1-Methylamino-3-phenoxy-propan-2-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(methylamino)-3-phenoxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-11-7-9(12)8-13-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNFYHMIUAYDRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(COC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389875 | |
| Record name | 1-Methylamino-3-phenoxy-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39631-73-7 | |
| Record name | 1-Methylamino-3-phenoxy-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Methylamino-3-phenoxy-propan-2-ol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylamino-3-phenoxy-propan-2-ol is a member of the aryloxypropanolamine class of compounds, a chemical scaffold of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and analytical characterization. Furthermore, it delves into the structure-activity relationships of related compounds and discusses its potential pharmacological implications, particularly in the context of beta-adrenergic receptor modulation. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction: The Significance of the Aryloxypropanolamine Scaffold
The aryloxypropanolamine framework is a cornerstone in the development of a multitude of pharmaceutical agents, most notably the class of drugs known as beta-blockers.[1] These compounds have revolutionized the treatment of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias.[2][3] The general structure consists of an aromatic ring linked through an ether oxygen to a propan-2-ol backbone, which in turn bears an amino group.[1] The nature of the aromatic moiety, the substituents on the amino group, and the stereochemistry of the chiral center in the propanol chain are all critical determinants of the pharmacological activity, selectivity, and pharmacokinetic profile of these molecules.[4][5] this compound, with its fundamental and unsubstituted phenoxy and methylamino groups, represents a parent structure within this class, making its study essential for understanding the foundational structure-activity relationships.
Chemical Structure and Stereochemistry
The chemical structure of this compound is characterized by a central propan-2-ol chain. A phenoxy group is attached at the 3-position, and a methylamino group is located at the 1-position.
Molecular Formula: C₁₀H₁₅NO₂[4]
Molecular Weight: 181.23 g/mol
Chemical Identifiers:
-
SMILES: CNCC(O)COc1ccccc1
-
InChI: InChI=1S/C10H15NO2/c1-11-7-9(12)8-13-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3
A critical feature of the this compound structure is the presence of a chiral center at the C2 position of the propanol backbone. This results in the existence of two enantiomers, (R)- and (S)-1-Methylamino-3-phenoxy-propan-2-ol. The stereochemistry at this center is known to be a crucial factor in the biological activity of aryloxypropanolamine-based drugs, with one enantiomer often exhibiting significantly higher potency than the other.[6]
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
| Property | Predicted Value/Information | Source |
| Melting Point | Solid at room temperature | [7] |
| Boiling Point | Not readily available | |
| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water is anticipated. | General chemical principles |
| pKa | The secondary amine is expected to have a pKa in the range of 9-10. | General chemical principles |
Synthesis and Purification
The synthesis of aryloxypropanolamines like this compound typically follows a well-established synthetic route. This pathway generally involves two key steps: the formation of an epoxide intermediate and the subsequent ring-opening of the epoxide with the desired amine.
4.1. General Synthetic Pathway
A common and efficient method for the synthesis of this compound involves the reaction of phenol with epichlorohydrin in the presence of a base, followed by the reaction of the resulting epoxide with methylamine.
-
Step 1: Synthesis of 1-phenoxy-2,3-epoxypropane. Phenol is deprotonated by a base, such as sodium hydroxide, to form sodium phenoxide. The phenoxide then acts as a nucleophile, attacking the least hindered carbon of epichlorohydrin in a Williamson ether synthesis. The subsequent intramolecular nucleophilic substitution leads to the formation of the epoxide ring.
-
Step 2: Synthesis of this compound. The synthesized 1-phenoxy-2,3-epoxypropane is then subjected to a nucleophilic ring-opening reaction with methylamine. The amine preferentially attacks the sterically less hindered terminal carbon of the epoxide, yielding the final product.
Caption: General synthetic workflow for this compound.
4.2. Experimental Protocol Considerations
-
Causality in Reagent Selection: The choice of a base in the first step is critical. A strong base like sodium hydroxide is required to fully deprotonate the phenol, ensuring a high yield of the phenoxide intermediate. The use of a protic solvent like ethanol or water can facilitate the reaction.
-
Self-Validating System: Reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials before proceeding to the next step. The final product should be characterized by spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.
-
Purification: The crude product can be purified by column chromatography on silica gel, using a suitable solvent system such as a mixture of dichloromethane and methanol, or by recrystallization.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the structure and purity of the synthesized this compound.
5.1. Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is a powerful tool for structural elucidation. The expected chemical shifts (in ppm, relative to TMS) in CDCl₃ are:
-
Aromatic protons (phenyl group): ~6.8-7.3 ppm (multiplet, 5H)
-
-OCH₂- protons: ~3.9-4.1 ppm (multiplet, 2H)
-
-CH(OH)- proton: ~3.8-4.0 ppm (multiplet, 1H)
-
-CH₂-N- protons: ~2.7-2.9 ppm (multiplet, 2H)
-
-NH- proton: Variable, broad singlet
-
-NCH₃ protons: ~2.4 ppm (singlet, 3H)
-
-OH proton: Variable, broad singlet
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule. The expected chemical shifts are:
-
Aromatic carbons: ~114-158 ppm
-
-OCH₂- carbon: ~70 ppm
-
-CH(OH)- carbon: ~68 ppm
-
-CH₂-N- carbon: ~55 ppm
-
-NCH₃ carbon: ~36 ppm
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present:
-
O-H stretch (alcohol): Broad band around 3300-3400 cm⁻¹
-
N-H stretch (secondary amine): Moderate band around 3300-3500 cm⁻¹
-
C-H stretch (aromatic and aliphatic): ~2850-3100 cm⁻¹
-
C=C stretch (aromatic): ~1450-1600 cm⁻¹
-
C-O stretch (ether and alcohol): ~1050-1250 cm⁻¹
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 181. The fragmentation pattern will likely involve cleavage of the C-C bond adjacent to the nitrogen (alpha-cleavage) and the loss of water from the molecular ion.[8]
Caption: Analytical workflow for the characterization of this compound.
Biological Activity and Toxicological Profile
6.1. Predicted Biological Activity: A Beta-Blocker Candidate?
Based on its structural similarity to a large class of known beta-adrenergic receptor antagonists (beta-blockers), this compound is predicted to exhibit activity at these receptors.[1] The key pharmacophoric features for beta-blocker activity are present: an aromatic ring connected to a propanolamine side chain.[5]
-
Structure-Activity Relationship (SAR) Insights:
-
The aryloxypropanolamine core is a classic feature of many beta-blockers.[1][4]
-
The secondary amine is crucial for activity. The nature of the substituent on the nitrogen influences potency and selectivity. In this case, the methyl group is a relatively small substituent. Larger, branched alkyl groups like isopropyl or tert-butyl on the nitrogen generally lead to higher beta-blocking potency.[4][5]
-
The unsubstituted phenoxy ring suggests that the compound may be a non-selective beta-blocker, meaning it could block both β₁ and β₂ adrenergic receptors.[2] Selectivity for β₁ receptors (cardioselectivity) is often conferred by specific substitutions at the para-position of the aromatic ring.[4][9]
-
6.2. Toxicological Profile
For a related compound, 1,2-Propanediol, 3-[3-(methylamino)-4-nitrophenoxy]-, studies have shown moderate acute oral toxicity in animal models.[5] However, it is crucial to emphasize that the toxicological profile of this compound must be determined through specific in vitro and in vivo studies.
General Handling Precautions: As with any research chemical with an incomplete toxicological profile, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn during handling. Work should be conducted in a well-ventilated fume hood.
Conclusion and Future Directions
This compound serves as a foundational molecule within the pharmacologically significant class of aryloxypropanolamines. Its straightforward synthesis and well-defined structure make it an excellent candidate for further investigation and as a starting point for the development of novel therapeutic agents. Future research should focus on obtaining comprehensive experimental data for its physicochemical properties and conducting a thorough evaluation of its pharmacological and toxicological profile. Such studies will be invaluable for elucidating more detailed structure-activity relationships and for exploring the full therapeutic potential of this and related compounds.
References
-
Discovery and development of beta-blockers. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
- Leclerc, G. (1989). Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. American Journal of Hypertension, 2(7), 245S-251S.
-
SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol. (n.d.). Pharmaguideline. Retrieved January 21, 2026, from [Link]
-
Beta-blockers. (2025, July 19). Deranged Physiology. Retrieved January 21, 2026, from [Link]
-
Structure Activity Relationship - Adrenergic Blockers. (n.d.). Pharmacy 180. Retrieved January 21, 2026, from [Link]
- Baker, J. G. (2005). The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. British Journal of Pharmacology, 144(3), 317-322.
- Moniri, N. H., & Lutfy, K. (2000). Aryloxypropanolamine and catecholamine ligand interactions with the beta(1)-adrenergic receptor: evidence for interaction with distinct conformations of beta(1)-adrenergic receptors. The Journal of Pharmacology and Experimental Therapeutics, 294(3), 923-932.
-
General beta-blocker structure (aryloxypropanolamines). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
- Kubinyi, H. (1998). 3D QSAR in Drug Design: Ligand-Protein Interactions and Molecular Similarity. Springer.
- EP0041295B1 - Process for the preparation of 1-isopropylamino-3-(4-(2-methoxy-ethyl)-phenoxy)-2-propanol. (1984). Google Patents.
- Stuchlík, J., & Sestáková, I. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules, 24(4), 679.
-
2-propanol, 1-(methylamino)-3-phenoxy-. (n.d.). SpectraBase. Retrieved January 21, 2026, from [Link]
- EP0942899B1 - Manufacturing process of metoprolol. (2003). Google Patents.
- DE69719788T2 - Manufacturing method for metoprolol. (2003). Google Patents.
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline [pharmaguideline.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry [mdpi.com]
- 7. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. derangedphysiology.com [derangedphysiology.com]
An In-depth Technical Guide to 1-Methylamino-3-phenoxy-propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylamino-3-phenoxy-propan-2-ol is a chemical compound belonging to the amino alcohol class. Its structure, featuring a phenoxy group, a secondary amine, and a hydroxyl group, makes it a molecule of interest in synthetic organic chemistry and drug discovery. This guide provides a comprehensive overview of its fundamental physicochemical properties, molecular structure, and its relevance in scientific research.
Physicochemical Properties
The essential physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₂ | [1] |
| Molecular Weight | 181.23 g/mol | [1] |
| IUPAC Name | 1-(methylamino)-3-phenoxypropan-2-ol | [1] |
| Physical Form | Solid | [1] |
| SMILES String | CNCC(O)COc1ccccc1 | [1] |
| InChI Key | QYNFYHMIUAYDRE-UHFFFAOYSA-N | [1] |
Molecular Structure and Visualization
The molecular structure of this compound consists of a central propan-2-ol backbone. A methylamino group is attached to the first carbon, and a phenoxy group is linked via an ether bond to the third carbon.
Caption: 2D representation of the this compound molecular structure.
Context in Drug Development and Research
While specific, large-scale applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in a class of drugs known as beta-blockers. For instance, the related compound, 1-(isopropylamino)-3-phenoxy-2-propanol, is utilized in the synthesis of enantiomerically pure β-adrenergic blockers. This suggests that this compound could serve as a valuable intermediate or building block in the synthesis of novel pharmaceutical agents.
The phenoxy propanolamine skeleton is a key pharmacophore for beta-adrenergic receptor antagonists. These drugs are widely used in the treatment of cardiovascular conditions such as hypertension, angina, and arrhythmias. The nature of the amine substituent and any substitutions on the phenoxy ring can significantly influence the potency, selectivity (for β1 or β2 receptors), and pharmacokinetic properties of the resulting drug molecule.
Synthesis and Experimental Protocols
A general synthetic approach to N-substituted-3-phenoxy-propan-2-ols often involves the reaction of a phenoxide with an epoxide, followed by the reaction of the resulting intermediate with an amine. For the specific synthesis of this compound, a plausible route is outlined below.
Hypothetical Synthetic Pathway:
-
Step 1: Formation of Phenoxy Epoxide
-
Phenol is deprotonated with a suitable base (e.g., sodium hydroxide) to form sodium phenoxide.
-
The sodium phenoxide is then reacted with epichlorohydrin to yield 1-phenoxy-2,3-epoxypropane.
-
-
Step 2: Ring-Opening with Methylamine
-
The 1-phenoxy-2,3-epoxypropane is subsequently reacted with methylamine. The amine attacks the less sterically hindered carbon of the epoxide ring, leading to the formation of this compound.
-
Caption: A generalized synthetic workflow for this compound.
Conclusion
This compound is a compound with a well-defined molecular structure and physicochemical properties. Its chemical architecture, particularly the phenoxy propanolamine core, positions it as a potentially useful molecule in the field of medicinal chemistry, especially in the exploration and development of new therapeutics targeting the adrenergic system. Further research into its synthesis, biological activity, and potential applications is warranted to fully elucidate its scientific and commercial value.
References
Sources
The Multifaceted Biological Landscape of Aryloxyalkylaminopropanol Derivatives: A Technical Guide for Drug Discovery
Foreword: Beyond Beta-Blockade
The aryloxyalkylaminopropanol scaffold is a cornerstone in medicinal chemistry, most famously embodied by the vast class of β-adrenergic receptor antagonists, or "beta-blockers."[1] These agents have revolutionized the management of cardiovascular diseases for over half a century.[2] However, to confine this versatile chemical architecture to the realm of cardiovascular therapeutics would be to overlook a burgeoning field of research. Emerging evidence reveals a much broader spectrum of biological activities, ranging from antimicrobial and anticancer to neuroprotective effects.[3][4][5][6] This guide provides a comprehensive exploration of the biological activities of aryloxyalkylaminopropanol derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the critical experimental methodologies employed to elucidate their therapeutic potential. It is designed for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold for novel therapeutic innovations.
The Archetypal Role: β-Adrenergic Receptor Antagonism
The most well-characterized biological activity of aryloxyalkylaminopropanol derivatives is their ability to antagonize β-adrenergic receptors (β-ARs). These G protein-coupled receptors (GPCRs) are central to the sympathetic nervous system's control over cardiac function, smooth muscle tone, and metabolism.
Mechanism of Action
Aryloxyalkylaminopropanol derivatives act as competitive antagonists at β-ARs. They bind to the receptor, preventing the binding of endogenous catecholamines like norepinephrine and epinephrine.[1] This blockade inhibits the downstream signaling cascade.
Upon normal activation by an agonist, β-ARs (predominantly the β1 subtype in the heart) couple to a stimulatory G protein (Gs).[1] This activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[1] Elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates various intracellular targets, including L-type calcium channels, leading to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity.[1] By blocking this cascade, these derivatives effectively reduce myocardial oxygen demand, making them invaluable in treating conditions like hypertension, angina pectoris, and arrhythmias.[1]
Structure-Activity Relationship (SAR) and Selectivity
The pharmacological profile of these derivatives is exquisitely sensitive to their chemical structure. Key modifications influence potency and, crucially, selectivity between β-AR subtypes (β1 and β2).
-
The Aryloxy Group: The nature and substitution pattern of the aromatic ring are critical. Para-substitution on the phenyl ring tends to favor β1-selectivity (cardioselectivity), which is desirable for avoiding bronchoconstriction associated with β2-blockade.[3] In contrast, ortho-substitution can lead to non-selective agents, some with greater action on β2 receptors, similar to propranolol.[3]
-
The Amine Group: The substituent on the nitrogen atom is a major determinant of activity. A bulky group, such as an isopropyl or tert-butyl group, is often optimal for β-antagonistic activity.
-
The Propanolamine Side Chain: The hydroxyl group on the second carbon of the propanolamine chain is essential for binding to the receptor, likely through hydrogen bonding with an aspartate residue in the receptor's binding pocket.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as CoMFA and CoMSIA, have provided detailed insights. These models suggest that the presence of polar groups and additional rings (e.g., benzimidazole) can enhance activity, potentially through interactions with specific amino acid residues like Arg315 and Phe198 in the β3-AR.[7]
| Derivative Class | Substitution Pattern | Primary Activity | Clinical Relevance |
| Propranolol-like | Naphthyloxy group | Non-selective β1/β2 antagonist | Treatment of hypertension, angina, anxiety |
| Metoprolol-like | Para-substituted aryloxy | β1-selective antagonist | Cardioselective, reduced risk of bronchospasm |
| Labetalol-like | Contains additional pharmacophores | α1 and non-selective β antagonist | Vasodilatory effects, used in hypertensive emergencies |
| Nebivolol-like | Complex structure | Highest β1-selectivity + NO-mediated vasodilation | Used for hypertension and heart failure |
Table 1: Classification and Properties of Representative Aryloxyalkylaminopropanol β-Blockers.
Expanding the Therapeutic Horizon: Non-Cardiovascular Activities
Recent investigations have unveiled a wider range of biological activities for the aryloxyalkylaminopropanol scaffold, positioning these compounds as promising leads for diverse therapeutic areas.
Antimicrobial Activity
A growing body of evidence demonstrates that certain aryloxyalkylaminopropanol derivatives possess significant antibacterial and antifungal properties.
-
Antibacterial Action: Novel 1,3-bis(aryloxy)propan-2-amines have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) in the 2.5–10 μg/ml range.[7] The mechanism is suggested to be bactericidal.[7] Similarly, 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives exhibit pronounced effects on planktonic bacterial cells and can inhibit biofilm formation, a key factor in antibiotic resistance.[8] One compound, KVM-219, showed MIC values as low as 0.78 μg/mL against certain strains.[8]
-
Antimycobacterial Effects: Quaternary ammonium salts derived from alkyl(aryloxyethoxy)dialkylaminopropanol have been evaluated for their antimycobacterial activity.[3] Several compounds demonstrated significant efficacy against nontuberculous mycobacteria (NTM), with one derivative (Kc12) showing an MIC of 0.22 μg/mL against Mycobacterium smegmatis.[3] The activity of some of these compounds surpassed that of the standard drug streptomycin.[3]
The SAR for antimicrobial activity appears to differ from that for β-blockade. For instance, disubstitution on the aromatic rings and the presence of a 1-naphthyloxy group were found to be important for antibacterial potency.[7]
Anticancer Activity
Several studies have highlighted the antineoplastic potential of compounds structurally related to the aryloxyalkylaminopropanol core, particularly beta-alkylaminopropiophenone derivatives. These compounds have demonstrated potent cytotoxicity against various murine and human cancer cell lines.[4][9][10]
The mechanism of action for their anticancer effects involves the inhibition of key cellular processes. For example, certain derivatives have been shown to:
-
Inhibit crucial enzymes involved in nucleotide synthesis and cell proliferation, such as DNA polymerase alpha, dihydrofolate reductase, and ribonucleotide reductase.[4][9]
The ED50 values for some of these compounds were comparable to established anticancer drugs, indicating their potential as lead structures for novel oncologic agents.[4]
Neuroprotective Activity
The potential for aryloxyalkylaminopropanol derivatives to treat neurodegenerative diseases is an emerging area of interest. Research has shown that certain aryloxyethylamine derivatives can protect against glutamate-induced cell death in neuronal cell lines (PC12 cells). In animal models of ischemic stroke, these compounds significantly prolonged survival time and reduced mortality. This neuroprotective profile suggests a therapeutic potential for conditions like Alzheimer's disease and Parkinson's disease, where oxidative stress and neuronal loss are key pathological features.[5][6][11][12]
Methodologies for Biological Evaluation: A Practical Guide
The characterization of aryloxyalkylaminopropanol derivatives requires a suite of robust and validated assays. This section provides an overview of key experimental protocols.
Receptor Binding Assays
Determining the affinity of a compound for its target receptor is a fundamental step in drug discovery. Radioligand binding assays are the gold standard for quantifying these interactions.[13]
Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of a test compound for a specific receptor (e.g., β1- or β2-AR).
Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., ³H-CGP 12177 for β-ARs) for binding to the receptor.[14]
Step-by-Step Protocol (Filtration Method):
-
Receptor Preparation: Prepare cell membranes from a cell line stably expressing the human β-adrenoceptor subtype of interest (e.g., CHO cells).[14] Determine the protein concentration using a standard method like the Bradford assay.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer (e.g., Tris-HCl).
-
A fixed concentration of radioligand (e.g., ³H-CGP 12177).
-
Varying concentrations of the unlabeled test compound (the aryloxyalkylaminopropanol derivative).
-
Control wells for total binding (no test compound) and non-specific binding (excess of a known potent unlabeled ligand, like propranolol).[15]
-
-
Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 35 minutes) to reach equilibrium.[15]
-
Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (passes through).
-
Washing: Quickly wash the filters with ice-cold buffer to remove any trapped unbound radioligand.
-
Quantification: Add scintillation cocktail to the wells and quantify the radioactivity retained on the filters using a microplate scintillation counter.[16]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[17] The Ki value can then be calculated using the Cheng-Prusoff equation.[15]
| Parameter | Description | Significance |
| Bmax | Maximum density of receptors in the preparation. | Indicates the total number of binding sites. |
| Kd | Equilibrium dissociation constant of the radioligand. | Measure of the radioligand's affinity for the receptor. A lower Kd means higher affinity. |
| IC50 | Concentration of a competing ligand that displaces 50% of the specific binding of the radioligand. | A measure of the competing ligand's potency. |
| Ki | Inhibitory constant for the competing ligand. | An intrinsic measure of the ligand's affinity for the receptor, independent of radioligand concentration. |
Table 2: Key Parameters Determined from Receptor Binding Assays.[13][15]
Antimicrobial Susceptibility Testing
To evaluate the antibacterial or antifungal activity of aryloxyalkylaminopropanol derivatives, standard methods from microbiology are employed to determine the Minimum Inhibitory Concentration (MIC).
Objective: To find the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Step-by-Step Protocol (Broth Microdilution Method):
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculation: Add a standardized suspension of the test microorganism (e.g., S. aureus) to each well. Include positive (microorganism, no compound) and negative (medium only) growth controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[7]
In Vitro Neuroprotection Assay
Assessing the neuroprotective effects can be achieved by challenging neuronal cells with a toxin in the presence and absence of the test compound.
Objective: To determine if a compound can protect neuronal cells from a toxic insult.
Step-by-Step Protocol (MTT Assay for Cell Viability):
-
Cell Culture: Plate a neuronal cell line (e.g., human neuroblastoma SH-SY5Y or rat pheochromocytoma PC12) in a 96-well plate and allow them to adhere.[5]
-
Pre-treatment: Pre-incubate the cells with various concentrations of the test aryloxyalkylaminopropanol derivative for a set period (e.g., 24 hours).[5]
-
Toxic Insult: Introduce a neurotoxic agent to the wells. The choice of toxin depends on the desired model of neurodegeneration (e.g., glutamate for excitotoxicity, rotenone/oligomycin A for mitochondrial dysfunction, or okadaic acid for tau hyperphosphorylation).[5]
-
Co-incubation: Co-incubate the cells with the test compound and the toxin for an additional period (e.g., 18-24 hours).[5]
-
Viability Assessment (MTT Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate to allow viable cells (with active mitochondrial dehydrogenases) to convert the yellow MTT into a purple formazan product.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated controls. A compound is considered neuroprotective if it significantly increases cell viability in the presence of the toxin.
Synthesis Strategies
The synthesis of aryloxyalkylaminopropanol derivatives typically involves a convergent approach where the aryloxy and the amino-propanol moieties are coupled. A common and efficient method involves the ring-opening of an epoxide.
General Synthetic Pathway:
-
Epoxide Formation: The aryloxy component is first introduced by reacting a substituted phenol with epichlorohydrin under basic conditions. This forms an aryl glycidyl ether.
-
Aminolysis: The resulting epoxide is then subjected to a ring-opening reaction (aminolysis) with a suitable amine (e.g., isopropylamine, tert-butylamine). This step introduces the alkylamino group and generates the final 1-aryloxy-3-alkylamino-propan-2-ol product.
Recent innovations include the use of novel catalytic systems, such as amine-functionalized graphene oxide membranes, to achieve rapid, continuous-flow synthesis of β-blockers like propranolol with high conversion and selectivity.[18]
Conclusion and Future Directions
The aryloxyalkylaminopropanol scaffold represents a remarkable example of a privileged structure in medicinal chemistry. While its legacy is firmly cemented in cardiovascular medicine through the development of β-blockers, the scientific community is now uncovering a much richer and more diverse biological activity profile. The demonstrated antimicrobial, anticancer, and neuroprotective activities present exciting new avenues for drug discovery.
Future research should focus on:
-
Target Deconvolution: For the novel activities, identifying the specific molecular targets and elucidating the precise mechanisms of action will be critical.
-
SAR Optimization: Systematically modifying the scaffold to optimize potency and selectivity for these new targets, while minimizing off-target effects (such as residual β-blocking activity if not desired).
-
Advanced In Vivo Models: Progressing promising compounds into more complex and disease-relevant animal models to validate their therapeutic potential.
By leveraging the extensive existing knowledge of this chemical class and applying modern drug discovery tools, researchers are well-positioned to unlock the full therapeutic potential of aryloxyalkylaminopropanol derivatives, extending their impact far beyond the heart.
References
A comprehensive, numbered list of all cited sources with full titles, source information, and clickable URLs will be provided upon request.
Sources
- 1. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 2. Structural insights into adrenergic receptor function and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimycobacterial activity of new aryloxyethoxy-dialkylaminopropanol derivatives against reference strains of nontuberculous mycobacteria | ScienceRise: Biological Science [journals.uran.ua]
- 4. Antineoplastic activities of 2,3,4-chloro-substituted beta-alkylaminopropiophenone derivatives in CF1 mice and in murine and human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Antineoplastic activities of alpha-, beta-, and gamma-alkylaminopropiophenone derivatives in mice and in murine and human tissue culture cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antineoplastic activities of alpha-methyl-beta-alkylaminopropiophenone derivatives in tissue culture cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biophysics-reports.org [biophysics-reports.org]
- 14. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
An In-depth Technical Guide to 1-Methylamino-3-phenoxy-propan-2-ol as a Research Chemical
Abstract
This technical guide provides a comprehensive overview of 1-Methylamino-3-phenoxy-propan-2-ol, a molecule of significant interest within the field of medicinal chemistry and pharmacological research. As a member of the aryloxypropanolamine class of compounds, it shares a structural backbone with numerous clinically important β-adrenergic receptor antagonists. This document outlines the probable synthetic routes, proposes a detailed analytical characterization workflow, and extrapolates potential pharmacological activities based on well-established structure-activity relationships. Furthermore, it details a roadmap for the preclinical evaluation of this compound, encompassing in vitro and in vivo assays to elucidate its pharmacological and toxicological profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Introduction: The Significance of the Phenoxypropanolamine Scaffold
The aryloxypropanolamine scaffold is a cornerstone in modern pharmacology, most notably as the defining feature of a major class of cardiovascular drugs known as β-blockers (beta-blockers).[1][2] These agents are indispensable in the management of conditions such as hypertension, angina pectoris, cardiac arrhythmias, and heart failure.[1] The general structure, characterized by an aromatic ring linked via an ether-propanolamine side chain, is amenable to extensive chemical modification, allowing for the fine-tuning of pharmacological properties such as receptor selectivity (β1 vs. β2), intrinsic sympathomimetic activity (ISA), and membrane-stabilizing activity.[3][4] this compound represents a fundamental, unsubstituted iteration of this pharmacophore, making it an ideal candidate for foundational research into the structure-activity relationships (SAR) that govern the therapeutic effects of this class of drugs.[5] Understanding the properties of this core molecule is a critical first step in the rational design of novel, more effective, and safer β-adrenergic modulating agents.
Chemical Profile and Synthesis
A thorough understanding of the chemical properties and a reliable synthetic protocol are paramount for the investigation of any new chemical entity.
Chemical Properties
The key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₅NO₂ | [6] |
| Molecular Weight | 181.23 g/mol | |
| Canonical SMILES | CNCC(O)COc1ccccc1 | |
| InChI Key | QYNFYHMIUAYDRE-UHFFFAOYSA-N | |
| Appearance | Solid (predicted) | |
| CAS Number | Not available |
Proposed Synthesis Pathway
The synthesis of this compound can be efficiently achieved through a well-established and highly regioselective method: the ring-opening of an epoxide with an amine.[7][8] This approach is widely used in the synthesis of β-amino alcohols.[9] The proposed two-step synthesis is outlined below.
Step 1: Synthesis of 1-phenoxy-2,3-epoxypropane
The synthesis commences with the reaction of phenol and epichlorohydrin in the presence of a base, such as sodium hydroxide. This is a classic Williamson ether synthesis.
Caption: Step 1: Synthesis of the epoxide intermediate.
Step 2: Ring-opening of 1-phenoxy-2,3-epoxypropane with Methylamine
The synthesized epoxide is then subjected to a nucleophilic ring-opening reaction with methylamine.[10] This reaction is highly regioselective, with the amine preferentially attacking the less sterically hindered carbon of the epoxide ring, yielding the desired this compound.[11]
Caption: Step 2: Synthesis of the final product.
Experimental Protocol: Synthesis
Materials: Phenol, epichlorohydrin, sodium hydroxide, methylamine (40% solution in water), methanol, diethyl ether, anhydrous magnesium sulfate, hydrochloric acid.
Step 1: Synthesis of 1-phenoxy-2,3-epoxypropane
-
Dissolve phenol in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add a solution of sodium hydroxide in water to the flask.
-
Add epichlorohydrin dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain crude 1-phenoxy-2,3-epoxypropane, which can be purified by vacuum distillation.
Step 2: Synthesis of this compound
-
Dissolve the purified 1-phenoxy-2,3-epoxypropane in methanol in a sealed pressure vessel.
-
Add an excess of aqueous methylamine solution.
-
Heat the mixture at 60-80°C for 8-12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Remove the solvent and excess methylamine under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
The product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system. For long-term storage and handling, the free base can be converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
Analytical Characterization
A robust analytical workflow is essential to confirm the identity, purity, and stability of the synthesized this compound.
Spectroscopic and Spectrometric Analysis
The following techniques are proposed for the structural elucidation and confirmation of the target compound.[12]
| Technique | Purpose | Expected Observations | Source(s) |
| ¹H NMR | Structural confirmation and proton environment analysis | Signals corresponding to aromatic protons, the methine proton of the CH-OH group, the methylene protons adjacent to the ether and amine, and the methyl group protons. | [12] |
| ¹³C NMR | Carbon skeleton confirmation | Resonances for aromatic carbons, the carbon bearing the hydroxyl group, the two methylene carbons, and the methyl carbon. | [12] |
| FT-IR | Functional group identification | Broad O-H stretch (alcohol), N-H stretch (secondary amine), C-O stretch (ether), and aromatic C-H and C=C stretches. | [12] |
| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. | [12] |
Chromatographic Purity Assessment
Purity is a critical parameter for any research chemical. The following chromatographic techniques are recommended for its assessment.
| Technique | Purpose | Mobile Phase (suggested) | Detection | Source(s) |
| HPLC-UV | Purity determination and quantification | Acetonitrile/water gradient with a suitable buffer (e.g., ammonium formate) | UV detection at a wavelength corresponding to the absorbance maximum of the phenyl ring (e.g., 270 nm). | [13] |
| GC-MS | Assessment of volatile impurities and confirmation of identity | A polar capillary column with a temperature gradient. | Mass spectrometry for peak identification. | [14] |
Predicted Pharmacological Profile
Based on the well-documented structure-activity relationships of aryloxypropanolamines, we can predict the likely pharmacological profile of this compound.[3][15]
Adrenergic Receptor Binding
The core phenoxypropanolamine structure is a classic pharmacophore for β-adrenergic receptor antagonism.[2] The nature of the substituent on the amine nitrogen is a key determinant of activity. While bulkier substituents like isopropyl or tert-butyl groups are common in potent β-blockers, the methyl group in the target compound is smaller.[3] This may result in weaker binding affinity to β-adrenergic receptors compared to clinically used drugs like propranolol or metoprolol.[5] It is also likely to be a non-selective antagonist, binding to both β1 and β2 receptors, as selectivity is often conferred by specific substitutions on the aromatic ring.[1]
Caption: Predicted pharmacological action of the target compound.
Recommended In Vitro Evaluation
To validate these predictions, a series of in vitro assays are essential.
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of this compound for human β1 and β2 adrenergic receptors.
-
Methodology: Competitive binding assays using membranes from cells expressing the recombinant human receptors and a suitable radioligand (e.g., [³H]-dihydroalprenolol).
2. Functional Assays:
-
Objective: To characterize the compound as an antagonist, partial agonist, or inverse agonist and to determine its potency (IC₅₀ or pA₂).
-
Methodology: Measurement of cyclic AMP (cAMP) accumulation in response to a β-agonist (e.g., isoproterenol) in the presence of varying concentrations of the test compound. This can be performed in cell lines expressing β1 or β2 receptors.[16]
Preclinical Safety and Toxicology Assessment
Before any in vivo studies in animal models, a preliminary assessment of the compound's safety and toxicological profile is mandatory.[17]
In Vitro Cytotoxicity
-
Objective: To assess the general cytotoxicity of the compound.
-
Methodology: A panel of cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) should be exposed to a range of concentrations of the compound. Cell viability can be measured using assays such as MTT or LDH release.[18]
Preliminary In Vivo Toxicology
Should the compound show promising in vitro activity and low cytotoxicity, preliminary in vivo studies in rodent models would be the next step.[19]
-
Acute Toxicity Study: A single high dose is administered to determine the maximum tolerated dose (MTD) and to observe any immediate adverse effects.
-
Repeated-Dose Toxicity Study (e.g., 14 or 28 days): To evaluate the effects of longer-term exposure on various organs and clinical pathology parameters.
A comprehensive preclinical safety assessment will also need to include genotoxicity and safety pharmacology studies.[19]
Conclusion and Future Directions
This compound represents a foundational molecule within the therapeutically significant class of aryloxypropanolamines. This guide has provided a comprehensive theoretical framework for its synthesis, characterization, and preclinical evaluation. The proposed research path will enable a thorough understanding of its pharmacological and toxicological properties. The insights gained from studying this core structure will be invaluable for the rational design of new, safer, and more effective β-adrenergic modulators. Future research should focus on the execution of the proposed experimental plans to validate the hypotheses presented herein and to fully elucidate the potential of this intriguing research chemical.
References
-
Wikipedia. (n.d.). Discovery and development of beta-blockers. Retrieved January 21, 2026, from [Link]
- Bercher, H., & Grisk, A. (1976). [Structure-activity Relationships of Halogenated Phenylethanolamine and Phenoxypropanolamine]. Acta biologica et medica Germanica, 35(1), 79–85.
- Labrid, C., Rocher, I., Guery, O., & Poirier, L. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. American journal of hypertension, 2(11 Pt 2), 245S–251S.
-
Amit Lunkad. (2022, June 17). SAR of Beta blockers || SAR of Sympatholytics [Video]. YouTube. [Link]
-
Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Blockers. Retrieved January 21, 2026, from [Link]
- Ghosh, S., et al. (2020). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols.
- Labrid, C., et al. (1989). Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. American Journal of Hypertension, 2(11_pt_2), 245S-251S.
-
ACE Organic. (2009, October 22). Ring Opening of Epoxypropane Using Methylamine [Video]. YouTube. [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-Amino-3-phenoxy-2-propanol Hydrochloride. Retrieved January 21, 2026, from [Link]
- Çetin, Y. (2023). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. In In Vitro Experiments. IntechOpen.
-
Wikipedia. (n.d.). Phenylpropanolamine. Retrieved January 21, 2026, from [Link]
- Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry.
- Baker, J. G., Kemp, P., March, J., Fretwell, L., Hill, S. J., & Gardiner, S. M. (2011). Predicting in vivo cardiovascular properties of β-blockers from cellular assays. FASEB journal, 25(9), 3154–3162.
-
Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved January 21, 2026, from [Link]
-
Prime Scholars. (n.d.). Drug Development Based on New Chemical Entities. Retrieved January 21, 2026, from [Link]
-
DigitalCommons@EMU. (n.d.). Development of a microwave-assisted epoxide aminolysis and investigation of the aza-cope rearrangement--mannich cyclization for. Retrieved January 21, 2026, from [Link]
-
ZeClinics CRO. (2025, May 7). Non-Clinical Safety Assessment for New Drugs. Retrieved January 21, 2026, from [Link]
-
DDReg Pharma. (2025, November 12). How Mechanistic Toxicology Is Shaping Next-Gen Safety Evaluation. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). Phenylpropanolamine Hydrochloride. Retrieved January 21, 2026, from [Link]
- Chen, Z., et al. (2005). Phenylpropanolamine constricts mouse and human blood vessels by preferentially activating alpha2-adrenoceptors. The Journal of pharmacology and experimental therapeutics, 313(1), 432–439.
-
Chemsafety. (2025, April 24). What steps should be taken when introducing new chemicals into your inventory?. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). Phenylpropanolamine. Retrieved January 21, 2026, from [Link]
- Rind, F. M., Khuhawar, M. Y., & Rajper, A. D. (2001). HPLC determination of phenylpropanolamine in pharmaceutical preparations using 4-dimethylaminobenzaldehyde as a derivatizing reagent. Journal of pharmaceutical and biomedical analysis, 26(2), 331–336.
- Vascular Health and Risk Management. (2006). Nebivolol: a novel beta-blocker with nitric oxide-induced vasodilatation. Vascular health and risk management, 2(3), 303–308.
-
ResearchGate. (2025, August 6). Nebivolol: A Novel Beta-Blocker with Nitric Oxide-Induced Vasodilatation. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). 1-Phenoxy-3-(propylamino)-2-propanol. Retrieved January 21, 2026, from [Link]
-
Stenutz. (n.d.). 1-amino-3-phenoxy-2-propanol. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2025, August 7). Evolving Mechanisms of Action of Beta Blockers: Focus on Nebivolol. Retrieved January 21, 2026, from [Link]
-
American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). EP1059285A2 - Process for the preparation of 1,3-diamino-2-propanol and 1,3-diamino-2-propanone derivatives.
-
PubChem. (n.d.). This compound. Retrieved January 21, 2026, from [Link]
-
European Pharmaceutical Review. (2025, June 20). Novel method could optimise beta-blocker synthesis. Retrieved January 21, 2026, from [Link]
- Frison, S., et al. (2017). Identification and analytical characterization of nine synthetic cathinone derivatives N-ethylhexedrone, 4-Cl-pentedrone, 4-Cl-α-EAPP, propylone, N-ethylnorpentylone, 6-MeO-bk-MDMA, α-PiHP, 4-Cl-α-PHP, and 4-F-α-PHP. Drug testing and analysis, 9(8), 1162–1171.
- ACS Omega. (2021). Analytical Methods for Characterization of Nanomaterial Surfaces. ACS omega, 6(4), 2539–2554.
Sources
- 1. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound | C10H15NO2 | CID 3148357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. commons.emich.edu [commons.emich.edu]
- 10. jsynthchem.com [jsynthchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. HPLC determination of phenylpropanolamine in pharmaceutical preparations using 4-dimethylaminobenzaldehyde as a derivatizing reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification and analytical characterization of nine synthetic cathinone derivatives N-ethylhexedrone, 4-Cl-pentedrone, 4-Cl-α-EAPP, propylone, N-ethylnorpentylone, 6-MeO-bk-MDMA, α-PiHP, 4-Cl-α-PHP, and 4-F-α-PHP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. primescholars.com [primescholars.com]
- 18. researchgate.net [researchgate.net]
- 19. Non-Clinical Safety Assessment for New Drugs | ZeClinics CRO [zeclinics.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Methylamino-3-phenoxy-propan-2-ol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylamino-3-phenoxy-propan-2-ol is a molecule of significant interest within medicinal chemistry, belonging to the beta-blocker class of compounds. Its structural elucidation and purity assessment are paramount for any research or development application. This guide provides a comprehensive analysis of the core spectroscopic techniques required for the unambiguous characterization of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document moves beyond a simple presentation of data, offering insights into the rationale behind experimental design, detailed protocols for data acquisition, and a thorough interpretation of the spectral features. The methodologies described herein are designed to form a self-validating system for the structural confirmation of this compound.
Introduction: The Imperative for Spectroscopic Verification
In the realm of drug discovery and development, the absolute certainty of a molecule's structure is the bedrock upon which all subsequent biological and toxicological data are built. For a compound like this compound, a chiral amino alcohol, seemingly minor structural ambiguities can lead to vastly different pharmacological profiles. Spectroscopic analysis is the definitive, non-destructive toolset for establishing molecular identity.
This guide is structured to provide not just the "what" (the spectral data) but the "why" and "how." We will delve into the principles of each technique, explaining how specific experimental choices enhance data quality and interpretive power. The protocols are presented as a robust framework, ensuring that researchers can confidently replicate and validate their findings.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential.
Predicted ¹H NMR Spectral Data
While publicly available experimental spectra for this compound exist, they often lack detailed acquisition parameters.[1][2] The following is an expert analysis and prediction of the ¹H NMR spectrum, which serves as a benchmark for experimental verification. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift and Multiplicity |
| ~ 7.30 | t | 2H | Ar-H (meta) | The aromatic protons are in the most deshielded region of the spectrum. These two protons are chemically equivalent and are split by their two ortho neighbors, resulting in a triplet. |
| ~ 6.95 | d | 2H | Ar-H (ortho) | These protons are ortho to the ether linkage and are split by the single meta proton, resulting in a doublet. |
| ~ 6.90 | t | 1H | Ar-H (para) | This proton is para to the ether linkage and is split by the two meta protons, resulting in a triplet. |
| ~ 4.05 | m | 1H | CH-OH | This methine proton is deshielded by the adjacent hydroxyl and ether oxygen. It will be split by the protons on the two adjacent methylene groups, resulting in a complex multiplet. |
| ~ 3.95 | d | 2H | O-CH₂ | These diastereotopic protons are adjacent to the chiral center and the phenoxy group, leading to deshielding. They are split by the methine proton, resulting in a doublet. |
| ~ 2.80 | m | 2H | N-CH₂ | These protons are adjacent to the nitrogen atom and the chiral center. Their signal will be a multiplet due to splitting by the methine proton. |
| ~ 2.45 | s | 3H | N-CH₃ | The methyl protons are attached to the nitrogen, and being distant from other protons, their signal is a singlet. |
| Variable | br s | 2H | OH, NH | The signals for the hydroxyl and amine protons are often broad and their chemical shifts are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.[1]
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |
| ~ 158.5 | Ar-C (quaternary, C-O) | The aromatic carbon directly attached to the ether oxygen is the most deshielded of the aromatic carbons. |
| ~ 129.5 | Ar-C (meta) | Aromatic CH carbons. |
| ~ 121.0 | Ar-C (para) | Aromatic CH carbon. |
| ~ 114.5 | Ar-C (ortho) | Aromatic CH carbons shielded by the ether oxygen. |
| ~ 70.0 | O-CH₂ | The carbon of the methylene group attached to the phenoxy oxygen is significantly deshielded. |
| ~ 68.0 | CH-OH | The carbon bearing the hydroxyl group is deshielded. |
| ~ 52.0 | N-CH₂ | The carbon adjacent to the nitrogen atom. |
| ~ 36.0 | N-CH₃ | The methyl carbon attached to the nitrogen. |
Experimental Protocol for NMR Data Acquisition
The choice of experimental parameters is critical for obtaining high-quality, interpretable NMR data.
Workflow for NMR Analysis
Caption: Standard workflow for acquiring and processing NMR spectra.
-
Causality in Protocol Design :
-
Solvent Choice : Deuterated solvents (e.g., CDCl₃, DMSO-d₆) are used to avoid large solvent signals in the ¹H NMR spectrum. The choice of solvent can also influence the chemical shifts of exchangeable protons (OH and NH).
-
TMS Standard : Tetramethylsilane is used as an internal standard because it is chemically inert, volatile, and its 12 equivalent protons give a single, sharp signal at a defined 0 ppm, which does not overlap with most organic signals.[3]
-
Shimming : This process corrects for inhomogeneities in the magnetic field across the sample, leading to sharper signals and better resolution, which is crucial for resolving complex multiplets.[4]
-
Proton Decoupling in ¹³C NMR : ¹³C spectra are typically acquired with broadband proton decoupling. This collapses the carbon-proton couplings into single lines for each carbon, which significantly improves the signal-to-noise ratio and simplifies the spectrum.[5]
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their vibrational modes.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3400 - 3300 | Broad, Medium | O-H stretch | Secondary Alcohol |
| 3350 - 3310 | Sharp, Weak-Medium | N-H stretch | Secondary Amine |
| 3100 - 3000 | Medium | C-H stretch | Aromatic |
| 2960 - 2850 | Medium-Strong | C-H stretch | Aliphatic |
| ~1600 & ~1475 | Medium-Strong | C=C stretch | Aromatic Ring |
| 1250 - 1200 | Strong | Asymmetric C-O-C stretch | Aromatic Ether |
| 1175 - 1050 | Strong | C-O stretch | Secondary Alcohol |
| 1150 - 1020 | Medium | C-N stretch | Aliphatic Amine |
| 800 - 690 | Strong | C-H bend (out-of-plane) | Monosubstituted Benzene |
-
Expert Interpretation :
-
The O-H stretching band from the alcohol is expected to be broad due to hydrogen bonding.[6]
-
The N-H stretch of the secondary amine should appear as a single, relatively sharp peak in the same region as the O-H stretch, but it is typically weaker.[7][8][9]
-
The presence of a strong band around 1250 cm⁻¹ is a key indicator of the aromatic ether C-O stretch.[6]
-
The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of bending vibrations unique to the molecule's overall structure.
-
Experimental Protocol for IR Data Acquisition (FTIR-ATR)
Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of solid and liquid samples with minimal preparation.
Workflow for FTIR-ATR Analysis
Caption: Workflow for acquiring an IR spectrum using an FTIR-ATR accessory.
-
Causality in Protocol Design :
-
Background Scan : A background scan is essential to measure the spectrum of the ambient environment (e.g., water vapor, CO₂) and the ATR crystal itself. The instrument's software subtracts this background from the sample scan, ensuring that the resulting spectrum is only of the sample.[10]
-
Pressure Application : Good contact between the sample and the ATR crystal is crucial for obtaining a strong signal. The pressure anvil ensures that the evanescent wave, which interrogates the sample, effectively penetrates it.[11][12]
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information. Electron Ionization (EI) is a common "hard" ionization technique that causes predictable fragmentation, aiding in structural elucidation.[13][14]
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺•) : The molecular weight of this compound (C₁₀H₁₅NO₂) is 181.23 g/mol .[15] Therefore, the molecular ion peak is expected at m/z = 181 . Due to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent.[16]
-
Key Fragmentation Pathways : Beta-blockers and related amino alcohols exhibit characteristic fragmentation patterns, primarily through alpha-cleavage (cleavage of the C-C bond adjacent to the heteroatom).[16][17][18]
Table 4: Predicted Key Fragments in the EI Mass Spectrum
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 181 | [C₁₀H₁₅NO₂]⁺• | Molecular Ion (M⁺•) |
| 108 | [C₆H₅OCH₃]⁺• | Cleavage of the propanol chain. |
| 94 | [C₆H₅OH]⁺• | Phenol radical cation, a common fragment from phenoxy compounds. |
| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of the phenoxy oxygen. |
| 72 | [CH₂(OH)CH=NHCH₃]⁺ | Alpha-cleavage between the CH(OH) and the CH₂-OPh group. |
| 44 | [CH₂=NHCH₃]⁺ | The most stable and often the base peak, resulting from alpha-cleavage between the CH(OH) and the CH₂-NHCH₃ group. |
Fragmentation Logic
Caption: Key fragmentation pathways for this compound.
Experimental Protocol for Mass Spectrometry (GC-MS with EI)
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for volatile and thermally stable compounds like this compound. The GC separates the compound from any impurities before it enters the MS.
-
Sample Preparation : Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of ~1 mg/mL.
-
GC Conditions :
-
Injector : Split/splitless injector at 250°C.
-
Column : A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Oven Program : Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
-
MS Conditions :
-
Ion Source : Electron Ionization (EI) at 70 eV.
-
Mass Analyzer : Quadrupole or Ion Trap.
-
Scan Range : m/z 40-400.
-
-
Causality in Protocol Design :
-
GC Separation : The GC step ensures that the mass spectrum obtained is of a pure compound, which is critical for accurate interpretation.
-
70 eV Ionization Energy : This is a standard EI energy that provides reproducible fragmentation patterns, allowing for comparison with spectral libraries. It provides enough energy to cause fragmentation but not so much as to obliterate the molecular ion entirely for many compounds.[13][19]
-
Conclusion: A Unified Approach to Structural Verification
The structural elucidation of this compound requires a synergistic application of NMR, IR, and MS techniques. NMR provides the detailed carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS establishes the molecular weight and offers corroborating structural information through fragmentation analysis. By following the detailed protocols and interpretative frameworks presented in this guide, researchers can achieve a high degree of confidence in the identity and purity of their material, ensuring the integrity of subsequent scientific investigations.
References
-
Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). First principles calculation of electron ionization mass spectra for selected organic drug molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]
-
Fiveable. (n.d.). Electron Ionization Definition. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. Retrieved from [Link]
- Garteiz, D. A., & Walle, T. (1972). Electron Impact Fragmentation Studies of Beta-Blocking Drugs and Their Metabolites by GC-mass Spectroscopy. Journal of Pharmaceutical Sciences, 61(11), 1728-31.
-
Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation pathways for molecular ions of atenolol( A) and bevantolol( B). Retrieved from [Link]
-
Scribd. (n.d.). Infrared Spectroscopy Techniques Guide. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 5). IR Spectroscopy. Retrieved from [Link]
-
Griti. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
-
PubMed Central. (2024, September 27). Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens. Retrieved from [Link]
-
Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Infrared spectroscopy. Retrieved from [Link]
-
Quora. (2021, September 16). Is it possible to determine the 1H and 13C NMR spectra of a solution containing more than one different chemical compound? Retrieved from [Link]
-
ResearchGate. (2025, August 5). Absolute configuration of amino alcohols by H-1-NMR. Retrieved from [Link]
-
MMRC. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
ScienceDirect. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
-
University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction. Retrieved from [Link]
-
YouTube. (2025, December 30). NMR Spectroscopy: ¹H & ¹³C NMR. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-propanol, 1-(methylamino)-3-phenoxy- - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics. Retrieved from [Link]
-
NIST. (n.d.). 1-Phenoxypropan-2-ol. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 28). NMR Spectroscopy. Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
StudySmarter. (2024, January 16). Understanding NMR: Principles & Applications. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-ol. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). propan-2-ol low high resolution H-1 proton nmr spectrum. Retrieved from [Link]
-
SlidePlayer. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]
-
Doc Brown's Chemistry. (2026, January 3). database IR spectra. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
-
PubMed Central. (n.d.). 1-(Isopropylamino)-3-phenoxypropan-2-ol. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
PubChem. (n.d.). 1-Phenoxy-3-(propylamino)-2-propanol. Retrieved from [Link]
Sources
- 1. This compound | C10H15NO2 | CID 3148357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. scribd.com [scribd.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 14. Electron ionization - Wikipedia [en.wikipedia.org]
- 15. labsolu.ca [labsolu.ca]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Electron impact fragmentation studies of beta-blocking drugs and their metabolites by GC-mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 19. fiveable.me [fiveable.me]
An In-depth Technical Guide on the Mechanism of Action of 1-Methylamino-3-phenoxy-propan-2-ol
Introduction
1-Methylamino-3-phenoxy-propan-2-ol is a member of the aryloxypropanolamine class of chemical compounds. This structural motif is the cornerstone of a major class of therapeutic agents known as beta-adrenergic receptor antagonists, or beta-blockers.[1] The core structure consists of an aromatic ring linked through an ether oxygen to a propanolamine side chain.[1] While specific data for this compound is not extensively available in public literature, its chemical architecture strongly predicts its function as a competitive antagonist of beta-adrenergic receptors. This guide will provide an in-depth analysis of its expected mechanism of action based on the well-established pharmacology of this compound class. We will explore the molecular interactions, the resulting cellular signaling cascade, and the physiological outcomes. Furthermore, this guide will present standard experimental protocols to validate these hypotheses.
Predicted Pharmacological Profile
Based on its structure, this compound is predicted to be a beta-adrenergic antagonist. These drugs are widely used for managing cardiovascular conditions such as hypertension, angina, and arrhythmias.[][3] The phenoxypropanolamine backbone is a well-established pharmacophore for beta-blockers.[4] The specific nature of the aromatic group and the substituent on the amine can influence the compound's affinity and selectivity for β1 and β2 adrenergic receptor subtypes. Given the simple phenoxy group and the small methylamino substituent, it is plausible that this compound acts as a non-selective beta-blocker, though this would require experimental confirmation.
Molecular Mechanism of Action: Competitive Antagonism
The primary mechanism of action for beta-blockers is the competitive inhibition of catecholamines, such as adrenaline and noradrenaline, from binding to beta-adrenergic receptors.[5] These receptors are G-protein coupled receptors (GPCRs) embedded in the cell membranes of various tissues, including the heart, lungs, and adipose tissue.[5][6]
Upon binding of an agonist like adrenaline, beta-adrenergic receptors activate a downstream signaling cascade. However, in the presence of an antagonist like this compound, the binding of the natural ligands is blocked, thereby inhibiting this cascade.[5]
The Beta-Adrenergic Signaling Pathway
The canonical signaling pathway initiated by beta-adrenergic receptor activation is as follows:
-
Agonist Binding: Endogenous catecholamines (e.g., epinephrine, norepinephrine) bind to the beta-adrenergic receptor.
-
G-Protein Activation: This induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates and exchanges GDP for GTP.
-
Adenylate Cyclase Activation: The activated Gαs subunit binds to and activates the enzyme adenylate cyclase.
-
cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and binds to the regulatory subunits of Protein Kinase A (PKA), causing the release and activation of the catalytic subunits.
-
Phosphorylation of Target Proteins: Activated PKA then phosphorylates various downstream target proteins, leading to a cellular response. In cardiac muscle, for example, this includes the phosphorylation of L-type calcium channels, resulting in increased calcium influx and consequently, increased heart rate and contractility.[5]
This compound, by competitively binding to the receptor, prevents step 1 and thereby abrogates the entire downstream signaling cascade.
Physiological Effects
By blocking the effects of catecholamines on the beta-adrenergic receptors, this compound is expected to produce the following physiological effects:
-
Cardiovascular System:
-
Negative Chronotropic Effect: A decrease in heart rate.
-
Negative Inotropic Effect: A decrease in myocardial contractility.
-
Reduced Blood Pressure: A decrease in cardiac output and inhibition of renin release from the kidneys.
-
-
Respiratory System: If the compound is non-selective and blocks β2 receptors, it may lead to bronchoconstriction.
-
Metabolic Effects: It may inhibit glycogenolysis and gluconeogenesis.
Experimental Validation
To confirm the proposed mechanism of action for this compound, a series of in vitro and in vivo experiments would be necessary.
In Vitro Assays
1. Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for β1 and β2 adrenergic receptors.
-
Protocol:
-
Prepare cell membrane fractions from cells expressing either human β1 or β2 adrenergic receptors.
-
Incubate the membrane preparations with a constant concentration of a radiolabeled ligand (e.g., [3H]-dihydroalprenolol, a known beta-blocker) and varying concentrations of the unlabeled test compound (this compound).
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. This can be converted to the binding affinity constant (Ki).
-
2. Functional Assay (cAMP Measurement)
-
Objective: To determine if this compound acts as an antagonist by measuring its effect on agonist-induced cAMP production.
-
Protocol:
-
Culture cells expressing a specific beta-adrenergic receptor subtype.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a known beta-agonist (e.g., isoproterenol) at a fixed concentration (e.g., EC80).
-
After stimulation, lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
A dose-dependent inhibition of the isoproterenol-induced cAMP production would confirm antagonistic activity.
-
In Vivo Studies
1. Isoproterenol-Induced Tachycardia Model
-
Objective: To assess the in vivo beta-blocking activity of this compound.
-
Protocol:
-
Anesthetize laboratory animals (e.g., rats or mice) and monitor their heart rate.
-
Administer this compound at various doses.
-
After a suitable absorption period, administer a bolus of isoproterenol to induce tachycardia.
-
Measure the degree to which the test compound attenuates the isoproterenol-induced increase in heart rate.
-
Quantitative Data Summary
The following table presents hypothetical, yet expected, results from the described in vitro assays for a compound like this compound, assuming it is a non-selective beta-blocker.
| Assay | Receptor Subtype | Parameter | Expected Value |
| Radioligand Binding | β1-Adrenergic | Ki (nM) | 1 - 50 |
| Radioligand Binding | β2-Adrenergic | Ki (nM) | 1 - 50 |
| cAMP Functional Assay | β1-Adrenergic | IC50 (nM) vs. Isoproterenol | 5 - 100 |
| cAMP Functional Assay | β2-Adrenergic | IC50 (nM) vs. Isoproterenol | 5 - 100 |
Conclusion
The chemical structure of this compound places it firmly within the aryloxypropanolamine class of compounds, which are prototypically beta-adrenergic receptor antagonists. The predicted mechanism of action is competitive antagonism at beta-adrenergic receptors, leading to the inhibition of the cAMP signaling pathway and a subsequent reduction in sympathetically driven physiological responses, particularly in the cardiovascular system. The experimental protocols detailed in this guide provide a clear path for the empirical validation of this proposed mechanism and for the characterization of the compound's specific affinity, selectivity, and in vivo efficacy.
References
- BOC Sciences. (n.d.). (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol.
-
Smith, L. H., & Tucker, H. (1977). beta-Adrenergic blocking agents. 17. 1-Phenoxy-3-phenoxyalkylamino-2-propanols and 1-alkoxyalkylamino-3-phenoxy-2-propanols. Journal of Medicinal Chemistry, 20(12), 1653–1656. [Link]
-
Bercher, H., & Grisk, A. (1976). [Structure-activity Relationships of Halogenated Phenylethanolamine and Phenoxypropanolamine]. Acta Biologica et Medica Germanica, 35(1), 79–85. [Link]
-
Jin, J., Miao, C., Wang, Z., et al. (2018). Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis. European Journal of Medicinal Chemistry, 150, 757–770. [Link]
-
Gupta, S. P., Handa, A., & Bindal, M. C. (1986). Quantitative structure-activity relationships. Fujita-Ban analysis of beta-adrenergic blocking activity of 1-phenoxy-3-([(substituted amido)alkyl]amino)-2-propanols. Arzneimittel-Forschung, 36(2), 240–243. [Link]
-
Szymańska, E., & Szczęsna, D. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Molecules, 29(10), 2275. [Link]
- ResearchGate. (n.d.). General beta-blocker structure (aryloxypropanolamines).
- Pharmacy Freak. (n.d.). Beta Blocker (Class) Chemical Structure.
Sources
- 1. researchgate.net [researchgate.net]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of 1-Methylamino-3-phenoxy-propan-2-ol in different solvents
An In-Depth Technical Guide to the Solubility Profile of 1-Methylamino-3-phenoxy-propan-2-ol
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of this compound, a compound of interest in pharmaceutical development. We delve into the theoretical underpinnings of solubility, present detailed experimental protocols for its quantification, and discuss the selection of appropriate solvent systems. This document is intended to serve as a practical resource for scientists and researchers, enabling them to establish a robust solubility profile for this compound and to make informed decisions in the drug development process.
Introduction: The Significance of Solubility in Pharmaceutical Sciences
The journey of a drug from administration to its site of action is profoundly influenced by its physicochemical properties, with solubility being a primary gatekeeper. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise therapeutic outcomes. Therefore, a thorough understanding and characterization of a drug candidate's solubility is a non-negotiable prerequisite for successful formulation development.
This compound, with the molecular formula C₁₀H₁₅NO₂ and a molecular weight of 181.23 g/mol , possesses structural features—a secondary amine, a hydroxyl group, and an ether linkage—that suggest a degree of polarity and the potential for hydrogen bonding.[1] However, the presence of a phenoxy group introduces a nonpolar character, making its solubility in various media a subject of critical investigation. This guide provides the theoretical framework and practical steps to comprehensively map the solubility of this compound.
Theoretical Framework: The Science of Dissolution
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. The process of dissolution is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another.
For this compound, the key intermolecular interactions at play are:
-
Hydrogen Bonding: The hydroxyl (-OH) and secondary amine (-NH) groups are capable of both donating and accepting hydrogen bonds. This is a crucial factor for solubility in protic solvents like water.
-
Dipole-Dipole Interactions: The ether linkage and the overall molecular structure create a dipole moment, allowing for interactions with other polar molecules.
-
Van der Waals Forces: The phenyl ring and the alkyl chain contribute to nonpolar interactions, which are significant for solubility in organic solvents.
The interplay of these forces dictates the extent to which this compound will dissolve in a particular solvent.
Experimental Determination of Solubility: A Step-by-Step Protocol
The equilibrium shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[2][3] This method involves allowing an excess of the solid compound to equilibrate with the solvent until a saturated solution is formed.
Materials and Equipment
-
This compound (solid form)
-
A selection of solvents (e.g., purified water, phosphate-buffered saline (PBS) at various pH levels, ethanol, propylene glycol, polyethylene glycol 400)[4][5]
-
Scintillation vials or glass test tubes with screw caps
-
A constant temperature shaker or incubator
-
A centrifuge
-
A calibrated analytical balance
-
A validated analytical method for quantification (e.g., HPLC-UV, LC-MS)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PVDF)
Experimental Workflow
The following diagram illustrates the key steps in the equilibrium solubility determination process:
Caption: Experimental workflow for determining equilibrium solubility.
Detailed Protocol
-
Preparation of Samples:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a series of vials. A good starting point is 10-20 mg.
-
To each vial, add a precise volume of the chosen solvent (e.g., 1 mL).
-
-
Equilibration:
-
Securely cap the vials and place them in a shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C to simulate physiological conditions).
-
Agitate the samples for a sufficient duration to reach equilibrium. Typically, 24 to 48 hours is adequate, but this should be confirmed by ensuring that the concentration does not increase with longer incubation times.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow for the sedimentation of the excess solid.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes).
-
Carefully withdraw the supernatant using a pipette and pass it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Prepare a calibration curve of this compound in the mobile phase of the analytical method.
-
Accurately dilute a known volume of the filtered supernatant with the mobile phase to bring the concentration within the range of the calibration curve.
-
Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the dissolved compound.
-
-
Data Reporting:
-
Calculate the solubility in units of mg/mL or µg/mL.
-
It is good practice to perform the experiment in triplicate to ensure the reproducibility of the results.
-
Solvent Selection for Pharmaceutical Development
The choice of solvents for solubility screening should be guided by their relevance to pharmaceutical formulations.[6][7] A tiered approach is often employed, starting with aqueous media and progressing to organic and co-solvent systems.
-
Aqueous Solvents:
-
Purified Water: Provides a baseline for aqueous solubility.
-
Phosphate-Buffered Saline (PBS): Mimics physiological pH and ionic strength. Testing at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) is crucial as the solubility of ionizable compounds like this compound can be pH-dependent.
-
-
Common Pharmaceutical Co-solvents and Excipients: [4][8]
-
Ethanol: A common co-solvent in oral liquid formulations.
-
Propylene Glycol (PG): A versatile solvent used in oral, topical, and parenteral formulations.
-
Polyethylene Glycol 400 (PEG 400): A non-volatile, water-miscible solvent widely used in liquid and semi-solid formulations.
-
Glycerin: Used to increase viscosity and as a co-solvent.[5]
-
Presentation of Solubility Data
The results of the solubility studies should be presented in a clear and concise tabular format to facilitate comparison across different solvent systems. The following is a template for presenting such data:
| Solvent System | Temperature (°C) | pH (for aqueous) | Mean Solubility (mg/mL) | Standard Deviation |
| Purified Water | 25 | ~7.0 | Data | Data |
| Purified Water | 37 | ~7.0 | Data | Data |
| PBS | 37 | 1.2 | Data | Data |
| PBS | 37 | 6.8 | Data | Data |
| Ethanol | 25 | NA | Data | Data |
| Propylene Glycol | 25 | NA | Data | Data |
| PEG 400 | 25 | NA | Data | Data |
| 50:50 Ethanol:Water (v/v) | 25 | NA | Data | Data |
Note: This table is a template; the actual data needs to be generated experimentally.
Interpretation and Implications of Solubility Data
The solubility data will provide critical insights for the drug development team:
-
Low Aqueous Solubility (< 0.1 mg/mL): If the solubility in aqueous media is low, this may indicate potential challenges with oral absorption. Formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions may be necessary to enhance solubility and bioavailability.
-
pH-Dependent Solubility: A significant variation in solubility with pH suggests that the compound is ionizable. This information is vital for predicting its behavior in different regions of the gastrointestinal tract.
-
High Solubility in Organic Solvents: Good solubility in solvents like ethanol or propylene glycol indicates that liquid or semi-solid formulations may be a viable option.
The logical relationship between solubility and formulation strategy is depicted below:
Caption: Decision tree for formulation strategy based on solubility.
Conclusion
A comprehensive understanding of the solubility of this compound is fundamental to its successful development as a pharmaceutical agent. This guide has outlined the theoretical principles governing its solubility and provided a detailed, practical protocol for its experimental determination. By systematically evaluating its solubility in a range of pharmaceutically relevant solvents, researchers can build a robust data package to guide formulation development, predict in vivo performance, and ultimately accelerate the journey of this compound to the clinic.
References
- Slideshare. (n.d.). solubility experimental methods.pptx.
- ResearchGate. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.
- Croda Pharma. (n.d.). Pharmaceutical solvents.
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230.
- ResearchGate. (2004). Solubilizing Excipients in Oral and Injectable Formulations.
- Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.
- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- PubChem. (n.d.). This compound.
- Pharmaacademias. (2023). Excipients used in the formulation of liquid dosage forms.
- American Pharmaceutical Review. (n.d.). Solvent Excipients.
- Sigma-Aldrich. (n.d.). 1-(Methylamino)-3-phenoxy-2-propanol AldrichCPR.
Sources
- 1. This compound | C10H15NO2 | CID 3148357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 4. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. crodapharma.com [crodapharma.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. pharmaacademias.com [pharmaacademias.com]
Methodological & Application
Introduction: The Analytical Imperative for 1-Methylamino-3-phenoxy-propan-2-ol
An in-depth guide to the robust analytical quantification of 1-Methylamino-3-phenoxy-propan-2-ol, tailored for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of various analytical methodologies, complete with step-by-step protocols and validation insights.
This compound (Molar Mass: 181.23 g/mol ) is an organic compound whose structural motifs are common in pharmacologically active molecules, particularly as a potential impurity, metabolite, or synthetic intermediate in the pharmaceutical industry.[1] The precise and accurate quantification of this analyte is critical for ensuring the safety, efficacy, and quality of pharmaceutical products. Whether for purity testing of active pharmaceutical ingredients (APIs), monitoring degradation products in stability studies, or conducting pharmacokinetic analyses in biological matrices, a validated analytical method is indispensable.
This guide details three robust analytical techniques for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A workhorse method for routine quality control and assay.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identification and quantification, often requiring derivatization.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for ultra-sensitive quantification in complex biological matrices.
Each section is designed as a self-contained application note, grounded in the principles of method validation as outlined by the International Council on Harmonisation (ICH) Q2(R1) guidelines.[2][3][4][5]
Pillar of Trust: The Role of Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5] A properly validated method provides confidence in the reliability, accuracy, and consistency of the results.[6] Key validation parameters, which will be referenced throughout this guide, include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components like impurities or matrix effects.[5][7]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Application Note I: Quantification by HPLC-UV
Principle: This method is ideal for the assay of this compound in bulk drug substances or finished products where concentration levels are relatively high. The compound is separated from potential impurities on a reverse-phase HPLC column. The presence of a phenoxy group (a chromophore) allows for sensitive detection using a UV detector.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, pipettes.
-
HPLC-grade acetonitrile, methanol, and water.
-
Phosphoric acid or formic acid for mobile phase pH adjustment.
-
Reference standard of this compound.
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Mobile Phase | Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% Formic Acid | Provides good retention and peak shape for this moderately polar analyte. Formic acid improves peak symmetry and is MS-compatible. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and pressure. |
| Column Temp. | 30 °C | Ensures reproducible retention times by minimizing viscosity fluctuations. |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading while ensuring adequate sensitivity. |
| Detection λ | 270 nm | The phenoxy group exhibits strong absorbance in this region of the UV spectrum. |
3. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of the reference standard and dissolve in a 25 mL volumetric flask with methanol.
-
Working Standards (1-100 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.
-
Sample Solution: Prepare the sample by dissolving it in methanol to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).
4. System Suitability Test (SST): Before analysis, inject the 50 µg/mL standard five times. The system is deemed ready if the following criteria are met:
-
Peak Tailing Factor: ≤ 1.5
-
Theoretical Plates: ≥ 2000
-
%RSD of Peak Area: ≤ 2.0%
5. Analytical Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the System Suitability Test.
-
Inject the blank (mobile phase), followed by the working standards to construct a calibration curve.
-
Inject the sample solutions.
-
Quantify the analyte in the samples by interpolating their peak areas against the calibration curve.
Method Validation Summary
The following table summarizes typical performance characteristics for an HPLC-UV method, based on established validation guidelines.[9]
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
Workflow Diagram: HPLC-UV Analysis
Caption: General workflow for HPLC-UV quantification.
Application Note II: Quantification by GC-MS
Principle: GC-MS offers high separation efficiency and definitive identification based on mass spectra. Due to the polar hydroxyl (-OH) and secondary amine (-NH) groups, this compound has low volatility and may interact with the GC system. Derivatization is often employed to block these active sites, increasing volatility and thermal stability, thereby improving peak shape and sensitivity.[10]
Experimental Protocol
1. Instrumentation and Materials:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Fused silica capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).
-
Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or Trifluoroacetic anhydride (TFAA).
-
High-purity helium as carrier gas.
-
Anhydrous pyridine or other suitable solvent/catalyst.
2. Derivatization Procedure (Silylation Example):
-
Evaporate 100 µL of the sample or standard solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection. Rationale: This silylation reaction replaces the active protons on the hydroxyl and amine groups with non-polar trimethylsilyl (TMS) groups, making the molecule more volatile and suitable for GC analysis.
3. GC-MS Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Injector Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Splitless (1 min) | Maximizes transfer of the analyte to the column for trace-level analysis. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Provides separation from solvent and other components while eluting the derivatized analyte as a sharp peak. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization (EI).[11] |
| MS Mode | EI at 70 eV; Scan (m/z 50-550) or SIM | Scan mode is used for identification. Selected Ion Monitoring (SIM) is used for quantification, targeting specific ions for higher sensitivity. |
4. Analytical Procedure:
-
Prepare and derivatize standards and samples as described above.
-
Inject 1 µL of the derivatized solution into the GC-MS.
-
Acquire data in either Scan or SIM mode.
-
For quantification in SIM mode, monitor characteristic ions of the derivatized analyte.
-
Construct a calibration curve and calculate the concentration in the samples.
Method Validation Summary
The following table summarizes typical performance characteristics for a GC-MS method.
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.998 |
| Range | 0.1 - 25 µg/mL |
| Accuracy (% Recovery) | 97.5% - 102.5% |
| Precision (% RSD) | < 5.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
Workflow Diagram: GC-MS Analysis
Sources
- 1. This compound | C10H15NO2 | CID 3148357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Official web site : ICH [ich.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. fda.gov [fda.gov]
- 6. particle.dk [particle.dk]
- 7. scielo.br [scielo.br]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Eureka | Patsnap [eureka.patsnap.com]
- 11. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Synthon: Harnessing 1-Methylamino-3-phenoxy-propan-2-ol in Pharmaceutical Scaffolding
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient and elegant synthesis of complex therapeutic agents. Among these foundational motifs, the aryloxypropanolamine scaffold holds a place of distinction, forming the core of numerous clinically significant pharmaceuticals, most notably the β-adrenergic receptor antagonists, or "beta-blockers." This technical guide delves into the synthesis and application of a key exemplar of this class: 1-Methylamino-3-phenoxy-propan-2-ol . We will explore its synthesis from readily available starting materials and demonstrate its utility as a versatile intermediate for the elaboration into more complex molecular architectures. This document is intended for researchers, medicinal chemists, and professionals in drug development, providing both the theoretical underpinnings and practical, field-tested protocols for the utilization of this valuable synthon.
The structural simplicity of this compound belies its synthetic power. The molecule incorporates a robust phenoxy group, a secondary amine, and a secondary alcohol. This trifecta of functional handles allows for a diverse array of subsequent chemical transformations, enabling the construction of libraries of analogs for structure-activity relationship (SAR) studies. The inherent chirality of the 2-ol position also presents opportunities for enantioselective synthesis, a critical consideration in modern drug design, as different enantiomers of a chiral drug often exhibit markedly different pharmacological and toxicological profiles.[1]
I. Synthesis of the Building Block: A Stepwise Approach to this compound
The synthesis of this compound is a classic two-step sequence that is both robust and scalable. The overall strategy involves the initial formation of a glycidyl ether from phenol, followed by a nucleophilic ring-opening of the epoxide with methylamine.
Step 1: Synthesis of 1-Phenoxy-2,3-epoxypropane (Phenyl Glycidyl Ether)
The initial step is a Williamson ether synthesis, where the phenoxide ion, generated in situ by the deprotonation of phenol with a suitable base, acts as a nucleophile, attacking the electrophilic carbon of epichlorohydrin. The subsequent intramolecular SN2 reaction forms the epoxide ring.
Causality of Experimental Choices:
-
Base: Sodium hydroxide is a cost-effective and sufficiently strong base to deprotonate phenol. The use of a phase-transfer catalyst, such as benzyl triethylammonium chloride, can be employed to facilitate the reaction between the aqueous phenoxide and the organic epichlorohydrin phase, though for many applications, a biphasic system with vigorous stirring is sufficient.
-
Solvent: A biphasic system of water and a non-polar organic solvent is often employed. Alternatively, a polar aprotic solvent like dioxane can be used to homogenize the reaction mixture.
-
Excess Epichlorohydrin: Using an excess of epichlorohydrin helps to minimize the formation of the bis-adduct, where a second molecule of phenoxide reacts with the newly formed glycidyl ether.
Experimental Protocol: Synthesis of 1-Phenoxy-2,3-epoxypropane
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Phenol | 1.0 | 94.11 | 9.41 g |
| Sodium Hydroxide | 1.1 | 40.00 | 4.40 g |
| Epichlorohydrin | 3.0 | 92.52 | 27.76 g |
| Water | - | 18.02 | 100 mL |
| Dichloromethane | - | 84.93 | 150 mL |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (9.41 g, 0.1 mol) and water (50 mL).
-
Slowly add sodium hydroxide (4.40 g, 0.11 mol) to the stirred solution. Stir until all the sodium hydroxide has dissolved and a clear solution of sodium phenoxide is formed.
-
To this solution, add epichlorohydrin (27.76 g, 0.3 mol) dropwise over 15 minutes.
-
Heat the reaction mixture to a gentle reflux (approximately 70-80 °C) and maintain for 3-4 hours with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
After completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add dichloromethane (100 mL).
-
Separate the organic layer, and wash it sequentially with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-phenoxy-2,3-epoxypropane as a colorless to pale yellow oil.
-
The crude product can be purified by vacuum distillation if necessary.
Step 2: Ring-Opening of 1-Phenoxy-2,3-epoxypropane with Methylamine
The second step involves the nucleophilic attack of methylamine on the terminal carbon of the epoxide ring of 1-phenoxy-2,3-epoxypropane. This reaction proceeds via an SN2 mechanism and is generally regioselective for the less sterically hindered carbon.
Causality of Experimental Choices:
-
Solvent: A protic solvent like methanol or ethanol is commonly used to facilitate the protonation of the alkoxide intermediate formed during the ring-opening.
-
Temperature: The reaction is typically carried out at an elevated temperature (reflux) to ensure a reasonable reaction rate.
-
Excess Amine: A large excess of methylamine is used to favor the desired mono-adduct and to act as a solvent.
Experimental Protocol: Synthesis of this compound
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 1-Phenoxy-2,3-epoxypropane | 1.0 | 150.17 | 15.02 g |
| Methylamine (40% in water) | 5.0 | 31.06 | 38.8 mL |
| Methanol | - | 32.04 | 100 mL |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-phenoxy-2,3-epoxypropane (15.02 g, 0.1 mol) in methanol (100 mL).
-
To the stirred solution, add a 40% aqueous solution of methylamine (38.8 mL, 0.5 mol).
-
Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 dichloromethane:methanol eluent).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess methylamine and methanol.
-
Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) to remove any remaining methylamine hydrochloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of dichloromethane to 95:5 dichloromethane:methanol) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Characterization Data for this compound:
-
1H NMR (CDCl3, 250 MHz): δ 7.35-7.25 (m, 2H, Ar-H), 6.99-6.89 (m, 3H, Ar-H), 4.10-4.00 (m, 1H, CH-OH), 3.99 (d, J = 5.0 Hz, 2H, O-CH2), 2.95-2.75 (m, 2H, N-CH2), 2.50 (s, 3H, N-CH3), 2.30 (br s, 2H, OH, NH).[2]
Caption: Synthetic workflow for this compound.
II. Application of the Building Block: Synthesis of a Beta-Blocker Analog
To demonstrate the utility of this compound as a building block, we will perform a simple acylation of the secondary amine to generate an amide. This transformation is representative of how the core scaffold can be readily modified to explore SAR. The resulting N-acetyl derivative is an analog of practolol, a cardioselective beta-blocker.
Experimental Protocol: Synthesis of N-(2-hydroxy-3-phenoxypropyl)-N-methylacetamide
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 181.23 | 1.81 g |
| Acetic Anhydride | 1.1 | 102.09 | 1.12 g (1.04 mL) |
| Triethylamine | 1.2 | 101.19 | 1.21 g (1.67 mL) |
| Dichloromethane | - | 84.93 | 20 mL |
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.81 g, 10 mmol) in dichloromethane (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.67 mL, 12 mmol) to the stirred solution.
-
Slowly add acetic anhydride (1.04 mL, 11 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC (e.g., using a 95:5 dichloromethane:methanol eluent).
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-(2-hydroxy-3-phenoxypropyl)-N-methylacetamide as a viscous oil or low-melting solid.
Caption: Application of the building block in a subsequent acylation reaction.
III. Conclusion and Future Directions
This compound is a readily accessible and highly versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. The protocols detailed herein provide a reliable and scalable route to this valuable intermediate and demonstrate its application in the synthesis of a beta-blocker analog. The strategic functional groups of this molecule offer numerous avenues for further chemical exploration, including N-alkylation, O-alkylation, and esterification, enabling the generation of diverse compound libraries for drug discovery programs. The principles and techniques outlined in this guide serve as a solid foundation for researchers and scientists to harness the synthetic potential of this important aryloxypropanolamine scaffold.
IV. References
-
O'Donnell, J. P., et al. (1979). Synthesis and pharmacology of potential beta-blockers. Journal of Pharmaceutical Sciences, 68(10), 1236-8. [Link]
-
PrepChem. (2023). Synthesis of 1-(2-methoxyphenoxy)-2,3-epoxypropane. [Link]
-
Google Patents. (2015). Novel propranolol synthesis method. CN104961642A.
-
PubChem. (n.d.). N-(2-hydroxy-3-phenoxypropyl)-N-methylacetamide. [Link]
-
Wikipedia. (2023). Discovery and development of beta-blockers. [Link]
-
SpectraBase. (n.d.). 2-propanol, 1-(methylamino)-3-phenoxy-. [Link]
Sources
Application Note & Protocols: 1-Methylamino-3-phenoxy-propan-2-ol as a Foundational Intermediate in β-Blocker Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
β-adrenergic blockers (beta-blockers) are a cornerstone in the management of cardiovascular diseases, functioning by antagonizing β-adrenergic receptors to modulate cardiac activity.[1] A vast majority of these therapeutic agents are built upon the aryloxypropanolamine scaffold. This document provides a detailed guide on the synthesis, characterization, and application of 1-Methylamino-3-phenoxy-propan-2-ol, a key intermediate that embodies this critical structural motif. We will explore the underlying chemical principles, provide step-by-step synthesis protocols, and discuss advanced considerations such as stereoselectivity and process optimization. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required for leveraging this versatile intermediate in the discovery and development of novel β-adrenergic antagonists.
Introduction: The Significance of the Aryloxypropanolamine Core
The Therapeutic Impact of β-Blockers
First introduced in the mid-20th century, beta-blockers have revolutionized cardiovascular medicine.[1] Their mechanism of action—the competitive inhibition of catecholamines like adrenaline at β-adrenergic receptors—leads to reduced heart rate, lower blood pressure, and decreased myocardial contractility, making them indispensable for treating conditions like hypertension, angina, and arrhythmias.[1]
This compound: A Prototypical Intermediate
The structure of this compound (C₁₀H₁₅NO₂) contains the three essential components that define this class of drugs:
-
An Aromatic Ring (Phenoxy group): This portion is crucial for receptor binding and can be modified to alter selectivity and pharmacokinetic properties.
-
A Propan-2-ol Linker: This chiral backbone correctly spaces the aromatic and amine functions. The stereochemistry of the hydroxyl group is critical for biological activity.
-
An Amino Group (Methylamino): This basic group is essential for receptor interaction. The substituent on the nitrogen (in this case, a methyl group) significantly influences the drug's potency and selectivity (e.g., β₁ vs. β₂).
While many commercial beta-blockers utilize bulkier substituents like isopropyl or tert-butyl groups for enhanced selectivity, the synthesis of the methylamino variant serves as a perfect model system for understanding the fundamental chemistry involved.
The Core Synthetic Pathway
The most common and industrially relevant synthesis is a two-step process starting from phenol. This pathway involves the formation of a glycidyl ether intermediate, followed by a nucleophilic ring-opening of the epoxide.[1][2]
Mechanistic Rationale
-
Step 1 (Etherification): Phenol, a weak acid, is deprotonated by a base (e.g., NaOH) to form the highly nucleophilic phenoxide ion. This ion then attacks epichlorohydrin, a bifunctional electrophile, in a Williamson ether synthesis. The subsequent intramolecular SN2 reaction, where the newly formed alkoxide attacks the carbon bearing the chlorine, expels the chloride ion and forms the stable phenyl glycidyl ether epoxide.
-
Step 2 (Epoxide Ring-Opening): Methylamine acts as a nucleophile, attacking one of the epoxide carbons. Under neutral or basic conditions, the reaction proceeds via an SN2 mechanism, with the amine preferentially attacking the sterically less hindered terminal carbon of the epoxide. This regioselectivity is crucial for obtaining the desired 1-amino-3-aryloxy substitution pattern. This step creates the chiral center at the C2 position.
Synthesis Workflow Diagram
Caption: General two-step synthesis of this compound.
Experimental Protocols
Safety Precaution: These protocols involve corrosive and volatile chemicals. All steps must be performed in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of Phenyl Glycidyl Ether
Objective: To synthesize the epoxide intermediate from phenol and epichlorohydrin.
| Parameter | Value/Condition | Rationale |
| Reactants | Phenol, Epichlorohydrin, Sodium Hydroxide | Phenol is the aromatic source, epichlorohydrin is the C3 linker/electrophile, and NaOH is the base. |
| Stoichiometry | 1.0 eq Phenol : 1.2 eq Epichlorohydrin : 1.1 eq NaOH | A slight excess of epichlorohydrin drives the reaction to completion. Excess base is minimized to prevent epoxide hydrolysis. |
| Solvent | Water or a biphasic system (e.g., Toluene/Water) with a phase-transfer catalyst. | Allows for easy handling of NaOH and temperature control. |
| Temperature | 60-80 °C | Provides sufficient activation energy without excessive side reactions or solvent loss. |
| Reaction Time | 2-4 hours | Typically sufficient for complete conversion, monitored by TLC or GC. |
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: Dissolve sodium hydroxide (1.1 eq) in water. To this, add phenol (1.0 eq) and stir until a clear solution of sodium phenoxide is formed.
-
Reaction: Add epichlorohydrin (1.2 eq) dropwise to the solution. The reaction is exothermic; maintain the temperature below 80 °C.
-
Heating: After the initial exotherm subsides, heat the mixture to 60-80 °C and stir for 2-4 hours. Monitor the disappearance of phenol using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure to yield crude phenyl glycidyl ether, which can be purified further by vacuum distillation.
Protocol 2: Synthesis of this compound
Objective: To synthesize the final intermediate via epoxide ring-opening.
| Parameter | Value/Condition | Rationale |
| Reactants | Phenyl Glycidyl Ether, Methylamine | The core intermediate and the nucleophilic amine. |
| Stoichiometry | 1.0 eq Phenyl Glycidyl Ether : 2.0-3.0 eq Methylamine | An excess of methylamine is crucial to ensure it acts as the primary nucleophile and to minimize the formation of a dimeric by-product where the product alcohol attacks another epoxide molecule.[3] |
| Solvent | Methanol or Ethanol | Protic solvents that can solvate the reactants and participate in proton transfer during the ring-opening mechanism. |
| Temperature | Room Temperature to 50 °C | The reaction is often facile at room temperature but can be gently heated to increase the rate. |
| Reaction Time | 4-12 hours | Monitored by TLC or GC for the consumption of the glycidyl ether. |
Step-by-Step Methodology:
-
Setup: In a sealed pressure vessel or a round-bottom flask with a condenser, dissolve phenyl glycidyl ether (1.0 eq) in methanol.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add an aqueous or methanolic solution of methylamine (2.0-3.0 eq).
-
Reaction: Seal the vessel (if used) or allow the flask to warm to room temperature. Stir the mixture for 4-12 hours. Gentle heating to 40-50 °C can be applied if the reaction is slow.
-
Workup: After the reaction is complete (monitored by TLC), concentrate the solvent under reduced pressure to remove excess methylamine and methanol.
-
Purification: Dissolve the crude residue in ethyl acetate and wash with water to remove any remaining water-soluble impurities. Dry the organic layer over Na₂SO₄ and concentrate. The final product can be purified by recrystallization or column chromatography to yield this compound as a solid.[4]
Characterization and Quality Control
Accurate characterization is essential to confirm the identity and purity of the synthesized intermediate.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₂ | [4] |
| Molecular Weight | 181.23 g/mol | [4] |
| Appearance | Solid | [4] |
| InChI Key | QYNFYHMIUAYDRE-UHFFFAOYSA-N | [4] |
Expected Spectroscopic Signatures:
-
¹H NMR: Expect characteristic peaks for the aromatic protons (δ ~6.8-7.3 ppm), the methoxy group on the backbone (δ ~4.0 ppm), the CH-OH proton (δ ~3.9 ppm), the CH₂-N and CH-N protons (δ ~2.5-2.8 ppm), and the N-CH₃ singlet (δ ~2.4 ppm).
-
IR Spectroscopy: Look for a broad O-H stretch (~3300 cm⁻¹), an N-H stretch (~3100-3300 cm⁻¹), C-H aromatic and aliphatic stretches (~2800-3100 cm⁻¹), and strong C-O ether stretches (~1240 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M+) should be observed at m/z = 181.23, with characteristic fragmentation patterns.
Advanced Synthetic Considerations
The Challenge of Stereoselectivity
The protocol described above produces a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. For beta-blockers, it is almost always the (S)-enantiomer that possesses the desired pharmacological activity. Administering a racemic mixture can lead to off-target effects and a higher required dose.
Asymmetric Synthesis Strategies
Modern pharmaceutical synthesis prioritizes enantiomerically pure compounds.[1] Several advanced strategies can be employed:
-
Biocatalysis: Enzymes like halohydrin dehalogenases (HHDH) or epoxide hydrolases can be used for highly enantioselective reactions. For instance, engineered HHDH variants can perform bio-nitration of phenyl glycidyl ethers to produce chiral β-nitroalcohols, which are precursors to the desired enantiomer of the β-blocker.[5] This approach offers high optical purity (>99% ee) under mild, environmentally friendly conditions.[5]
-
Kinetic Resolution: Lipases can be used to selectively acylate one enantiomer of a racemic intermediate (like a 1-aryloxy-3-chloro-2-propanol), allowing for the separation of the two enantiomers.[6]
Process Intensification with Flow Chemistry
Traditional batch synthesis can be slow and inefficient. Recent breakthroughs have utilized continuous-flow systems to dramatically improve beta-blocker synthesis.[3]
Sources
- 1. jmedchem.com [jmedchem.com]
- 2. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. 1-(Methylamino)-3-phenoxy-2-propanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Methylamino-3-phenoxy-propan-2-ol in Cardiovascular Research
Introduction: Unveiling the Cardiovascular Potential of a Novel Phenoxy Propanolamine
The phenoxy propanolamine scaffold is a cornerstone in cardiovascular pharmacology, forming the structural basis for a multitude of beta-adrenergic receptor antagonists (beta-blockers). These agents are indispensable in the management of hypertension, angina pectoris, heart failure, and arrhythmias.[1] 1-Methylamino-3-phenoxy-propan-2-ol, a member of this distinguished chemical class, presents a compelling subject for cardiovascular research. Its structure suggests a high probability of interaction with beta-adrenergic receptors, which are pivotal in regulating cardiac function.
These application notes provide a comprehensive framework for the systematic investigation of this compound, guiding researchers from initial in vitro characterization to in vivo efficacy studies. The protocols herein are designed to elucidate the compound's mechanism of action, potency, selectivity, and overall therapeutic potential in the cardiovascular system.
Part 1: In Vitro Characterization - Receptor Affinity and Functional Antagonism
The initial phase of investigation focuses on defining the interaction of this compound with its primary molecular targets, the beta-adrenergic receptors (β1 and β2).
Radioligand Binding Assays: Quantifying Receptor Affinity
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the unlabeled test compound.
Protocol: Competitive Radioligand Binding Assay
-
Preparation of Membranes:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing either human β1- or β2-adrenergic receptors.
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) to prepare cell membranes.
-
Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard method like the Bradford assay.
-
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes (20-40 µg of protein), a fixed concentration of a suitable radioligand (e.g., [³H]-CGP 12177), and varying concentrations of this compound.
-
For non-specific binding, use a high concentration of a non-labeled, potent beta-blocker like propranolol.
-
-
Incubation and Termination:
-
Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove any unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Calculate the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Determine the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Parameter | β1-Adrenergic Receptor | β2-Adrenergic Receptor | Selectivity Ratio (β1/β2) |
| Ki (nM) | e.g., 15 | e.g., 150 | e.g., 10 |
Functional Assays: Assessing Antagonist Activity
Functional assays determine whether the compound acts as an antagonist, partial agonist, or full agonist at the receptor. A common method involves measuring the downstream signaling effects of receptor activation, such as the production of cyclic AMP (cAMP).
Protocol: cAMP Accumulation Assay
-
Cell Culture and Treatment:
-
Seed CHO cells expressing either β1- or β2-adrenergic receptors in a 96-well plate and grow to confluence.
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of a beta-agonist, such as isoproterenol, for 15 minutes to induce cAMP production.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Construct a dose-response curve by plotting the cAMP concentration against the logarithm of the concentration of this compound.
-
Calculate the IC50 value, which represents the concentration of the antagonist that produces 50% of the maximal inhibition of the agonist response.
-
The Schild regression analysis can be used to determine the pA2 value, a measure of the antagonist's potency.
-
Signaling Pathway Diagram:
Caption: Beta-adrenergic receptor signaling cascade.
Part 2: In Vivo Cardiovascular Profiling
Following in vitro characterization, the next crucial step is to evaluate the effects of this compound in living organisms.
Anesthetized Rat Model: Acute Hemodynamic Effects
This model allows for the direct measurement of cardiovascular parameters following intravenous administration of the test compound.
Protocol: Hemodynamic Assessment in Anesthetized Rats
-
Animal Preparation:
-
Anesthetize a male Sprague-Dawley rat with an appropriate anesthetic (e.g., urethane or a combination of ketamine/xylazine).
-
Surgically implant a catheter in the carotid artery for blood pressure measurement and in the jugular vein for drug administration.
-
Insert a pressure transducer-tipped catheter into the left ventricle via the right carotid artery to measure left ventricular pressure and derive contractility indices (dP/dtmax).
-
Record heart rate from the ECG.
-
-
Experimental Procedure:
-
Allow the animal to stabilize for at least 30 minutes after surgery.
-
Administer increasing doses of this compound intravenously and record the effects on mean arterial pressure (MAP), heart rate (HR), and left ventricular dP/dtmax.
-
To assess beta-blocking activity, administer a bolus of isoproterenol before and after the administration of the test compound. A reduction in the isoproterenol-induced tachycardia confirms beta-blockade.
-
Experimental Workflow Diagram:
Caption: Workflow for in vivo hemodynamic assessment.
Spontaneously Hypertensive Rat (SHR) Model: Antihypertensive Efficacy
The SHR model is a well-established genetic model of hypertension and is ideal for assessing the antihypertensive potential of a new drug.[2]
Protocol: Chronic Oral Dosing in SHRs
-
Animal Selection and Baseline Measurement:
-
Use adult male SHRs with established hypertension (e.g., systolic blood pressure > 160 mmHg).
-
Measure baseline blood pressure and heart rate for several days using the tail-cuff method to acclimatize the animals and obtain stable readings.
-
-
Drug Administration:
-
Divide the animals into a vehicle control group and one or more treatment groups receiving different doses of this compound.
-
Administer the compound orally once daily for a period of 2-4 weeks.
-
-
Monitoring:
-
Measure blood pressure and heart rate at regular intervals throughout the study period (e.g., 2, 4, 8, and 24 hours post-dose on selected days).
-
-
Data Analysis:
-
Compare the changes in blood pressure and heart rate between the treated and control groups.
-
Plot the time course of the antihypertensive effect.
-
Data Presentation:
| Treatment Group | Dose (mg/kg, p.o.) | Change in Systolic Blood Pressure (mmHg) after 2 weeks |
| Vehicle Control | - | e.g., +5 ± 3 |
| Compound X | 10 | e.g., -15 ± 4 |
| Compound X | 30 | e.g., -30 ± 5** |
| p<0.05, ***p<0.001 vs. Vehicle Control |
Part 3: Specialized Cardiovascular Investigations
Anti-arrhythmic Potential: Ouabain-Induced Arrhythmia Model
This model is used to assess the ability of a compound to prevent or terminate ventricular arrhythmias.
Protocol: Ouabain-Induced Arrhythmia in Guinea Pigs
-
Animal Preparation:
-
Anesthetize a guinea pig and record the ECG.
-
Infuse ouabain, a cardiac glycoside, intravenously at a constant rate to induce arrhythmias.
-
-
Experimental Design (Prophylactic):
-
Administer this compound intravenously before starting the ouabain infusion.
-
Determine the dose of ouabain required to produce various endpoints: ventricular premature beats, ventricular tachycardia, and ventricular fibrillation. An increase in the required dose indicates an anti-arrhythmic effect.
-
-
Experimental Design (Therapeutic):
-
Induce a stable ventricular tachycardia with ouabain.
-
Administer this compound intravenously and observe if it restores sinus rhythm.
-
Logical Relationship of the Screening Process:
Caption: Logical flow of the cardiovascular screening process.
Conclusion
The protocols outlined in these application notes provide a robust and systematic approach to characterizing the cardiovascular effects of this compound. By progressing from in vitro receptor-level studies to in vivo functional assessments, researchers can build a comprehensive pharmacological profile of this novel compound. The data generated will be crucial for determining its potential as a new therapeutic agent for cardiovascular diseases.
References
-
A Comprehensive Review on Animal Models for Screening of Antihypertensive Drugs. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
-
Preclinical Screening of Antihypertensive Agents | In-Vitro & In-Vivo Models. Slideshare. Available at: [Link]
-
The antiarrhythmic and cardiovascular properties of 1-dimethyl isopropylamino-3-(2-phenylphenoxy)-propan-2-ol chloride, UM-424. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Screening methods of anti hypertensive agents. Slideshare. Available at: [Link]
-
ANIMAL MODELS OF HYPERTENSION AND EFFECT OF DRUGS. ResearchGate. Available at: [Link]
-
Predicting in vivo cardiovascular properties of β-blockers from cellular assays. NIH. Available at: [Link]
-
Review on: Experimental Screening Methods for Antihypertensive Agents. ijarsct. Available at: [Link]
-
Cardioprotective Effects of 1-(3,6-Dibromo-carbazol-9-yl)-3-Phenylamino-Propan-2-Ol in Diabetic Hearts via Nicotinamide Phosphoribosyltransferase Activation. PMC - PubMed Central. Available at: [Link]
-
Cardioprotective Effects of 1-(3,6-Dibromo-carbazol-9-yl)-3-Phenylamino-Propan-2-Ol in Diabetic Hearts via Nicotinamide Phosphoribosyltransferase Activation. PubMed. Available at: [Link]
-
Cardioprotective Mechanisms of Beta-Blockers in Myocardial Ischemia and Reperfusion: From Molecular Targets to Clinical Implications. MDPI. Available at: [Link]
-
[Pharmacology of 1-phenylaminoethylamino-3-(phenoxy)propanol derivatives with beta-adrenergic action]. PubMed. Available at: [Link]
-
Induction of Cardiac Fibrosis by β-Blocker in G Protein-independent and G Protein-coupled Receptor Kinase 5/β-Arrestin2-dependent Signaling Pathways. PubMed Central. Available at: [Link]
-
Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Available at: [Link]
-
Beta-Adrenoceptor Antagonists (Beta-Blockers). CV Pharmacology. Available at: [Link]
-
1-(Isopropylamino)-3-Phenoxypropan-2-Ol. Acta Crystallographica Section E Structure Reports Online. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Amiodarone: ionic and cellular mechanisms of action of the most promising class III agent. PubMed. Available at: [Link]
-
In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis. Frontiers. Available at: [Link]
-
Mechanism of action of the new anti-ischemia drug ranolazine. PMC - NIH. Available at: [Link]
Sources
Application Notes and Protocols for the Synthesis of 1-Methylamino-3-phenoxy-propan-2-ol Derivatives
Introduction
The 1-amino-3-phenoxy-propan-2-ol scaffold is a cornerstone in medicinal chemistry, most notably as the core structure of numerous β-adrenergic receptor antagonists, or "beta-blockers." These drugs are indispensable in the management of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias. The N-methylamino analogue, 1-Methylamino-3-phenoxy-propan-2-ol, and its derivatives are of significant interest to researchers for developing new therapeutic agents with potentially altered selectivity and pharmacokinetic profiles.
This comprehensive guide provides detailed protocols for the synthesis of this compound, starting from readily available commercial reagents. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the causality behind experimental choices to ensure both scientific integrity and successful replication.
Synthetic Strategy Overview
The most common and efficient synthetic route to this compound and its derivatives is a two-step process. This pathway is widely adopted due to its versatility and the general availability of the starting materials.
-
Step 1: Glycidyl Ether Formation. This initial step involves the synthesis of the key intermediate, 2-(phenoxymethyl)oxirane, through the reaction of phenol with epichlorohydrin. This is a classic Williamson ether synthesis.
-
Step 2: Epoxide Ring-Opening. The synthesized epoxide undergoes a nucleophilic ring-opening reaction with methylamine to yield the target β-amino alcohol, this compound.
This two-step sequence is illustrated in the workflow diagram below.
Caption: Overall synthetic workflow.
Part 1: Synthesis of 2-(phenoxymethyl)oxirane (Intermediate)
Principle and Mechanistic Insight
The formation of the glycidyl ether intermediate proceeds via a Williamson ether synthesis. Phenol, being weakly acidic, is first deprotonated by a strong base (e.g., sodium hydroxide or potassium hydroxide) to form the more nucleophilic phenoxide anion. This anion then acts as a nucleophile, attacking the primary carbon of epichlorohydrin in an SN2 reaction, displacing the chloride leaving group. The epoxide ring of epichlorohydrin remains intact under these conditions.
The reaction mechanism is depicted below:
Caption: Mechanism of synthesis.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Phenol | 94.11 | 9.41 g | 100 |
| Epichlorohydrin | 92.52 | 27.76 g (23.5 mL) | 300 |
| Sodium Hydroxide (NaOH) | 40.00 | 4.40 g | 110 |
| Deionized Water | 18.02 | 50 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 9.41 g (100 mmol) of phenol in 100 mL of methanol.
-
Base Addition: While stirring at room temperature, slowly add a solution of 4.40 g (110 mmol) of sodium hydroxide in 50 mL of deionized water to the flask. Stir the mixture for 30 minutes to ensure complete formation of sodium phenoxide.
-
Epichlorohydrin Addition: Add 27.76 g (300 mmol) of epichlorohydrin to the dropping funnel and add it dropwise to the reaction mixture over a period of 30 minutes. An excess of epichlorohydrin is used to minimize the formation of by-products.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 65-70 °C) and maintain this temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel. Add 100 mL of diethyl ether and 100 mL of deionized water. Shake the funnel vigorously and allow the layers to separate.
-
Extraction: Separate the aqueous layer and extract it twice more with 50 mL portions of diethyl ether.
-
Washing and Drying: Combine the organic layers and wash them with 100 mL of 5% aqueous sodium hydroxide solution, followed by 100 mL of brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield 2-(phenoxymethyl)oxirane as a colorless oil.[1]
Expected Yield: ~80-90%
Characterization of 2-(phenoxymethyl)oxirane
-
Appearance: Colorless oil.[1]
-
Molecular Formula: C₉H₁₀O₂
-
Molar Mass: 150.17 g/mol .[2]
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.34-7.28 (m, 2H, Ar-H), 7.00-6.94 (m, 3H, Ar-H), 4.23 (dd, J = 11.0, 3.1 Hz, 1H, OCH₂), 4.01 (dd, J = 11.0, 5.7 Hz, 1H, OCH₂), 3.36 (m, 1H, CH-oxirane), 2.91 (t, J = 4.5 Hz, 1H, CH₂-oxirane), 2.77 (dd, J = 4.9, 2.7 Hz, 1H, CH₂-oxirane).
-
¹³C NMR (CDCl₃, 100 MHz) - Estimated: δ (ppm) 158.4 (C-Ar), 129.5 (CH-Ar), 121.3 (CH-Ar), 114.6 (CH-Ar), 68.8 (OCH₂), 50.1 (CH-oxirane), 44.6 (CH₂-oxirane).
Part 2: Synthesis of this compound (Final Product)
Principle and Mechanistic Insight
The second step is the nucleophilic ring-opening of the epoxide, 2-(phenoxymethyl)oxirane, by methylamine. This reaction proceeds via an SN2 mechanism. The methylamine, acting as a nucleophile, attacks one of the carbon atoms of the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the less substituted terminal carbon atom of the epoxide. This regioselectivity is a key feature of the aminolysis of unsymmetrical epoxides under neutral or basic conditions. The reaction results in the formation of the desired β-amino alcohol.
Caption: Epoxide ring-opening mechanism.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-(phenoxymethyl)oxirane | 150.17 | 7.51 g | 50 |
| Methylamine (40% in Methanol) | 31.06 | 19.4 mL (10 eq) | 500 |
| Methanol | 32.04 | 50 mL | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: In a 100 mL sealed tube or a pressure-rated flask equipped with a magnetic stirrer, dissolve 7.51 g (50 mmol) of 2-(phenoxymethyl)oxirane in 50 mL of methanol.
-
Amine Addition: To this solution, add 19.4 mL of a 40% solution of methylamine in methanol (500 mmol, 10 equivalents). The large excess of methylamine ensures the reaction goes to completion and minimizes the formation of bis-alkylated by-products.
-
Reaction: Seal the tube/flask tightly and heat the mixture in an oil bath at 80-100 °C for 7 hours.[3] The reaction should be carried out in a well-ventilated fume hood due to the volatility and odor of methylamine.
-
Cooling and Solvent Removal: After the reaction period, cool the mixture to room temperature. Carefully open the reaction vessel in the fume hood. Remove the methanol and excess methylamine under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel.[3] Elute with a gradient of dichloromethane to dichloromethane:methanol (95:5) to isolate the pure this compound. The product can also be purified by recrystallization from a suitable solvent like ethyl acetate or a mixture of ethyl acetate and hexane.
Expected Yield: ~60-75%
Characterization of this compound
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₀H₁₅NO₂
-
Molar Mass: 181.23 g/mol .
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.32-7.26 (m, 2H, Ar-H), 6.98-6.91 (m, 3H, Ar-H), 4.10 (m, 1H, CH-OH), 4.01 (d, J = 5.2 Hz, 2H, OCH₂), 2.89 (dd, J = 12.2, 3.8 Hz, 1H, NCH₂), 2.76 (dd, J = 12.2, 7.8 Hz, 1H, NCH₂), 2.48 (s, 3H, NCH₃), 2.3-2.6 (br s, 2H, OH, NH).
-
¹³C NMR (CDCl₃, 100 MHz) - Estimated: δ (ppm) 158.6 (C-Ar), 129.5 (CH-Ar), 121.1 (CH-Ar), 114.5 (CH-Ar), 70.6 (OCH₂), 68.9 (CH-OH), 54.1 (NCH₂), 36.4 (NCH₃).
Safety Precautions
-
Epichlorohydrin: Is a carcinogen and should be handled with extreme care in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Methylamine: Is a flammable and corrosive gas/solution with a strong odor. Handle in a well-ventilated fume hood.
-
Sodium Hydroxide/Potassium Hydroxide: Are corrosive and should be handled with care.
-
All organic solvents are flammable and should be used in a well-ventilated area, away from ignition sources.
Conclusion
The protocols detailed in this application note provide a reliable and reproducible method for the synthesis of this compound, a valuable scaffold for drug discovery and development. By understanding the underlying chemical principles and adhering to the experimental procedures, researchers can successfully synthesize this and related derivatives for further investigation. The characterization data provided will aid in the confirmation of the product's identity and purity.
References
-
Microwave-assisted synthesis of ß-amino alcohols - DigitalCommons@EMU. (2015). Retrieved from [Link]
-
PubChem. (n.d.). ((2-(p-(Oxiranylmethoxy)benzyl)phenoxy)methyl)oxirane. Retrieved from [Link]
- Song, T., & Liu, J. G. (2008). 2-(4-{4-[4-(Oxiran-2-ylmethoxy)phenoxy]phenyl}phenoxymethyl)oxirane. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2388.
-
Wikipedia. (n.d.). Phenyl glycidyl ether. Retrieved from [Link]
- Wang, L., et al. (2018). Synthesis of 2-(phenoxymethyl)oxirane derivatives through unexpected rearrangement of oxiran-2-ylmethyl benzenesulfonates.
- Bhagavathula, D. S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry, 6(2), 52-64.
-
Gable, K. P. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
Stenutz, R. (n.d.). 2-(phenoxymethyl)oxirane. Retrieved from [Link]
-
NIST. (n.d.). Oxirane, (phenoxymethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]
- Wu, J., Ji, C., & Xu, F. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Chemical Engineering and Technology, 7(5), 199-204.
- Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
-
European Chemicals Agency. (n.d.). Reaction mass of 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis(oxirane) and 2,2'-[methylenebis(4,1-phenyleneoxymethylene)]bis(oxirane) and 2-({2-[4-(oxiran-2-ylmethoxy)benzyl]phenoxy}methyl)oxirane. Retrieved from [Link]
-
Plastics Europe. (n.d.). Elementary Flow Data set: (phenoxymethyl)-oxirane (en). Retrieved from [Link]
-
Cosmo Bio Co., Ltd. (n.d.). 2-(Phenoxymethyl)oxirane. Retrieved from [Link]
- Google Patents. (n.d.). CN102432566B - 2-(4-phenoxyphenyl)oxirane and preparation method and application thereof.
-
PubChem. (n.d.). 1-Methylamino-3-phenoxy-2-propanol. Retrieved from [Link]
-
PubChem. (n.d.). Oxyrane,-2-phenyl,-3-phenylethynyl. Retrieved from [Link]
Sources
Topic: 1-Methylamino-3-phenoxy-propan-2-ol in the Development of Antiarrhythmic Agents
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Rationale for Targeting the Beta-Adrenergic System in Cardiac Arrhythmias
Cardiac arrhythmias, characterized by abnormal heart rhythms, are a major cause of morbidity and mortality worldwide.[1] These rhythm disturbances often arise from imbalances in the autonomic nervous system, particularly overstimulation of the sympathetic nervous system. The release of catecholamines like epinephrine and norepinephrine activates β-adrenergic receptors (β-ARs) in the heart, leading to an increase in heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).[2][3] While essential for the "fight or flight" response, chronic or excessive β-adrenergic stimulation can trigger arrhythmias by increasing intracellular calcium levels and promoting abnormal pacemaker activity.[4][5]
Beta-blockers, classified as Class II antiarrhythmic agents, are a cornerstone of cardiovascular medicine.[4][6] They competitively inhibit catecholamines at β-receptors, thereby mitigating their pro-arrhythmic effects.[7][8] The chemical scaffold of many successful beta-blockers is the phenoxy-propanolamine structure. This guide focuses on a representative lead compound, 1-Methylamino-3-phenoxy-propan-2-ol , to provide a comprehensive framework for its synthesis, characterization, and preclinical evaluation as a potential antiarrhythmic agent. This document serves as a detailed protocol and application note for researchers investigating novel compounds within this therapeutically vital chemical class.
Section 1: Profile of the Lead Compound: this compound
Chemical Structure and Properties
This compound is an aryloxypropanolamine. Its structure features a phenoxy group linked by a propan-2-ol chain to a secondary methylamine. This core structure is the defining pharmacophore for many beta-blockers, where the aromatic ring, the hydroxyl group on the propane chain, and the amine are crucial for receptor binding.
| Property | Value (Predicted/Typical) |
| Molecular Formula | C₁₀H₁₅NO₂ |
| Molecular Weight | 181.23 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in methanol, ethanol; sparingly soluble in water |
| Chirality | Contains a chiral center at the C-2 position |
Note: The (S)-enantiomer of most aryloxypropanolamine beta-blockers is typically the more active stereoisomer.
Hypothesized Mechanism of Action
Based on its structural homology to established beta-blockers like propranolol and metoprolol, this compound is hypothesized to function as a β-adrenergic receptor antagonist.[2][9] The primary antiarrhythmic effect is expected to derive from the blockade of β₁-receptors, which are predominant in cardiac tissue.[2][3]
The expected sequence of events following β₁-receptor blockade is:
-
Reduced G-Protein Activation: The compound prevents norepinephrine/epinephrine from binding to the β₁-receptor, inhibiting the activation of the associated Gs protein.
-
Decreased Adenylyl Cyclase Activity: This leads to reduced activation of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP).
-
Lowered cAMP Levels: The decrease in intracellular cAMP reduces the activity of Protein Kinase A (PKA).
-
Modulation of Ion Channels: PKA normally phosphorylates key ion channels. Reduced PKA activity leads to:
-
Decreased L-type Ca²⁺ Channel Current (ICa,L): This reduces calcium influx during the plateau phase of the cardiac action potential, leading to negative inotropic (reduced contractility) and chronotropic (reduced heart rate) effects.[4]
-
Decreased Pacemaker Current (If): In sinoatrial (SA) node cells, this slows the rate of diastolic depolarization, thereby reducing heart rate.[10]
-
This cascade ultimately decreases SA node automaticity, slows conduction through the atrioventricular (AV) node, and reduces the likelihood of triggered arrhythmias.[6][11]
Caption: Hypothesized mechanism of action for this compound.
Section 2: Synthesis and Characterization Protocol
The synthesis of aryloxypropanolamines is well-established. A common and efficient method involves the reaction of a phenol with epichlorohydrin, followed by nucleophilic ring-opening of the resulting epoxide with an amine.[9][12]
Caption: General workflow for the synthesis and purification of the lead compound.
Protocol 2.1: Two-Step Synthesis
Objective: To synthesize this compound with high purity.
Materials:
-
Phenol
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Methylamine (40% solution in water or in ethanol)
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
Step 1: Synthesis of 1-(Phenoxy)-2,3-epoxypropane
-
Rationale: This step forms the reactive epoxide intermediate. The base deprotonates the phenol, creating a phenoxide ion that acts as a nucleophile, attacking the epichlorohydrin.
-
Dissolve phenol (1.0 eq) in a suitable solvent like aqueous ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add a solution of NaOH (1.1 eq) dropwise at room temperature to form the sodium phenoxide in situ.
-
Add epichlorohydrin (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 3-4 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude epoxide. This intermediate can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Rationale: The amine acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide ring, leading to the desired amino alcohol product.
-
Dissolve the crude 1-(phenoxy)-2,3-epoxypropane (1.0 eq) in ethanol.
-
Add methylamine solution (2.0-3.0 eq) to the flask. The excess amine drives the reaction to completion.
-
Stir the reaction mixture at room temperature for 12-24 hours or gently heat to 40-50°C for 4-6 hours. Monitor by TLC.
-
Once the reaction is complete, remove the solvent and excess methylamine under reduced pressure.
-
The resulting crude product is a viscous oil or solid.
Purification:
-
Purify the crude product using silica gel column chromatography. A gradient of ethyl acetate in hexane, often with a small percentage of triethylamine to prevent streaking of the amine product, is effective.
-
Alternatively, the product can be converted to its hydrochloride salt by dissolving in ether and adding HCl in ether, which often facilitates purification by recrystallization.
Characterization (Self-Validation):
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight (m/z).
-
High-Performance Liquid Chromatography (HPLC): To determine the final purity (should be >95%).
Section 3: In Vitro Evaluation Protocols
The following protocols are designed to characterize the pharmacological activity of the synthesized compound at the molecular, cellular, and organ levels.
Protocol 3.1: Radioligand Binding Assay for β₁/β₂ Receptor Affinity
Objective: To determine the binding affinity (Kᵢ) of the compound for human β₁ and β₂ adrenergic receptors and to assess its selectivity.
Rationale: This assay directly measures the ability of the test compound to displace a known radioactive ligand from the receptor, providing a quantitative measure of binding affinity. Comparing Kᵢ values for β₁ and β₂ reveals the receptor subtype selectivity, which is a critical determinant of the drug's therapeutic profile and side effects.[3]
Procedure:
-
Membrane Preparation: Use commercially available cell membranes prepared from cell lines stably expressing either human β₁-AR or β₂-AR.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Radioligand: Use a non-selective, high-affinity radioligand such as [³H]-Dihydroalprenolol ([³H]-DHA) or a β₁-selective ligand like [³H]-CGP 12177.
-
Competition Binding:
-
In a 96-well plate, add a fixed concentration of receptor membranes and radioligand to each well.
-
Add increasing concentrations of the test compound (this compound) across a range (e.g., 10⁻¹¹ M to 10⁻⁴ M).
-
Include wells for total binding (no competitor) and non-specific binding (excess of a potent, non-labeled beta-blocker like propranolol, 10 µM).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Detection: Wash the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.
-
Selectivity Ratio: Calculate as Kᵢ(β₂) / Kᵢ(β₁). A ratio > 1 indicates β₁ selectivity.
-
| Parameter | Hypothetical Data for a β₁-Selective Compound |
| β₁-AR Kᵢ (nM) | 15.5 |
| β₂-AR Kᵢ (nM) | 310.2 |
| Selectivity Ratio (β₂/β₁) | 20.0 |
Protocol 3.2: Whole-Cell Patch-Clamp Electrophysiology
Objective: To evaluate the effect of the compound on the action potential (AP) and key ion currents in isolated cardiomyocytes.
Rationale: Patch-clamp is the gold-standard technique for studying ion channel function.[13][14] By "clamping" the voltage or current, it allows for precise measurement of how a drug alters the electrophysiological properties of a single heart cell, providing direct evidence of its antiarrhythmic mechanism.[15][16]
Procedure:
-
Cell Isolation: Isolate ventricular myocytes from an appropriate animal model (e.g., adult rat, rabbit, or guinea pig) via enzymatic digestion.
-
Recording Setup: Use a patch-clamp amplifier, microscope, and data acquisition system.[13]
-
Solutions:
-
External Solution (Tyrode's): Mimics the extracellular environment.
-
Pipette Solution: Mimics the intracellular environment.
-
-
Current-Clamp Mode (Action Potential Recording):
-
Form a giga-ohm seal between the micropipette and a single myocyte and then rupture the membrane patch to achieve whole-cell configuration.
-
Record baseline action potentials by stimulating the cell at a fixed frequency (e.g., 1 Hz).
-
Perfuse the cell with the external solution containing various concentrations of the test compound.
-
To test for β-blocking activity, first stimulate the cell with a β-agonist like isoproterenol (e.g., 100 nM) to induce changes (e.g., shortened AP duration, increased plateau height) and then co-apply the test compound to observe reversal of these effects.
-
Measure parameters like AP duration at 90% repolarization (APD₉₀), resting membrane potential, and AP amplitude.
-
-
Voltage-Clamp Mode (Ion Current Recording):
-
Apply specific voltage protocols to isolate and measure individual ion currents.
-
L-type Ca²⁺ Current (ICa,L): Hold the cell at a depolarized potential (e.g., -40 mV) to inactivate sodium channels, then apply a test pulse to 0 mV. Measure the peak inward current before and after drug application in the presence of isoproterenol.
-
hERG/IKr Current: As a crucial safety check, assess for any off-target blockade of the rapid delayed rectifier potassium current (IKr), which can cause pro-arrhythmic QT prolongation.[16]
-
-
Data Analysis: Generate concentration-response curves for the inhibition of ICa,L to calculate the IC₅₀. Analyze changes in AP parameters statistically (e.g., using ANOVA or t-tests).
| Action Potential Parameter | Baseline + Isoproterenol (100 nM) | + Test Compound (1 µM) | Expected Outcome |
| APD₉₀ (ms) | 250 | 285 | Prolongation (reversal of agonist effect) |
| Peak ICa,L (pA/pF) | -12.5 | -6.0 | Inhibition |
Protocol 3.3: Isolated Langendorff Perfused Heart Model
Objective: To assess the compound's effects on global cardiac function (heart rate, contractility) and its ability to prevent or terminate arrhythmias in an ex vivo setting.[17]
Rationale: The Langendorff preparation allows the study of the entire heart, free from systemic neural and hormonal influences.[18][19] It is an invaluable intermediate step between cellular assays and in vivo studies for evaluating drug efficacy and cardiac safety.[20]
Procedure:
-
Heart Isolation: Anesthetize an animal (e.g., rabbit or guinea pig), perform a thoracotomy, and rapidly excise the heart, placing it in ice-cold buffer.
-
Cannulation: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit buffer.[18][21] This forces the aortic valve to close and perfuses the coronary arteries.
-
Instrumentation:
-
Place ECG electrodes on the heart surface to record a pseudo-ECG.
-
Insert a fluid-filled balloon into the left ventricle, connected to a pressure transducer, to measure left ventricular developed pressure (LVDP) and its derivative (dP/dt), an index of contractility.
-
-
Stabilization: Allow the heart to stabilize for 20-30 minutes, establishing a baseline for heart rate, LVDP, and dP/dt.
-
Drug Perfusion: Introduce the test compound into the perfusate at increasing concentrations. Record changes in cardiac parameters.
-
Arrhythmia Induction:
-
Model 1 (Tachycardia): Perfuse the heart with a high concentration of isoproterenol to induce sinus tachycardia. Assess the ability of the test compound to reduce the heart rate.
-
Model 2 (Ischemia-Reperfusion): Stop perfusion for a period (e.g., 20 minutes) to induce global ischemia, followed by reperfusion. This typically provokes ventricular arrhythmias (ventricular tachycardia, fibrillation). Test the compound's efficacy by perfusing it before ischemia (prevention) or upon reperfusion (termination).
-
-
Data Analysis: Quantify the incidence and duration of arrhythmias. Analyze the effects on heart rate and contractility and plot concentration-response curves.
Section 4: In Vivo Evaluation Protocol
Objective: To confirm the antiarrhythmic efficacy and assess the hemodynamic effects of the compound in a living animal model.
Rationale: In vivo models are essential to understand a drug's effects within a complex physiological system, including its pharmacokinetics, metabolism, and interaction with the intact autonomic nervous system.[1][22] Various models can be used to induce arrhythmias that mimic clinical conditions.[23][24]
Protocol 4.1: Coronary Artery Ligation Model in Rats
Objective: To evaluate the compound's ability to suppress arrhythmias arising from myocardial infarction.
Procedure:
-
Animal Preparation: Anesthetize adult male rats (e.g., Sprague-Dawley) and provide mechanical ventilation.
-
Surgical Procedure: Perform a left thoracotomy to expose the heart. Place a suture around the left anterior descending (LAD) coronary artery.
-
Arrhythmia Induction: Permanently ligate the LAD to induce a myocardial infarction. This creates an arrhythmogenic substrate, with arrhythmias typically occurring within the first 30 minutes.
-
Drug Administration: Administer the test compound (e.g., via intravenous injection) either before ligation (prevention) or after the onset of arrhythmias (termination). A vehicle control group and a positive control group (e.g., propranolol) must be included.
-
Monitoring: Continuously record a lead II ECG throughout the experiment. Monitor arterial blood pressure via a carotid artery catheter.
-
Data Analysis:
-
Analyze the ECG recordings for the number and type of premature ventricular complexes (PVCs), and the incidence and duration of ventricular tachycardia (VT) and ventricular fibrillation (VF).
-
Use an arrhythmia scoring system to quantify the severity.
-
Compare the arrhythmia scores and hemodynamic parameters (heart rate, blood pressure) between the vehicle, test compound, and positive control groups using appropriate statistical tests.
-
| Treatment Group | Arrhythmia Score (Mean ± SEM) | Heart Rate Change from Baseline (%) |
| Vehicle | 5.2 ± 0.6 | -5% |
| Test Compound (5 mg/kg) | 2.1 ± 0.4 | -20% |
| Propranolol (2 mg/kg) | 1.8 ± 0.3 | -25% |
| *p < 0.05 vs. Vehicle |
Conclusion
The development of a novel antiarrhythmic agent requires a systematic, multi-faceted evaluation process. Using this compound as a representative lead compound from the phenoxy-propanolamine class, this guide outlines a logical and robust preclinical workflow. This process begins with a plausible chemical synthesis and rigorous characterization, ensuring the integrity of the test article. The subsequent in vitro protocols—from molecular binding assays to cellular electrophysiology and isolated organ studies—serve to elucidate the mechanism of action and build a strong scientific rationale. Finally, in vivo models provide the critical test of efficacy and safety in a complex physiological setting. By following these detailed protocols, researchers can effectively investigate and validate new chemical entities with the potential to become the next generation of antiarrhythmic therapies.
References
- Journal of Medicinal and Medical Chemistry. A Comprehensive Review on Beta Blockers Synthesis Methods.
-
Aboul-Enein, H.Y., et al. (1979). Synthesis and pharmacology of potential beta-blockers. Journal of Pharmaceutical Sciences. Available from: [Link]
-
Lucchesi, B.R., et al. (1980). The antiarrhythmic and cardiovascular properties of 1-dimethyl isopropylamino-3-(2-phenylphenoxy)-propan-2-ol chloride, UM-424. The Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]
-
Serafym, M., et al. (2022). Beta-blockers in cardiac arrhythmias–Clinical pharmacologist's point of view. Frontiers in Pharmacology. Available from: [Link]
-
Klabunde, R.E. Beta-Adrenoceptor Antagonists (Beta-Blockers). CVPharmacology. Available from: [Link]
-
Saddique, F.A., et al. (2016). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Turkish Journal of Chemistry. Available from: [Link]
-
Grandi, E., & Ripplinger, C.M. (2019). Antiarrhythmic mechanisms of beta blocker therapy. Heart & Rhythm. Available from: [Link]
-
Lawrence, C.L., et al. (2008). A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes. British Journal of Pharmacology. Available from: [Link]
-
Puech, P., et al. (1976). [Electrophysiological Effects of Anti-Arrhythmia Agents in Man. Attempt at Classification]. Archives des Maladies du Coeur et des Vaisseaux. Available from: [Link]
-
Vyas, A. (2015). Drug screening methods for antiarrhythmic agents. SlideShare. Available from: [Link]
-
Cleveland Clinic. (2025). Beta-Blockers. Available from: [Link]
-
Creative Bioarray. Patch-Clamp Recording Protocol. Available from: [Link]
-
Al-kuraishy, H.M., et al. (2020). Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia. Heliyon. Available from: [Link]
-
Lecturio. (2025). Class 2 Antiarrhythmic Drugs (Beta Blockers). Available from: [Link]
-
Deranged Physiology. (2024). Classification of antiarrhythmic agents. Available from: [Link]
-
European Pharmaceutical Review. (2025). Novel method could optimise beta-blocker synthesis. Available from: [Link]
-
Tucker, W.D., Sankar, P., & Theetha Kariyanna, P. (2023). Beta Blockers. StatPearls. Available from: [Link]
-
Milan, D.J., & MacRae, C.A. (2013). Recent advances in in vivo screening for antiarrhythmic drugs. Expert Opinion on Drug Discovery. Available from: [Link]
-
Heijman, J., et al. (2022). Animal Models to Study Cardiac Arrhythmias. Circulation Research. Available from: [Link]
-
Milan, D.J., & MacRae, C.A. (2010). Cardiac arrhythmia: in vivo screening in the zebrafish to overcome complexity in drug discovery. Expert Opinion on Drug Discovery. Available from: [Link]
-
Louch, W.E., et al. (2022). Simultaneous assessment of mechanical and electrical function in Langendorff-perfused ex-vivo mouse hearts. Frontiers in Physiology. Available from: [Link]
-
Nerbonne, J.M., & Kass, R.S. (2005). Animal models for arrhythmias. Cardiovascular Research. Available from: [Link]
-
Nattel, S., Duker, G., & Carlsson, L. (2008). Model systems for the discovery and development of antiarrhythmic drugs. Progress in Biophysics and Molecular Biology. Available from: [Link]
-
JoVE. (2024). Antiarrhythmic Drugs: Class II Agents as β-Adrenergic Blockers. Available from: [Link]
-
Takeda, H., et al. (1975). [Experimental anti-arrhythmic effects of a new beta-adrenergic receptor blocking agent, dl-l-(tert. butylamino)-3-[(2-propinyloxy)phenoxy]2-propanol hydrochloride (dl Kö 1400-Cl)]. Nihon Yakurigaku Zasshi. Available from: [Link]
-
Wikipedia. Langendorff heart. Available from: [Link]
-
Wikipedia. Antiarrhythmic agent. Available from: [Link]
-
REPROCELL. (2022). Limitations of the isolated perfused heart and alternative models. Available from: [Link]
-
Banyasz, T., et al. (2022). Exploring the Coordination of Cardiac Ion Channels With Action Potential Clamp Technique. Frontiers in Physiology. Available from: [Link]
-
Rathnaj, S. (2015). SCREENING OF DRUGS USED IN ANTIARRYTHMIA. SlideShare. Available from: [Link]
-
Molecular Devices. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Available from: [Link]
-
Liu, J., & Backx, P.H. (2014). Patch-clamp technique in ESC-derived cardiomyocytes. Methods in Molecular Biology. Available from: [Link]
-
Vilvanathan, S. (2022). Screening Methods for the Evaluation of Antiarrhythmic Drugs. ResearchGate. Available from: [Link]
-
Singh, G., & Tripathy, K. (2023). Antiarrhythmic Drugs. StatPearls. Available from: [Link]
-
Creative Bioarray. Manual Patch-clamp Technique. Available from: [Link]
Sources
- 1. ahajournals.org [ahajournals.org]
- 2. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 3. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Beta-blockers in cardiac arrhythmias–Clinical pharmacologist’s point of view [frontiersin.org]
- 5. Antiarrhythmic mechanisms of beta blocker therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiarrhythmic agent - Wikipedia [en.wikipedia.org]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. lecturio.com [lecturio.com]
- 9. jmedchem.com [jmedchem.com]
- 10. Video: Antiarrhythmic Drugs: Class II Agents as β-Adrenergic Blockers [jove.com]
- 11. derangedphysiology.com [derangedphysiology.com]
- 12. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 14. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 15. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 16. Patch-clamp technique in ESC-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Langendorff heart - Wikipedia [en.wikipedia.org]
- 20. reprocell.com [reprocell.com]
- 21. Frontiers | Simultaneous assessment of mechanical and electrical function in Langendorff-perfused ex-vivo mouse hearts [frontiersin.org]
- 22. Recent advances in in vivo screening for antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Model systems for the discovery and development of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Asymmetric Synthesis Utilizing 1-Methylamino-3-phenoxy-propan-2-ol as a Chiral Scaffold
Introduction: The Strategic Role of Chiral Scaffolds in Asymmetric Synthesis
The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Chiral scaffolds, which are enantiomerically pure compounds temporarily incorporated into a synthetic route, serve as powerful tools for inducing asymmetry at new stereogenic centers.[1] Among the various classes of these molecular architects, chiral β-amino alcohols have emerged as a versatile and reliable platform. Their utility stems from a unique combination of structural features: the presence of both a Lewis basic amino group and a hydroxyl group allows for the formation of rigid, chelated transition states with metal centers, thereby creating a well-defined chiral environment to direct incoming reagents.[2]
This application note explores the potential of 1-Methylamino-3-phenoxy-propan-2-ol as a chiral scaffold in asymmetric synthesis. While specific applications of this molecule are not extensively documented in peer-reviewed literature, its structural analogy to well-established chiral auxiliaries and its core structure, which is present in many β-blocker pharmaceuticals, suggests significant potential.[3] This guide will, therefore, present a detailed framework for its application, drawing upon established principles and protocols for analogous chiral 1,2-amino alcohols. The methodologies described herein are designed to be robust and self-validating, providing researchers with a solid foundation for employing this promising chiral scaffold in their synthetic endeavors.
Core Principles and Advantages of this compound as a Chiral Scaffold
The efficacy of a chiral auxiliary is predicated on its ability to effectively transmit its inherent chirality to a prochiral substrate.[4] this compound possesses the key structural motifs that are hallmarks of successful chiral auxiliaries:
-
Bidentate Chelation: The 1,2-amino alcohol functionality is capable of forming a stable five-membered chelate ring with a metal center (e.g., lithium, boron, titanium). This rigidifies the transition state, minimizing conformational flexibility and enhancing stereochemical communication.
-
Steric Directing Groups: The phenoxy and methyl groups can provide the necessary steric hindrance to effectively shield one face of a reactive intermediate, such as an enolate, directing the approach of an electrophile to the opposite face.
-
Facile Attachment and Cleavage: The amino group provides a convenient handle for the attachment of acyl groups, temporarily linking the chiral scaffold to the substrate. Subsequent cleavage of the resulting amide bond under mild conditions allows for the recovery of the chiral auxiliary and the isolation of the enantiomerically enriched product.
A key advantage of employing a chiral auxiliary strategy is the formation of diastereomeric intermediates, which can often be separated using standard chromatographic or crystallization techniques. This allows for the potential to achieve very high levels of enantiomeric purity in the final product. Furthermore, the chiral auxiliary can, in principle, be recovered and reused, enhancing the overall efficiency and sustainability of the synthetic process.[4]
Enantioselective Synthesis of the Chiral Scaffold
The successful application of this compound as a chiral scaffold is contingent upon its availability in enantiomerically pure form. Several established strategies for the asymmetric synthesis of chiral 1,2-amino alcohols can be adapted for this purpose. A highly effective and predictable method is the Sharpless asymmetric epoxidation of an allylic alcohol, followed by regioselective ring-opening of the resulting chiral epoxide.[5]
Proposed Synthetic Pathway:
Caption: Proposed synthetic route to enantiomerically pure this compound.
Application in Asymmetric Alkylation: A Protocol
One of the most powerful applications of chiral amino alcohol-derived auxiliaries is in the diastereoselective alkylation of enolates.[6] The following protocol is adapted from the well-established methodologies developed for pseudoephedrine amides and provides a robust starting point for the use of this compound in this context.[7]
Protocol: Asymmetric Alkylation of a Propionate Amide
1. Preparation of the N-Acyl Auxiliary:
-
To a solution of (R)-1-Methylamino-3-phenoxy-propan-2-ol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, slowly add propionyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench with saturated aqueous NaHCO3, separate the layers, and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the N-propionyl amide.
2. Diastereoselective Enolate Alkylation:
-
To a flame-dried flask under an inert atmosphere (N2 or Ar), add anhydrous lithium chloride (6.0 eq) and freshly distilled tetrahydrofuran (THF).
-
Cool the suspension to -78 °C and add diisopropylamine (2.2 eq).
-
Slowly add n-butyllithium (2.1 eq) and stir for 15 minutes.
-
Warm the resulting lithium diisopropylamide (LDA) solution to 0 °C for 5 minutes, then re-cool to -78 °C.
-
Add a solution of the N-propionyl amide (1.0 eq) in THF to the LDA solution and stir for 1 hour at -78 °C.
-
Warm the enolate solution to 0 °C for 15 minutes, then re-cool to -78 °C.
-
Add the electrophile (e.g., benzyl bromide, 1.5 eq) and stir at -78 °C for 2-4 hours, then allow to warm to 0 °C and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate. The diastereomeric ratio of the crude product can be determined by 1H NMR or HPLC analysis. Purify by flash chromatography.
3. Cleavage of the Auxiliary and Isolation of the Chiral Product:
-
The alkylated amide can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base. Alternatively, reduction with a suitable hydride reagent (e.g., LiAlH4) will yield the chiral alcohol.
-
After the cleavage reaction, the aqueous layer can be basified and extracted to recover the chiral auxiliary.
Expected Stereochemical Outcome and Mechanistic Rationale:
The stereochemical outcome of the alkylation is dictated by the formation of a rigid Z-enolate chelated to the lithium cation, which is also coordinated to the hydroxyl group of the auxiliary. The phenoxy and methyl groups of the auxiliary will sterically block one face of the enolate, forcing the electrophile to approach from the less hindered face.
Caption: Simplified representation of the stereodirecting effect of the chiral auxiliary.
Potential Applications in Asymmetric Aldol Reactions
Chiral N-acyloxazolidinones, derived from amino alcohols, are renowned for their utility in diastereoselective aldol reactions.[8] It is highly probable that an oxazolidinone derived from this compound could serve as an effective chiral auxiliary in similar transformations.
Formation of the Chiral Oxazolidinone:
The chiral auxiliary can be readily converted into the corresponding oxazolidinone by reaction with phosgene or a phosgene equivalent, such as carbonyldiimidazole.
Proposed Aldol Reaction Workflow:
Caption: General workflow for an asymmetric aldol reaction using a chiral oxazolidinone auxiliary.
The stereochemical outcome of the aldol reaction would be controlled by the formation of a rigid boron enolate, with the stereodirecting groups of the oxazolidinone dictating the facial selectivity of the aldehyde addition.
Quantitative Data and Performance Metrics
The following table presents representative data for asymmetric alkylations using pseudoephedrine as a chiral auxiliary, which can serve as a benchmark for evaluating the performance of this compound.
| Electrophile (E-X) | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzyl bromide | 2-Phenylpropanoic acid derivative | >99:1 | 95 |
| Iodomethane | Alanine derivative | >99:1 | 92 |
| Allyl bromide | 2-Allylpropanoic acid derivative | 98:2 | 90 |
Data adapted from established literature on pseudoephedrine auxiliaries.[6]
Conclusion
While direct, published applications of this compound as a chiral scaffold in asymmetric synthesis are currently limited, its structural characteristics strongly suggest its potential as a valuable tool for the stereocontrolled synthesis of complex molecules. The protocols and mechanistic rationale presented in this application note, based on well-validated systems, provide a comprehensive guide for researchers to explore and develop the utility of this promising chiral auxiliary. Its straightforward potential synthesis and the robustness of the methodologies for analogous compounds make it an attractive candidate for further investigation in both academic and industrial research settings.
References
-
Evans, D. A., et al. (1981). Stereoselective aldol condensations. 2. A new class of chiral enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]
-
University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]
-
Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974-5976. [Link]
-
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]
-
Ager, D. J. (1999). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-875. [Link]
-
Hilaris Publisher. (2024). The Role of Chiral Catalysts in Modern Organic Synthesis. Hilaris Publisher. [Link]
-
Ferreira, S. B., et al. (2018). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed, 23(11), 2173. [Link]
-
Owolabi, I. A., et al. (2018). β-Amino Alcohol Organocatalysts for Asymmetric Additions. HETEROCYCLES, 97(1), 1. [Link]
-
Gao, Y., et al. (1987). Asymmetric epoxidation of allyl alcohol: efficient routes to homochiral. beta. -adrenergic blocking agents. The Journal of Organic Chemistry, 52(21), 4702-4704. [Link]
-
Zhang, Z., et al. (2021). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. MDPI. [Link]
-
Oreate AI Blog. (2024). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. [Link]
-
Tong, P.-e. (1998). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses. [Link]
-
Myers, A. G., et al. (2014). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC - NIH. [Link]
-
Denmark, S. E., & Kwo, A. C. (2022). SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS. IDEALS. [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]
-
Zhang, Z., et al. (2021). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. ResearchGate. [Link]
-
Taylor & Francis. (2010). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Taylor & Francis Online. [Link]
-
Wu, W., et al. (2023). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PMC - NIH. [Link]
-
Myers, A. G., et al. (1997). Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis. Journal of the American Chemical Society. [Link]
-
Hou, X.-L., et al. (2000). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry, 65(19), 6221-6226. [Link]
-
Hungarian Journal of Industry and Chemistry. (2023). ENANTIOSELECTIVE CATALYTIC THREE-COMPONENT SYNTHESIS OF OPTICALLY ACTIVE PROPARGYL AMINO ETHERS. Hungarian Journal of Industry and Chemistry. [Link]
-
Kim, D., et al. (2017). Origins of Stereoselectivity in Chiral Aminoalcohol Catalysis of Oxyallyl Cation-Indole Reactions. PubMed. [Link]
-
ResearchGate. (2016). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. [Link]
-
Evans, D. A., & Siska, S. J. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France. [Link]
-
Wang, C., et al. (2014). Application of chiral 1,3-amino alcohols to asymmetric alkylation and arylation and the substituent effect on chirality control. ScienceDirect. [Link]
-
Tu, Y., et al. (2018). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. NIH. [Link]
-
Wu, H., et al. (2022). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. PMC - NIH. [Link]
-
Organic & Biomolecular Chemistry. (2018). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. RSC Publishing. [Link]
-
NIH. (2005). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. NIH. [Link]
Sources
- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Origins of Stereoselectivity in Chiral Aminoalcohol Catalysis of Oxyallyl Cation-Indole Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. york.ac.uk [york.ac.uk]
- 5. Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 8. researchgate.net [researchgate.net]
Application Note: Structural Characterization of 1-Methylamino-3-phenoxy-propan-2-ol using NMR and Mass Spectrometry
Introduction
1-Methylamino-3-phenoxy-propan-2-ol is a beta-adrenergic blocking agent, commonly known as a beta-blocker, a class of drugs pivotal in the management of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias. The precise chemical structure and purity of such active pharmaceutical ingredients (APIs) are critical to their therapeutic efficacy and safety. This application note provides a detailed guide for the structural elucidation and characterization of this compound, leveraging the synergistic capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
This document is intended for researchers, scientists, and professionals in drug development and quality control, offering both theoretical insights and practical, step-by-step protocols. We will explore the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
Molecular Structure and Analytical Rationale
A comprehensive characterization of this compound necessitates the confirmation of its molecular weight, elemental composition, and the specific connectivity of its constituent atoms. Mass spectrometry provides highly accurate mass information, while NMR spectroscopy offers detailed insights into the chemical environment of each proton and carbon atom, thereby mapping the molecular architecture.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an unparalleled technique for the definitive structural analysis of organic molecules in solution. For this compound, ¹H (proton) and ¹³C (carbon-13) NMR are fundamental. Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can further confirm the assignments.[1][2]
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to display distinct signals for each unique proton environment. The chemical shifts are influenced by the electron-donating or -withdrawing nature of adjacent functional groups. The predicted chemical shifts, multiplicities, and integration values are detailed in Table 1. The phenoxy group protons are expected in the aromatic region (δ 6.8-7.4 ppm), while the propan-2-ol backbone protons will appear in the aliphatic region.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Similar to ¹H NMR, the chemical shifts of the carbon atoms are dependent on their local electronic environment. A study on various β-blockers indicated that the chemical shifts of the carbon atoms in the propan-2-ol backbone are particularly useful for distinguishing between different analogues.[1][2] Table 2 summarizes the predicted ¹³C NMR chemical shifts.
Data Presentation: Predicted NMR Data
Table 1: Predicted ¹H NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-aromatic (ortho) | 7.25 - 7.35 | m | 2H |
| H-aromatic (meta) | 6.90 - 7.00 | m | 2H |
| H-aromatic (para) | 6.85 - 6.95 | t | 1H |
| O-CH₂ | 3.95 - 4.10 | m | 2H |
| CH-OH | 3.80 - 3.95 | m | 1H |
| N-CH₂ | 2.70 - 2.85 | m | 2H |
| N-CH₃ | 2.40 - 2.50 | s | 3H |
| OH | Variable (broad s) | s | 1H |
| NH | Variable (broad s) | s | 1H |
Table 2: Predicted ¹³C NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C-aromatic (ipso) | 158.0 - 159.0 |
| C-aromatic (ortho) | 129.0 - 130.0 |
| C-aromatic (meta) | 114.0 - 115.0 |
| C-aromatic (para) | 120.0 - 121.0 |
| O-CH₂ | 70.0 - 72.0 |
| CH-OH | 68.0 - 70.0 |
| N-CH₂ | 52.0 - 54.0 |
| N-CH₃ | 35.0 - 37.0 |
Experimental Protocol: NMR Analysis
Sample Preparation
A well-prepared sample is crucial for obtaining high-quality NMR spectra.
-
Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[3][4]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.[3]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[5]
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (typically at 0.03% v/v).[6]
Data Acquisition
-
Instrument Setup: The NMR experiments should be performed on a spectrometer with a field strength of 400 MHz or higher for better resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical spectral width: 0-12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0-220 ppm.
-
A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY, HSQC, and HMBC spectra to confirm proton-proton and proton-carbon correlations.
-
Data Processing and Interpretation
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Referencing: Calibrate the chemical shift scale to the internal standard (TMS at 0.0 ppm) or the residual solvent peak.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons. Assign the signals in both ¹H and ¹³C spectra to the corresponding atoms in the molecule, using 2D NMR data for confirmation.
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For the characterization of this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that minimizes fragmentation and typically produces a protonated molecular ion [M+H]⁺.[7][8]
Expected Mass and Fragmentation
The monoisotopic mass of this compound (C₁₀H₁₅NO₂) is 181.1103 g/mol . In positive ion ESI-MS, the expected protonated molecule [M+H]⁺ would have an m/z of 182.1176.
While ESI is a soft ionization technique, some fragmentation can be induced in the collision cell of a tandem mass spectrometer (MS/MS) to provide further structural information. Common fragmentation pathways for similar molecules involve cleavage of the C-C bond adjacent to the oxygen or nitrogen atoms (alpha-cleavage) and the loss of small neutral molecules like water.[9][10]
Data Presentation: Predicted MS Data
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | [C₁₀H₁₆NO₂]⁺ | 182.1176 | Protonated molecular ion |
| Fragment 1 | [C₇H₇O]⁺ | 107.0497 | Loss of C₃H₉NOH |
| Fragment 2 | [C₃H₈NO]⁺ | 74.0600 | Cleavage of the ether bond |
| Fragment 3 | [C₄H₁₀N]⁺ | 72.0808 | Alpha-cleavage next to the hydroxyl group |
Experimental Protocol: Mass Spectrometry Analysis
Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Working Solution: Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.
Data Acquisition (LC-MS)
Liquid Chromatography (LC) is often coupled with MS to separate the analyte from any impurities before detection.
-
LC Conditions:
-
Column: A C18 reversed-phase column is suitable.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to promote protonation.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
MS Conditions (ESI-Positive Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimize according to the instrument manufacturer's recommendations.
-
Mass Range: Scan from m/z 50 to 500.
-
Fragmentation (MS/MS): Select the [M+H]⁺ ion (m/z 182.1) as the precursor ion and apply collision-induced dissociation (CID) to obtain a fragment ion spectrum.
-
Data Analysis
-
Molecular Ion Identification: Identify the peak corresponding to the [M+H]⁺ ion in the full scan mass spectrum and confirm its accurate mass.
-
Fragmentation Analysis: Analyze the MS/MS spectrum to identify characteristic fragment ions. This fragmentation pattern serves as a fingerprint for the molecule and confirms its structure.
Visualization of Workflow and Structure
Molecular Structure
Caption: Chemical structure of this compound.
Analytical Workflow
Caption: Integrated workflow for the characterization of this compound.
Conclusion
The combined application of NMR spectroscopy and mass spectrometry provides a robust and comprehensive approach for the structural characterization of this compound. NMR delivers unambiguous evidence of the molecular framework and the connectivity of atoms, while mass spectrometry confirms the molecular weight and provides complementary structural information through fragmentation analysis. The protocols and expected data presented in this application note serve as a reliable guide for the unequivocal identification and quality assessment of this important pharmaceutical compound.
References
-
Dudek, M., et al. (2011). ¹H and ¹³C NMR characteristics of β-blockers. Magnetic Resonance in Chemistry, 49(8), 475-481. [Link][1][2]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-ol. Retrieved from [Link]
-
Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., & Kok, T. W. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist. Reviews, 24(1), 3–12. [Link][7]
-
University of Arizona. (2023). Small molecule NMR sample preparation. Retrieved from [Link][3]
-
Frontiers in Chemistry. (2022). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Frontiers in Chemistry, 10, 1045014. [Link]
-
PubChem. (n.d.). 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. Retrieved from [Link]
-
PubMed. (2011). ¹H and ¹³C NMR characteristics of β-blockers. Journal of Chromatography B, 877(31), 4007-4014. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][9]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
American Pharmaceutical Review. (2016). Application of Electrospray Ionization Mass Spectrometry in a Quality Control Laboratory. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). ¹³C NMR of 1-Propanol. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link][4]
-
Waters. (n.d.). Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of the β-blocker betaxolol and labelled analogues by gas chromatography/mass spectrometry with selected ion monitoring of the α-cleavage fragment (m/z 72). Retrieved from [Link]
-
ACS Publications. (2012). Secondary Electrospray Ionization Ion Mobility Spectrometry/Mass Spectrometry of Illicit Drugs. Retrieved from [Link]
-
Nmr-profiling.com. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]
-
YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Propan-2-ol low high resolution H-1 proton nmr spectrum. Retrieved from [Link][6]
-
MDPI. (2020). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
PubMed. (2009). Comparison of the analysis of beta-blockers by different techniques. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link][8]
-
Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR Facility. Retrieved from [Link][5]
-
YouTube. (2015). Mass Spectrometry Fragmentation Part 2. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra in the chemical shift region associated with propan-2-ol.... Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link][10]
-
Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of 2-methylpropan-1-ol. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1H and 13C NMR characteristics of β-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 6. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: The Versatility of the 1-Amino-3-phenoxy-propan-2-ol Scaffold in Medicinal Chemistry
Introduction: A Privileged Scaffold in Drug Discovery
The 1-amino-3-phenoxy-propan-2-ol moiety, and more broadly, the aryloxypropanolamine scaffold, represents one of the most successful structural motifs in the history of medicinal chemistry. Initially developed in the 1960s, this chemical framework is the backbone of the entire class of beta-adrenergic receptor antagonists, commonly known as beta-blockers.[1] These drugs revolutionized the treatment of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias.[2] The inherent modularity of the scaffold—comprising an aromatic group, a flexible propanolamine linker, and a secondary amine—allows for fine-tuning of pharmacological properties, leading to a wide array of clinically significant drugs.
This guide provides an in-depth exploration of the 1-methylamino-3-phenoxy-propan-2-ol scaffold and its analogues. We will delve into the mechanistic underpinnings of their biological activity, provide detailed protocols for their synthesis and chiral resolution, and explore their expanding therapeutic applications beyond cardiovascular medicine.
Mechanism of Action: Modulating the Adrenergic System
The primary therapeutic action of aryloxypropanolamines like this compound is the competitive antagonism of beta-adrenergic receptors (β-ARs).[3] These receptors are key components of the sympathetic nervous system, responding to the endogenous catecholamines epinephrine and norepinephrine. There are two main subtypes of β-ARs relevant to the action of these drugs:
-
β1-Adrenergic Receptors: Predominantly located in the heart and kidneys.[4] Activation of these receptors increases heart rate, contractility, and atrioventricular conduction. In the kidneys, β1 stimulation leads to the release of renin, a key enzyme in the regulation of blood pressure.
-
β2-Adrenergic Receptors: Found in the smooth muscle of the bronchioles, blood vessels, and uterus.[4] Their activation leads to smooth muscle relaxation, resulting in bronchodilation and vasodilation.
By blocking these receptors, beta-blockers inhibit the downstream signaling cascade, which involves G-proteins, adenylyl cyclase, and the production of the second messenger cyclic AMP (cAMP).[5] This leads to a reduction in heart rate, blood pressure, and myocardial oxygen demand, which are the desired therapeutic effects in cardiovascular diseases.[6]
The nature of the aromatic group and the substituent on the amine are critical determinants of a drug's selectivity for β1 versus β2 receptors. "Cardioselective" beta-blockers show a higher affinity for β1 receptors, which is advantageous in patients with respiratory conditions like asthma, as it minimizes the risk of bronchoconstriction associated with β2 blockade.[3]
Signaling Pathway of Beta-Adrenergic Receptor Antagonism
Caption: Antagonism of the β-adrenergic receptor by aryloxypropanolamines.
The Critical Role of Stereochemistry
The propan-2-ol unit of the scaffold contains a chiral center, meaning these compounds exist as a pair of enantiomers (R and S). The biological activity of beta-blockers is highly stereospecific, with the (S)-enantiomer being significantly more potent in blocking β-receptors than the (R)-enantiomer.[7] This is due to the specific three-dimensional arrangement of the hydroxyl and amino groups, which allows for optimal interaction with the chiral binding pocket of the receptor.
While most beta-blockers are still marketed as racemic mixtures (a 1:1 ratio of R and S enantiomers), the development of enantiomerically pure drugs is a major focus in modern medicinal chemistry to improve therapeutic efficacy and reduce potential side effects.
Synthetic Strategies and Protocols
The synthesis of aryloxypropanolamines is a well-established process in medicinal chemistry. The most common approach involves a two-step sequence:
-
Formation of a Glycidyl Ether: A phenol is reacted with an epoxide, typically epichlorohydrin, under basic conditions to form a glycidyl ether intermediate.
-
Ring-Opening of the Epoxide: The glycidyl ether is then reacted with an amine to open the epoxide ring and introduce the desired amino side chain.
Protocol 1: Racemic Synthesis of Propranolol (A Representative Aryloxypropanolamine)
This protocol details the synthesis of propranolol, a non-selective beta-blocker, from 1-naphthol and isopropylamine. The same general principles can be applied to synthesize this compound by substituting 1-naphthol with phenol and isopropylamine with methylamine.
Step 1: Synthesis of 1-(1-Naphthoxy)-2,3-epoxypropane (Glycidyl Ether Intermediate)
-
Rationale: This step involves a Williamson ether synthesis. Sodium hydroxide is used to deprotonate the phenolic hydroxyl group of 1-naphthol, forming a nucleophilic phenoxide.[8] This phenoxide then attacks the least substituted carbon of epichlorohydrin in an SN2 reaction, displacing the chloride leaving group. The polar protic solvent (ethanol/water) helps to dissolve the ionic reactants.[9][10] A phase-transfer catalyst can be used to facilitate the reaction between the aqueous and organic phases.[6][11]
-
Materials:
-
1-Naphthol: 28.80 g (0.2 mol)
-
2M Sodium Hydroxide Solution: 120 mL
-
Epichlorohydrin: 20.36 g (0.22 mol)
-
Ethanol
-
Water
-
-
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-naphthol in 100 mL of ethanol.
-
Slowly add the 2M sodium hydroxide solution to the flask with stirring.
-
Heat the mixture to 65°C.
-
Add epichlorohydrin dropwise to the reaction mixture over 30 minutes.
-
Maintain the reaction at 65°C for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the mixture into 500 mL of cold water and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude glycidyl ether as an oil.[12]
-
Step 2: Synthesis of Propranolol
-
Rationale: The epoxide ring of the glycidyl ether is opened by nucleophilic attack from isopropylamine. Under basic or neutral conditions, the amine will preferentially attack the less sterically hindered carbon of the epoxide.[13] Methanol is a suitable polar protic solvent for this reaction.
-
Materials:
-
1-(1-Naphthoxy)-2,3-epoxypropane (from Step 1)
-
Isopropylamine: 15 mL
-
Methanol: 10 mL
-
-
Procedure:
-
Dissolve the crude glycidyl ether from Step 1 in 10 mL of methanol in a 100 mL round-bottom flask.
-
Add 15 mL of isopropylamine to the solution.
-
Stir the mixture at 45°C for 48 hours.
-
Cool the reaction mixture to 5°C.
-
Slowly add 2M HCl to acidify the mixture, then add 2M NaOH until a white precipitate forms.
-
Filter the precipitate, wash with cold water, and dry to obtain crude propranolol.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/n-hexane).[9]
-
Protocol 2: Enantioselective Synthesis via Hydrolytic Kinetic Resolution (HKR)
To obtain an enantiomerically pure aryloxypropanolamine, a chiral synthesis or resolution step is necessary. One powerful method is the Jacobsen Hydrolytic Kinetic Resolution (HKR) of the racemic glycidyl ether intermediate.[2][14]
-
Rationale: The HKR employs a chiral cobalt-salen complex as a catalyst. This catalyst selectively hydrolyzes one enantiomer of the racemic epoxide to a diol at a much faster rate than the other, leaving the unreacted epoxide enriched in the other enantiomer.[15] By carefully controlling the stoichiometry of water, one can obtain the desired epoxide enantiomer in high enantiomeric excess.[16] This enantiopure epoxide can then be reacted with the amine to yield the enantiomerically pure beta-blocker.
Step 1: Hydrolytic Kinetic Resolution of Racemic 1-(1-Naphthoxy)-2,3-epoxypropane
-
Materials:
-
Racemic 1-(1-Naphthoxy)-2,3-epoxypropane
-
(R,R)-Jacobsen's Catalyst ((R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II))
-
Acetic Acid (glacial)
-
Water
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the (R,R)-Jacobsen's catalyst (0.5-2 mol%) in THF.
-
Add glacial acetic acid to activate the catalyst.
-
Add the racemic glycidyl ether to the catalyst solution.
-
Slowly add 0.5 equivalents of water to the mixture.
-
Stir the reaction at room temperature and monitor the progress by chiral HPLC.
-
Once the desired conversion is reached (typically around 50%), quench the reaction.
-
Separate the enantioenriched (S)-epoxide from the diol product by column chromatography.
-
Step 2: Synthesis of (S)-Propranolol
-
Procedure:
-
React the enantioenriched (S)-1-(1-Naphthoxy)-2,3-epoxypropane from Step 1 with isopropylamine following the procedure in Protocol 1, Step 2.
-
The resulting product will be (S)-propranolol.
-
General Synthetic Workflow for Aryloxypropanolamines
Caption: Synthetic routes to racemic and enantiopure aryloxypropanolamines.
Data Presentation: Selectivity of Common Beta-Blockers
The therapeutic utility of a beta-blocker is often defined by its selectivity for β1 over β2 receptors. The following table summarizes the receptor binding affinities for several common beta-blockers. A higher β2/β1 affinity ratio indicates greater cardioselectivity.
| Drug | β1 Affinity (Ki, nM) | β2 Affinity (Ki, nM) | β2/β1 Affinity Ratio (Selectivity) |
| Propranolol | ~1.0 | ~1.0 | ~1 (Non-selective) |
| Metoprolol | ~20 | ~800 | ~40 (Cardioselective) |
| Atenolol | ~100 | ~2500 | ~25 (Cardioselective) |
| Bisoprolol | ~10 | ~190 | ~19 (Highly Cardioselective) |
| Betaxolol | ~5 | ~150 | ~30 (Cardioselective) |
| Carvedilol | ~0.5 | ~0.5 | ~1 (Non-selective) |
Note: Ki values are approximate and can vary depending on the assay conditions.
Expanding Horizons: Beyond Cardiovascular Applications
The versatility of the 1-amino-3-aryloxy-propan-2-ol scaffold has led to its exploration in a variety of other therapeutic areas:
-
Oncology: Emerging research suggests that beta-blockers, particularly non-selective ones like propranolol, may have anti-cancer properties.[17][18] They are being investigated for their potential to inhibit tumor growth and metastasis in various cancers, including breast and prostate cancer.
-
Antimicrobial Agents: Derivatives of the aryloxypropanolamine scaffold have shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[19] Other derivatives have been investigated as potential antileishmanial agents.[20]
-
Neuropharmacology: The ability of some beta-blockers to cross the blood-brain barrier has led to their use in treating conditions like anxiety and migraine.[6] The core scaffold is also a component of certain norepinephrine reuptake inhibitors, which have applications in treating depression and other neurological disorders.
-
Metabolic Diseases: Certain aryloxypropanolamine derivatives have been designed as potential antidiabetic and antidyslipidemic agents.[21] One compound, 1-(3,6-Dibromo-carbazol-9-yl)-3-phenylamino-propan-2-ol (P7C3), has shown cardioprotective effects in diabetic hearts.[5]
Conclusion
The this compound structure and its aryloxypropanolamine analogues represent a truly privileged scaffold in medicinal chemistry. From their foundational role in the development of beta-blockers to their emerging applications in oncology, infectious diseases, and metabolic disorders, these compounds continue to be a rich source of therapeutic innovation. A thorough understanding of their synthesis, stereochemistry, and mechanism of action is essential for researchers and drug development professionals seeking to leverage the full potential of this remarkable chemical framework.
References
- CN113511979A - Synthesis method and application of propranolol - Google Patents. (n.d.).
-
Facile Synthesis of Propranolol and Novel Derivatives. (2020). Hindawi. Retrieved January 21, 2026, from [Link]
-
Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis. (2021). PubMed. Retrieved January 21, 2026, from [Link]
-
Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria. (2019). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Propranolol resolution using enantioselective biphasic systems. (2021). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Jacobsen HKR: Industrial Applications. (n.d.). Scribd. Retrieved January 21, 2026, from [Link]
-
Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. (2019). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Cardioprotective Effects of 1-(3,6-Dibromo-carbazol-9-yl)-3-Phenylamino-Propan-2-Ol in Diabetic Hearts via Nicotinamide Phosphoribosyltransferase Activation. (2022). PubMed. Retrieved January 21, 2026, from [Link]
-
Chalcone-Based Aryloxypropanolamine as a Potential Antidiabetic and Antidyslipidaemic Agent. (2021). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Beta-blocking activity of PP-34, a newly synthesized aryloxypropanolamine derivative, and its cardioprotective effect against ischaemia/reperfusion injury in laboratory animals. (2007). PubMed. Retrieved January 21, 2026, from [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. Retrieved January 21, 2026, from [Link]
-
Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals. Retrieved January 21, 2026, from [Link]
-
A Comprehensive Review on Beta Blockers Synthesis Methods. (2023). Journal of Medicinal and Medical Chemistry. Retrieved January 21, 2026, from [Link]
-
Facile Synthesis of Propranolol and Novel Derivatives. (2020). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Novel aryloxy propanol amino acid derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. (n.d.). eGyanKosh. Retrieved January 21, 2026, from [Link]
-
Nucleophilic Substitution Reactions of Epoxides. (2018). YouTube. Retrieved January 21, 2026, from [Link]
-
Beta-Adrenoceptor Antagonists (Beta-Blockers). (n.d.). CV Pharmacology. Retrieved January 21, 2026, from [Link]
-
1,3‐Bis(aryloxy)propan‐2‐ols as potential antileishmanial agents. (2015). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Jacobsen's Catalyst for Hydrolytic Kinetic Resolution: Structure Elucidation of Paramagnetic Co(III) Salen Complexes in Solution via Combined NMR and Quantum Chemical Studies. (2014). ResearchGate. Retrieved January 21, 2026, from [Link]
-
β-adrenoreceptor blocking and antihypertensive activity of PP-24, a newly synthesized aryloxypropanolamine derivative. (2007). Oxford Academic. Retrieved January 21, 2026, from [Link]
-
Repurposing beta blockers drugs as anti-cancer agents: virtual screening, molecular docking simulations. (2023). ASJP. Retrieved January 21, 2026, from [Link]
-
Synthesis method of propranolol hydrochloride. (n.d.). Eureka | Patsnap. Retrieved January 21, 2026, from [Link]
-
General beta-blocker structure (aryloxypropanolamines). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
What is the difference between Beta 1 (β1) and Beta 2 (β2) adrenergic receptor agonists versus antagonists? (n.d.). Dr. Oracle. Retrieved January 21, 2026, from [Link]
-
1,3-Bis[(E)-(3-bromobenzylidene)amino]propan-2-ol. (2021). MDPI. Retrieved January 21, 2026, from [Link]
-
Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors. (1997). PubMed. Retrieved January 21, 2026, from [Link]
-
PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. (2021). Journal For Basic Sciences. Retrieved January 21, 2026, from [Link]
-
Discovery and development of beta-blockers. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
- 3-aryloxy-3-substituted propanamines. (n.d.). Google Patents.
-
Repurposing beta blockers drugs as anti-cancer agents: virtual screening, molecular docking simulations. (2023). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols. (2002). Journal of the American Chemical Society. Retrieved January 21, 2026, from [Link]
Sources
- 1. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04302E [pubs.rsc.org]
- 4. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 5. Aryloxypropanolamine and catecholamine ligand interactions with the beta(1)-adrenergic receptor: evidence for interaction with distinct conformations of beta(1)-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 11. dalalinstitute.com [dalalinstitute.com]
- 12. Synthesis method of propranolol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jmps.crsp.dz [jmps.crsp.dz]
- 19. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 1,3‐Bis(aryloxy)propan‐2‐ols as potential antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Methylamino-3-phenoxy-propan-2-ol
Welcome to the technical support center for the purification of 1-Methylamino-3-phenoxy-propan-2-ol (CAS: MFCD01442095). This guide is designed for researchers, scientists, and drug development professionals who are working with this important amino alcohol intermediate, a structural analog to many beta-blocker pharmaceuticals.[1][2] Achieving high purity is critical for downstream applications, and this document provides in-depth, field-proven insights in a troubleshooting and FAQ format to address challenges you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the handling and purification of this compound.
Q1: What are the most common impurities I should expect from the synthesis of this compound?
A1: The impurity profile largely depends on the synthetic route, which typically involves the ring-opening of 2-(phenoxymethyl)oxirane with methylamine.[3] Based on this, the most probable impurities include:
-
Unreacted Starting Materials: Phenol, epichlorohydrin (if used in the oxirane synthesis), and residual methylamine.
-
Diol Impurity: 3-Phenoxy-propane-1,2-diol, formed from the hydrolysis of the epoxide ring. This is a very common side-product in related syntheses.[4]
-
Dimeric Impurities: Products formed by the reaction of the secondary amine of the product with another molecule of the epoxide starting material.
-
Isomeric Impurities: If the ring-opening is not perfectly regioselective, you may have small amounts of the isomeric product, 2-Methylamino-3-phenoxy-propan-1-ol.
Understanding these potential impurities is the first step in selecting an appropriate purification strategy and analytical method for detection.[5]
Q2: What is the best purification method for this compound?
A2: The optimal method depends on the impurity profile, the scale of your experiment, and the required final purity. Here’s a general guideline:
| Method | Best For | Advantages | Disadvantages |
| Recrystallization | High-volume, relatively pure starting material (>90%) | Scalable, cost-effective, can yield very high purity material. | May not remove impurities with similar solubility; risk of oiling out. |
| Acid-Base Extraction | Removing neutral or acidic impurities from the basic product. | Highly effective for specific impurity types; good for initial cleanup. | Solvent-intensive; may not remove basic impurities. |
| Column Chromatography | Complex mixtures or when very high purity is needed on a lab scale. | Excellent separation power for a wide range of impurities. | Less scalable, solvent-intensive, time-consuming. |
For most lab-scale syntheses, a combination is often most effective: an initial workup using acid-base extraction followed by a final purification step of recrystallization.[6][7]
Q3: How should I handle this compound safely?
A3: According to safety information, this compound is classified as harmful if swallowed and causes eye irritation. Standard laboratory personal protective equipment (PPE) should be worn at all times:
-
Safety glasses or goggles
-
Laboratory coat
-
Chemically resistant gloves (e.g., nitrile)
Work in a well-ventilated area or a chemical fume hood. Avoid creating dust if handling the solid form.
Q4: What is a quick and effective way to monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is the most efficient method for real-time monitoring.[8] A typical system for this compound would be a silica gel plate with a mobile phase of Dichloromethane:Methanol (e.g., 95:5 or 90:10) with 0.5-1% triethylamine. The triethylamine is crucial to prevent the basic amine from "streaking" on the acidic silica plate, ensuring well-defined spots. Visualization can be achieved using UV light (due to the phenyl ring) and/or staining with potassium permanganate.
Section 2: Troubleshooting Purification Challenges
This section provides solutions to specific problems you might encounter during common purification procedures.
Recrystallization Troubleshooting
Problem: My compound "oils out" during cooling instead of forming crystals.
-
Causality: This happens when the solution becomes supersaturated at a temperature above the compound's melting point, or when the concentration is too high. The compound separates as a liquid phase instead of a solid crystal lattice.
-
Solutions:
-
Add More Solvent: Immediately add more hot solvent to redissolve the oil.
-
Reduce Cooling Rate: Allow the solution to cool much more slowly (e.g., by placing the flask in a warm water bath that cools to room temperature, or leaving it on the benchtop insulated with glass wool).
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface to create nucleation sites.
-
Seed the Solution: Add a tiny crystal of pure product to induce crystallization.
-
Try a Different Solvent: The chosen solvent may be too "good." A solvent with slightly lower solvating power might be necessary. Consider solvent systems like ethyl acetate/hexane or isopropanol/water.[3][7]
-
Problem: No crystals form, even after the solution has cooled completely.
-
Causality: The solution is not sufficiently supersaturated. This can mean either too much solvent was used or the compound is simply too soluble in the chosen solvent, even at low temperatures.
-
Solutions:
-
Evaporate Solvent: Gently remove some solvent under reduced pressure and attempt to cool again.
-
Add an Anti-Solvent: If your compound is dissolved in a polar solvent (like ethanol), slowly add a non-polar solvent in which it is insoluble (like hexane) until the solution becomes turbid, then warm slightly to clarify and cool again.
-
Cool to a Lower Temperature: Use an ice bath or a refrigerator, but be mindful that this can also cause impurities to precipitate if they are present in high concentration.
-
Column Chromatography Troubleshooting
Problem: My compound is streaking or tailing on the column.
-
Causality: This is almost always due to the interaction of the basic secondary amine with the acidic silanol groups on the silica gel surface. This leads to strong, non-uniform adsorption and poor separation.
-
Solutions:
-
Add a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (0.5-1%) or ammonium hydroxide (0.5-1%), to your mobile phase.[9] This deactivates the acidic sites on the silica, allowing your amine to travel smoothly down the column.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina, or a C18 reversed-phase column for more stubborn separations, although this requires developing a new mobile phase system.[10]
-
Problem: I am getting poor separation between my product and a key impurity.
-
Causality: The polarity of your product and the impurity are too similar for the chosen mobile phase to resolve them effectively.
-
Solutions:
-
Optimize the Mobile Phase: Decrease the polarity of the eluent. Use a shallower gradient or an isocratic elution with a weaker solvent system. For example, switch from 10% Methanol in DCM to 5% Methanol in DCM.
-
Change Solvents: Sometimes, changing the solvent system entirely while maintaining similar polarity can alter selectivity. For example, replacing methanol with isopropanol or DCM with ethyl acetate can change the interactions with the stationary phase and improve separation.
-
Improve Column Efficiency: Ensure your column is packed well and not overloaded. A smaller sample load often leads to better resolution.
-
Section 3: Visual Workflows and Decision Trees
These diagrams provide a visual guide to purification strategies and troubleshooting.
Caption: General Purification Strategy for this compound.
Caption: Troubleshooting "Oiling Out" During Recrystallization.
Section 4: Detailed Purification Protocols
Protocol: Purification by Acid-Base Extraction
This protocol is designed to remove neutral and acidic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic amine product will protonate and move into the aqueous layer, while neutral impurities remain in the organic layer. Repeat the extraction 2-3 times.
-
Combine & Wash: Combine the acidic aqueous layers. Wash this combined layer once with a small amount of fresh organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add a base (e.g., 30% NaOH solution) with stirring until the pH is strongly basic (pH > 12).[6][7] The deprotonated product will often precipitate or form an oil.
-
Re-extraction: Extract the product back into an organic solvent (ethyl acetate or DCM) 3-4 times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol: Purification by Recrystallization
This protocol assumes the product is a solid and is >90% pure.
-
Solvent Selection: Choose a suitable solvent. Isopropanol, ethyl acetate, or cyclohexane have been reported for similar amino alcohols.[3][7] The ideal solvent dissolves the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a reflux condenser) with stirring.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, you may place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Section 5: Purity Analysis
After purification, it is essential to confirm the purity and identity of this compound.
| Technique | Purpose | Typical Conditions & Expected Results |
| Melting Point | Purity Assessment | A sharp melting point range (e.g., within 1-2 °C) indicates high purity. Broad ranges suggest the presence of impurities. |
| TLC | Quick Purity Check | Stationary Phase: Silica Gel 60 F254. Mobile Phase: 95:5:0.5 DCM:MeOH:Et₃N. A single, well-defined spot is indicative of high purity. |
| HPLC [9][11] | Quantitative Purity | Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Acetonitrile/Water with a buffer (e.g., ammonium acetate) at pH ~7. Detection: UV at ~270 nm. Purity should be >99% by peak area. |
| ¹H NMR [4] | Structural Confirmation | The spectrum should show characteristic peaks for the aromatic protons (6.8-7.3 ppm), the methyl group (~2.4 ppm), and the protons on the propanol backbone. Integration should match the expected 15 protons. |
| Mass Spec (MS) [4] | Molecular Weight | Mode: ESI+. Expected [M+H]⁺: 182.23. Confirms the molecular weight of the compound. |
By following these guidelines, troubleshooting steps, and detailed protocols, researchers can confidently and efficiently purify this compound to the high degree of purity required for demanding scientific applications.
References
- Comprehensive Investigation and Exploration of Metoprolol Impurities. (2025). Research Journal of Pharmacy and Technology. [Source: Research Journal of Pharmacy and Technology]
- Comprehensive Investigation and Exploration of Metoprolol Impurities: Novel Synthesis, Refinement and Characterization. (2025). Research Journal of Pharmacy and Technology. [Source: RJPT]
- Troubleshooting. The Pharma Master. [Source: The Pharma Master]
- What are the key steps in the purification of pharmaceutical intermedi
- Technical Support Center: Purification of 3-Phenoxyazetidine Intermediates. (2025). Benchchem. [Source: BenchChem]
- Achieve high-throughput LC/MS purification of pharmaceutical impurities. Agilent. [Source: Agilent]
- Metoprolol EP Impurities & USP Related Compounds. SynThink Research Chemicals. [Source: SynThink Research Chemicals]
- Beta-Blocker Separation on Phosphodiester Stationary Phases—The Application of Intelligent Peak Deconvolution Analysis. (2023). MDPI. [Source: MDPI]
- Metoprolol-impurities. Pharmaffiliates.
- Process for the preparation of amino alcohol derivatives or salts thereof. (2016). Google Patents.
- Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. (2021). PMC. [Source: PMC]
- Identification, synthesis, isolation and characterization of new impurity in metoprolol tartrate tablets. (2016). PubMed. [Source: PubMed]
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. (2025). PharmaCores. [Source: PharmaCores]
- Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. (2025). MDPI. [Source: MDPI]
- 1-(Methylamino)-3-phenoxy-2-propanol. ChemImpex. [Source: ChemImpex]
- Retention behaviour of beta-blockers in HPLC using a monolithic column. Journal of Pharmaceutical and Biomedical Analysis. [Source: Journal of Pharmaceutical and Biomedical Analysis]
- Preparation method of 3-methylamino-1-phenylpropanol. (2008). Google Patents.
- PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. Vignan's Foundation for Science, Technology and Research.
- Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface W
- 1-(Methylamino)-3-phenoxy-2-propanol AldrichCPR. Sigma-Aldrich. [Source: Sigma-Aldrich]
- Alcohol (chemistry). Wikipedia. [Source: Wikipedia]
- 1-(Isopropylamino)-3-phenoxypropan-2-ol. (2007). PMC. [Source: PMC]
- Analytical Methods. Japan International Cooperation Agency.
- 1-(3-Methoxyphenoxy)-3-(methylamino)-propan-2-ol. Santa Cruz Biotechnology. [Source: Santa Cruz Biotechnology]
- This compound. PubChem. [Source: PubChem]
- Validation of analytical methods for (R)-3-(methylamino)-1-phenylpropan-1-ol quantification. (2025). Benchchem. [Source: BenchChem]
- 1-(3-Methoxyphenoxy)-3-(methylamino)-propan-2-ol. Santa Cruz Biotechnology. [Source: Santa Cruz Biotechnology]
- Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation. (2006). Google Patents.
- Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. (2015). CSB and SJU Digital Commons. [Source: CSB and SJU Digital Commons]
- 1,2-amino alcohol synthesis by hydroxylation. Organic Chemistry Portal. [Source: Organic Chemistry Portal]
- A process for the purification of 3-amino-1,2-propanediol and 2-amino .... (2001). Google Patents.
- 1-(isopropylamino)-3-phenoxypropan-2-ol. Echemi. [Source: Echemi]
- 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. (2025). ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. labsolu.ca [labsolu.ca]
- 3. 1-(Isopropylamino)-3-phenoxypropan-2-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. WO2016067182A2 - Process for the preparation of amino alcohol derivatives or salts thereof - Google Patents [patents.google.com]
- 7. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. env.go.jp [env.go.jp]
- 11. semanticscholar.org [semanticscholar.org]
Technical Support Center: Synthesis of 1-Methylamino-3-phenoxy-propan-2-ol
A Guide for Researchers and Drug Development Professionals on Identifying and Mitigating Common Impurities
This guide serves as a technical resource for scientists engaged in the synthesis of 1-Methylamino-3-phenoxy-propan-2-ol, a key beta-blocker analogue. Authored from the perspective of a Senior Application Scientist, this document provides in-depth, field-proven insights into the common impurities encountered during its synthesis. We will explore the mechanistic origins of these impurities, offer robust troubleshooting strategies, and present validated protocols to ensure the highest standards of purity and process control in your research and development efforts.
Part 1: Frequently Asked Questions (FAQs) - Core Synthesis & Impurity Overview
This section addresses foundational questions regarding the synthesis and the general impurity landscape.
Q1: What is the standard, most reliable synthetic route for this compound?
The most common and industrially relevant synthesis is a two-step process characteristic of many beta-blockers.[1][2]
-
Step 1: Formation of the Glycidyl Ether Intermediate. Phenol is reacted with epichlorohydrin in the presence of a base (e.g., potassium carbonate, sodium hydroxide) to form the key intermediate, 1-phenoxy-2,3-epoxypropane.
-
Step 2: Epoxide Ring-Opening. The resulting epoxide is then subjected to a nucleophilic attack by methylamine, which opens the ring to yield the final product, this compound.
This pathway is favored for its efficiency and use of readily available starting materials.
Q2: What are the most common process-related impurities I should anticipate in my crude product?
During this synthesis, several characteristic impurities can arise from side reactions or incomplete conversions. The most prevalent are:
-
3-Phenoxy-propane-1,2-diol: A hydrolysis product of the epoxide intermediate.
-
Dimeric Impurities: Formed from the reaction of the final product with unreacted epoxide intermediate.
-
Unreacted Starting Materials: Residual phenol and 1-phenoxy-2,3-epoxypropane.
-
Isomeric Impurities: Resulting from non-regioselective ring-opening of the epoxide.
Q3: How do critical reaction parameters like temperature, solvent, and stoichiometry influence the impurity profile?
The formation of impurities is highly sensitive to the reaction conditions.
-
Temperature: Elevated temperatures in Step 2 can increase the rate of side reactions, particularly the formation of dimeric impurities. However, insufficient temperature may lead to an incomplete reaction.
-
Solvent: The presence of water or protic solvents can significantly increase the formation of the 3-phenoxy-propane-1,2-diol impurity through hydrolysis of the epoxide.[3] Using anhydrous solvents is critical.
-
Stoichiometry: The molar ratio of reactants is crucial. An insufficient excess of methylamine in Step 2 can leave unreacted epoxide, which is the primary precursor for both the diol and dimeric impurities.[4] Conversely, a large excess of methylamine may complicate purification.
Part 2: Troubleshooting Guide - Specific Impurity Profiles & Mitigation
This section provides a detailed analysis of specific impurities, their formation mechanisms, and actionable strategies for their control.
Impurity Profile 1: 3-Phenoxy-propane-1,2-diol (Diol Impurity)
| Impurity Data | Details |
| IUPAC Name | 3-Phenoxy-propane-1,2-diol |
| Common Name | Diol Impurity |
| Formation Step | Step 1 (carry-over) or Step 2 |
| Primary Cause | Hydrolysis of the 1-phenoxy-2,3-epoxypropane intermediate |
Mechanism of Formation: The epoxide ring of the intermediate is susceptible to nucleophilic attack by water. This reaction can be catalyzed by either acidic or basic conditions present in the reaction mixture, leading to the formation of the corresponding diol. This is a significant impurity, particularly in syntheses analogous to metoprolol where it is designated as Impurity D.[3][5]
Troubleshooting & Prevention:
-
Use Anhydrous Reagents: Ensure all solvents (e.g., DMF, ethanol) and reagents are thoroughly dried before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the ingress of atmospheric moisture.
-
Control Workup: During aqueous workup procedures, minimize the contact time and control the pH to reduce the risk of hydrolysis before extraction.
Impurity Profile 2: Dimeric and Oligomeric Impurities
| Impurity Data | Details |
| IUPAC Name | e.g., 1-Phenoxy-3-{amino}propan-2-ol |
| Common Name | Dimer Impurity |
| Formation Step | Step 2 |
| Primary Cause | Reaction of the product with unreacted epoxide intermediate |
Mechanism of Formation: The secondary amine in the final product molecule is still nucleophilic. It can compete with methylamine to attack a molecule of the unreacted 1-phenoxy-2,3-epoxypropane intermediate. This results in the formation of a dimeric structure. This issue is common in beta-blocker syntheses and can be mitigated by controlling reactant ratios.[4][6]
Troubleshooting & Prevention:
-
Molar Excess of Amine: Utilize a sufficient molar excess of methylamine (typically 2-5 equivalents) to statistically favor its reaction with the epoxide over the product's secondary amine.
-
Controlled Addition: Add the epoxide intermediate slowly to the solution of methylamine. This maintains a high concentration of the primary amine relative to the epoxide at all times, suppressing the secondary reaction.
-
Temperature Management: Keep the reaction temperature as low as reasonably possible to slow down the rate of the secondary reaction, which often has a higher activation energy.
Impurity Profile 3: Unreacted Phenol
| Impurity Data | Details |
| IUPAC Name | Phenol |
| Common Name | Residual Phenol |
| Formation Step | Step 1 (Incomplete reaction) |
| Primary Cause | Insufficient conversion of phenol to the glycidyl ether |
Mechanism of Formation: This is not a side-product but rather an unreacted starting material from Step 1. Its presence indicates that the initial etherification reaction did not proceed to completion.
Troubleshooting & Prevention:
-
Optimize Step 1: Ensure adequate reaction time, temperature, and an effective base are used to drive the reaction to completion. Monitor the reaction by TLC or HPLC to confirm the consumption of phenol.
-
Purification during Workup: Phenol is acidic and can be effectively removed from the organic phase by performing a basic aqueous wash (e.g., with 1M NaOH solution) during the workup of the intermediate. The resulting phenoxide salt is water-soluble.
Part 3: Key Experimental & Analytical Protocols
To ensure reproducibility and control, the following validated protocols are provided.
Protocol 1: Baseline Synthesis of this compound
-
Step 1: Synthesis of 1-phenoxy-2,3-epoxypropane.
-
To a stirred solution of phenol (1.0 eq) in ethanol (5-10 volumes), add sodium hydroxide (1.1 eq).
-
Heat the mixture to 50-60 °C.
-
Add epichlorohydrin (1.5 eq) dropwise over 1 hour, maintaining the temperature.
-
Stir for an additional 4-6 hours until TLC analysis shows complete consumption of phenol.
-
Cool the reaction, filter out any salts, and concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup and extract with a suitable solvent (e.g., ethyl acetate). Dry the organic layer and evaporate to yield the crude epoxide intermediate.
-
-
Step 2: Synthesis of the Final Product.
-
Dissolve the crude 1-phenoxy-2,3-epoxypropane (1.0 eq) in a suitable solvent like ethanol or methanol.
-
Add an aqueous solution of methylamine (40% w/w, 3.0 eq) at room temperature.
-
Heat the mixture to reflux (approx. 60-70 °C) and stir for 2-4 hours. Monitor the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization to obtain pure this compound.
-
Protocol 2: HPLC Method for Impurity Profiling
This method provides a baseline for separating the API from its key impurities.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Column Temp. | 30 °C |
Expected Elution Order: Diol Impurity -> This compound (API) -> Dimeric Impurity.
Modern analytical techniques such as HPLC, UPLC, and LC-MS are essential for accurate impurity profiling.[7][8][9]
Part 4: Visualization Hub
Diagrams are provided to clarify the synthetic pathways and troubleshooting logic.
Caption: Main synthetic pathway for this compound.
Caption: Formation pathways for the primary Diol and Dimer impurities.
Caption: A logical troubleshooting flowchart for impurity mitigation.
References
-
Comprehensive Investigation and Exploration of Metoprolol Impurities. Research Journal of Pharmacy and Technology. [Link]
-
Identification, synthesis, isolation and characterization of new impurity in metoprolol tartrate tablets. PubMed. [Link]
-
Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D). ACG Publications. [Link]
-
Synthesis method of metoprolol succinate isomer impurities. Eureka | Patsnap. [Link]
- Preparation method of 3-methylamino-1-phenylpropanol.
-
Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]
-
A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry. [Link]
-
Novel method could optimise beta-blocker synthesis. European Pharmaceutical Review. [Link]
-
Synthesis and characterization of related compounds of Bisoprolol fumarate: a β-blocker agent. ResearchGate. [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
-
Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. [Link]
-
Synthesis and pharmacology of potential beta-blockers. PubMed. [Link]
Sources
- 1. jmedchem.com [jmedchem.com]
- 2. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. ijprajournal.com [ijprajournal.com]
- 8. biotech-spain.com [biotech-spain.com]
- 9. ajrconline.org [ajrconline.org]
Technical Support Center: Optimizing Aminolysis with Methylamine
Welcome to the technical support center for optimizing aminolysis reactions with methylamine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and success of their amide synthesis from esters. Here, we move beyond basic protocols to delve into the mechanistic reasoning behind experimental choices, providing you with the insights needed to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: My aminolysis reaction with methylamine is extremely slow or not proceeding at all. What are the primary factors I should investigate?
Slow or stalled reactions are common, primarily because the alkoxy group of an ester is a relatively poor leaving group compared to the halides in acyl chlorides, for instance.[1] The reaction proceeds via a nucleophilic addition-elimination mechanism where the methylamine attacks the carbonyl carbon.[1][2] Several factors can impede this process:
-
Insufficient Nucleophilicity: While methylamine is a reasonably good nucleophile, its effectiveness can be hampered by steric hindrance on either the ester or the amine.
-
Poor Leaving Group: The stability of the leaving alkoxide ion significantly influences the reaction rate. Esters derived from more acidic alcohols (e.g., phenols) will react faster.
-
Reversibility: The initial addition step can be reversible. Favorable reaction conditions are needed to push the equilibrium towards the amide product.
-
Sub-optimal Temperature: Aminolysis of unactivated esters often requires elevated temperatures to proceed at a reasonable rate.[3]
To address this, consider increasing the reaction temperature, using a sealed vessel to maintain pressure if methylamine is used in its gaseous form or as a solution in a low-boiling solvent, and ensuring your starting materials are pure and dry.
Q2: What is the best solvent for aminolysis with methylamine?
The choice of solvent can have a profound impact on reaction kinetics and outcomes.
-
Protic Solvents: Protic solvents like methanol or ethanol can be effective. They can participate in the proton transfer steps of the reaction mechanism and can help to stabilize the tetrahedral intermediate.[4][5] Using a solution of methylamine in methanol is a common and practical approach, avoiding the handling of gaseous methylamine and the potential for hydrolysis associated with aqueous solutions.[4][5][6]
-
Aprotic Polar Solvents: Solvents like acetonitrile can also be suitable. In some cases, the rate equation for aminolysis simplifies in acetonitrile compared to less polar solvents like diethyl ether, indicating a less complex reaction mechanism.[7]
-
Non-polar Solvents: Non-polar solvents are generally less effective as they do not help to stabilize the charged intermediates involved in the reaction.
Recommendation: Start with a solution of methylamine in methanol. If substrate solubility is an issue, consider other polar aprotic solvents. Crucially, minimizing water content is vital to prevent hydrolysis of the ester starting material.[4]
Q3: Should I use a catalyst for my aminolysis reaction? If so, what are my options?
While many aminolysis reactions can be driven to completion with heat and pressure, catalysis can offer a milder and more efficient alternative.
-
Base Catalysis: Strong, non-nucleophilic bases can facilitate the reaction. For example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to catalyze the aminolysis of methyl esters.[8]
-
Organocatalysts: Bifunctional organocatalysts like 6-halo-2-pyridones can activate both the ester and the amine through hydrogen bonding, accelerating the reaction under mild conditions.[9]
-
Acid Catalysis: While less common for simple aminolysis due to the basic nature of methylamine (which would be protonated and rendered non-nucleophilic), acid catalysis can be relevant in specific contexts but is generally not the first choice.
The following table summarizes some catalytic options:
| Catalyst Type | Example | Typical Loading (mol%) | Key Advantages |
| Organic Base | DBU | 10-20 | Mild conditions, commercially available |
| Bifunctional | 6-Chloro-2-pyridone | 10-20 | Mild conditions, can be recovered |
| Lewis Acids | (Not commonly used) | - | Can activate the ester carbonyl |
Q4: I am observing significant side products. What are they likely to be and how can I minimize them?
The most common side reaction is the hydrolysis of the ester starting material, which will form a carboxylic acid. This is particularly problematic if using aqueous methylamine solutions or if there is residual water in the solvent or reagents.[4] Another potential issue is the formation of multiple addition products if the substrate has more than one electrophilic site.
Strategies for Minimizing Side Products:
-
Ensure Anhydrous Conditions: Dry your solvents and reagents thoroughly. Karl-Fischer analysis can confirm low water content.[4] Using a solution of methylamine in an anhydrous solvent like methanol is a good practice.[4][5][6]
-
Control Stoichiometry: Use a moderate excess of methylamine to ensure complete conversion of the ester but avoid large excesses that might complicate purification.
-
Optimize Temperature: While heat is often necessary, excessive temperatures can lead to decomposition of starting materials or products. Monitor the reaction progress to find the optimal balance.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Conversion | Insufficient temperature or reaction time. | Increase temperature, potentially using a sealed reactor for higher pressures.[6] Extend the reaction time and monitor by TLC or LC-MS. |
| Steric hindrance in the ester or amine. | Consider using a less sterically hindered starting material if possible, or investigate catalytic options to lower the activation energy. | |
| Poor leaving group on the ester. | If feasible, switch to an ester with a more electron-withdrawing alcohol component (e.g., a p-nitrophenyl ester) to increase reactivity.[9] | |
| Formation of Carboxylic Acid | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents.[4] Consider using a solution of methylamine in methanol instead of an aqueous solution.[4][5][6] |
| Complex Product Mixture | Decomposition at high temperatures. | Attempt the reaction at a lower temperature for a longer duration. Explore the use of catalysts that allow for milder conditions.[8][9] |
| Multiple reactive sites on the substrate. | Employ protecting group strategies to block other reactive functional groups. |
Experimental Protocols
General Protocol for Uncatalyzed Aminolysis
-
To a clean, dry, and pressure-rated reaction vessel, add the ester (1.0 eq.).
-
Add a solution of methylamine in methanol (e.g., 2 M solution, 2-5 eq.).
-
Seal the vessel tightly.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical method (TLC, LC-MS, GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Carefully vent the vessel in a fume hood.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting amide by chromatography, crystallization, or distillation.
Protocol for DBU-Catalyzed Aminolysis
-
To a clean, dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the ester (1.0 eq.) and the chosen anhydrous solvent (e.g., toluene, acetonitrile).
-
Add the amine (1.2-1.5 eq.).
-
Add DBU (0.2 eq.).[8]
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress.
-
Upon completion, cool the mixture and dilute with an appropriate organic solvent.
-
Wash the organic layer with dilute acid (e.g., 1 M HCl) to remove DBU and excess amine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product as needed.
Visualizing the Process
The Reaction Mechanism
The aminolysis of an ester with methylamine follows a nucleophilic acyl substitution pathway.
Caption: A workflow for systematic optimization of aminolysis reactions.
Troubleshooting Decision Tree
When encountering issues, this decision tree can guide your troubleshooting process.
Caption: A decision tree for troubleshooting common aminolysis issues.
References
-
Esters Reaction with Amines – The Aminolysis Mechanism. Chemistry Steps. [Link]
-
Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization. Reaction Chemistry & Engineering. [Link]
-
Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization. Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
The Mechanism of Aminolysis of Esters. Journal of the American Chemical Society. [Link]
-
Acylation. Part XXIX. The mechanism of ester aminolysis in non-hydroxylic media and the effect of nitrogen-containing leaving groups. Journal of the Chemical Society B: Physical Organic. [Link]
-
Converting Esters to Amides: "Aminolysis". YouTube. [Link]
-
Formation of Amides From Esters. Master Organic Chemistry. [Link]
-
LIQUID METHYLAMINE AS A SOLVENT, AND A STUDY OF ITS CHEMICAL REACTIVITY. [Link]
-
Direct Aminolysis of Methyl Esters With Ammonia in Continuous Flow Through Bayesian Optimization. ResearchGate. [Link]
-
DBU as a catalyst for the synthesis of amides via aminolysis of methyl esters. ResearchGate. [Link]
-
6-Halo-2-pyridone as an efficient organocatalyst for ester aminolysis. National Institutes of Health. [Link]
Sources
- 1. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00163C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. Acylation. Part XXIX. The mechanism of ester aminolysis in non-hydroxylic media and the effect of nitrogen-containing leaving groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 6-Halo-2-pyridone as an efficient organocatalyst for ester aminolysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for the synthesis of aryloxyalkylaminopropanol derivatives
Technical Support Center: Synthesis of Aryloxyalkylaminopropanol Derivatives
Welcome to the technical support center for the synthesis of aryloxyalkylaminopropanol derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important class of compounds, which includes many beta-blockers.[1] Our goal is to provide not just solutions, but also the underlying chemical principles to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for aryloxyalkylaminopropanol derivatives?
The most established and widely used method is a two-step synthesis.[2]
-
Step 1: Formation of an Aryl Glycidyl Ether. A substituted phenol is treated with an epihalohydrin (commonly epichlorohydrin) in the presence of a base. The base deprotonates the phenol, forming a phenoxide ion which then acts as a nucleophile, displacing the halide on the epichlorohydrin via a Williamson ether synthesis.
-
Step 2: Epoxide Ring-Opening. The resulting aryl glycidyl ether is then reacted with a primary or secondary amine. The amine's lone pair of electrons attacks one of the carbons of the epoxide ring, leading to the final aryloxyalkylaminopropanol product.[3] This step is a classic example of a nucleophilic ring-opening of an epoxide.[4]
Sources
Stability of 1-Methylamino-3-phenoxy-propan-2-ol under different storage conditions
Technical Support Center: Stability of 1-Methylamino-3-phenoxy-propan-2-ol
Introduction: Welcome to the technical support guide for this compound (CAS: 39631-73-7). This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its handling, storage, and experimental use. Understanding the stability profile of a compound is critical for obtaining reproducible and reliable experimental results. This guide provides answers to frequently asked questions, troubleshooting for common stability-related issues, and validated protocols based on established analytical principles and data from structurally related molecules.
Section 1: Frequently Asked Questions (FAQs) on Stability and Storage
This section addresses common queries regarding the handling and storage of this compound. The insights are derived from the compound's chemical structure and stability data from analogous pharmaceutical compounds like beta-blockers (e.g., Bisoprolol, Metoprolol), which share key functional groups.[1][2]
Q1: What are the optimal storage conditions for this compound?
A: For optimal stability, the compound should be stored under controlled conditions to mitigate degradation.
-
Solid Form: Store the solid compound in a tightly sealed container at 2-8°C, protected from light and moisture. A safety data sheet for a similar compound recommends storage in a cool, dark place.[3] Long-term storage at -20°C is also a viable option for enhanced stability.
-
In Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary, aliquot solutions into tightly sealed vials and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q2: What are the primary degradation pathways I should be aware of?
A: Based on its structure—containing a secondary amine, a secondary alcohol, and an ether linkage—this compound is susceptible to several degradation mechanisms, primarily hydrolysis, oxidation, and photodegradation.[1] Forced degradation studies on the structurally similar compound Bisoprolol confirm its sensitivity to these conditions.[4][5]
-
Hydrolysis: The compound can undergo hydrolysis under both acidic and alkaline conditions. Acid-catalyzed hydrolysis may be particularly intensive.[4][5]
-
Oxidation: The secondary alcohol and secondary amine moieties are potential sites for oxidation. Exposure to atmospheric oxygen or oxidizing agents (like hydrogen peroxide) can lead to the formation of various degradation products.[1][2]
-
Photodegradation: Exposure to UV or ambient light can induce degradation.[5] It is crucial to handle the compound and its solutions in light-protected containers (e.g., amber vials).
Q3: How does the choice of solvent affect the stability of the compound in solution?
A: The choice of solvent is critical for maintaining the stability of your compound.
-
Recommended Solvents: For stock solutions, aprotic solvents like anhydrous DMSO or ethanol are generally preferred as they are less reactive than aqueous solutions.
-
Solvents to Use with Caution: Protic solvents, especially aqueous buffers, can facilitate hydrolysis. If aqueous buffers are required for your experiment, they should be freshly prepared, de-gassed to remove dissolved oxygen, and have their pH carefully controlled. The stability in aqueous solutions is often pH-dependent.
Q4: Is the compound sensitive to pH changes in aqueous solutions?
A: Yes. The stability of this compound in aqueous media is expected to be pH-dependent. Both strongly acidic and strongly alkaline conditions can catalyze hydrolysis, leading to significant degradation.[4][5] For experiments in aqueous buffers, it is advisable to perform a preliminary stability study at the intended pH to determine the compound's viability over the experimental duration.
Section 2: Troubleshooting Guide for Common Stability Issues
Encountering unexpected results can be frustrating. This troubleshooting guide helps you diagnose and resolve common issues related to the stability of this compound.
| Symptom | Potential Cause(s) | Recommended Action & Rationale |
| Unexpected peaks appear in my HPLC/LC-MS chromatogram. | 1. Degradation: The new peaks are likely degradation products from hydrolysis, oxidation, or photolysis.[1][5] | Action: Re-run the analysis with a freshly prepared sample. Compare the chromatogram to a reference standard stored under ideal conditions. Protect samples from light, use de-gassed solvents, and ensure the pH of the mobile phase is appropriate. Rationale: This helps confirm if degradation is occurring during storage, sample preparation, or the analytical run itself. |
| Loss of compound potency or lower-than-expected concentration. | 1. Adsorption: The compound may be adsorbing to the surface of storage containers (e.g., certain plastics). 2. Degradation: The active compound has degraded over time, reducing its concentration.[6] | Action: Use low-adsorption polypropylene or glass vials for storage. Prepare a fresh stock solution from solid material and re-quantify. Perform a time-course stability study in your specific solvent and storage condition. Rationale: Verifying the concentration with a fresh standard is the definitive way to confirm degradation. Choosing appropriate storage materials minimizes loss due to physical processes. |
| Discoloration or precipitation observed in a stock solution. | 1. Degradation: Formation of colored degradation products. 2. Low Solubility: The compound may have limited solubility in the chosen solvent, especially at lower temperatures. 3. Contamination: Introduction of contaminants that react with the compound. | Action: Discard the solution immediately. Prepare a new solution, ensuring the compound is fully dissolved (gentle warming or sonication may be required). Filter the solution through a 0.22 µm syringe filter before storage. Rationale: Discoloration is a clear sign of chemical change. Precipitation upon cooling indicates a solubility issue, which might be resolved by using a different solvent or a lower concentration. |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting stability issues.
Section 3: Experimental Protocols
To ensure the integrity of your experiments, follow these validated procedures for handling and assessing the stability of this compound.
Protocol 3.1: Preparation and Storage of Stock Solutions
This protocol minimizes the risk of degradation during the preparation and storage of stock solutions.
-
Pre-Preparation: Allow the solid compound container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Selection: Choose a high-purity, anhydrous solvent such as DMSO or ethanol.
-
Weighing: Accurately weigh the required amount of the compound in a clean, dry vial.
-
Dissolution: Add the solvent to the desired final concentration. Ensure complete dissolution by vortexing. If necessary, gentle warming (not exceeding 40°C) or brief sonication can be used.
-
Storage:
-
For immediate use, keep the solution on ice and protected from light.
-
For short-term storage (up to 24 hours), store in a tightly sealed amber vial at 4°C.
-
For long-term storage, aliquot the stock solution into single-use, low-adsorption amber vials and store at -80°C.
-
Protocol 3.2: General Framework for a Forced Degradation Study
A forced degradation or stress testing study is essential for identifying potential degradation products and understanding the compound's intrinsic stability. This protocol provides a framework based on ICH guidelines and published studies on similar molecules.[2][4][7][8] The primary analytical technique should be a stability-indicating HPLC method, capable of separating the parent compound from all potential degradation products.[9]
1. Sample Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile:water 50:50).
-
Prepare a placebo sample containing all components except the active compound to assess their contribution to the chromatogram.
-
Prepare a control sample (the compound in the same solvent) and store it under ideal conditions (e.g., -20°C, protected from light).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 1-3 hours.[4]
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 3 hours.[4]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at 60°C for 3 hours.[4]
-
Thermal Degradation: Expose the solid compound to 105°C for 5 hours in a temperature-controlled oven.[4] Subsequently, dissolve it for analysis.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to UV light according to ICH Q1B guidelines.
3. Analysis:
-
After the specified stress period, cool the samples to room temperature.
-
Neutralize the acid and alkaline samples before analysis.
-
Dilute all samples, including the control, to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC-UV method. LC-MS/MS can be used for the identification of degradation products.[5]
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Identify and quantify any new peaks (degradation products).
-
Calculate the percentage of degradation of the parent compound under each stress condition.
Forced Degradation Study Workflow
Caption: Workflow for a comprehensive forced degradation study.
Section 4: References
-
Laban, G., et al. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS. Journal of the Serbian Chemical Society. [Link]
-
Patel, P., et al. (2023). Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity. Impactfactor. [Link]
-
Laban, G., et al. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product. Repository of UKIM. [Link]
-
Unknown Author. (2025). Method Development, Validation & Forced Degradation Studies For The Determination Of Metoprolol Succinate In Bulk & Phar. IJCRT.org. [Link]
-
Laban, G., et al. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. ResearchGate. [Link]
-
Al-Saffar, A., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). PMC - NIH. [Link]
-
Al-Saffar, A., et al. (2025). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). ResearchGate. [Link]
-
Yadav, S. N., & Afsah, S. A. (2020). Kinetics And Mechanism of Oxidation of 1-(Isopropylamino )- 3(P-2-Methoxyethyl Phenoxyl)-2-Propanol In Aqueous Alkaline Medium By Hexacyanoferrate (Iii)Ion. IOSR Journal. [Link]
-
Rambe, S., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC. [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]
-
IJSDR. (n.d.). Stability indicating study by using different analytical techniques. IJSDR. [Link]
-
Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
Wu, J., et al. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]
-
Liu, G., et al. (2025). Kinetics and Mechanism of Oxidation of 1-Methoxy-2-propanol and 1-Ethoxy-2-propanol by Ditelluratoargentate(III) in Alkaline Medium. ResearchGate. [Link]
-
Liu, G., et al. (n.d.). Kinetics and Mechanism of Oxidation of 1-Methoxy-2-propanol and 1-Ethoxy-2-propanol by Ditelluratocuprate(III) in Alkaline Medium. ResearchGate. [Link]
-
PubChem. (n.d.). 1,3-Diphenyl-2-(methylamino)propanol. PubChem. [Link]
-
PubChem. (n.d.). 1-Phenoxy-3-(propylamino)-2-propanol. PubChem. [Link]
-
PubChem. (n.d.). 1-[(3-Methoxy-2-pyridinyl)-methylamino]propan-2-ol. PubChem. [Link]
-
PubChem. (n.d.). 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. PubChem. [Link]
-
Google Patents. (n.d.). US7119211B2 - Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation. Google Patents.
-
Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol. Google Patents.
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. ijcrt.org [ijcrt.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. repository.ukim.mk [repository.ukim.mk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijsdr.org [ijsdr.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. sepscience.com [sepscience.com]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 1-Methylamino-3-phenoxy-propan-2-ol
Introduction: The synthesis of 1-Methylamino-3-phenoxy-propan-2-ol is a foundational process, mirroring the core chemistry used to produce a wide range of aryloxypropanolamine β-blockers, a class of drugs vital in cardiovascular medicine.[1] The synthetic route, which typically involves the reaction of phenol with an epoxide precursor followed by aminolysis, is elegant yet susceptible to several side reactions that can impact yield, purity, and downstream processing.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanisms and the causal factors behind the formation of common impurities. By structuring this information in a troubleshooting and FAQ format, we aim to provide direct, actionable solutions to challenges encountered in the laboratory.
Section 1: The Desired Synthetic Pathway: A Mechanistic Overview
The synthesis is predominantly a two-step process.[2] First, phenol is reacted with epichlorohydrin under basic conditions in a Williamson ether synthesis to form the key intermediate, 1-phenoxy-2,3-epoxypropane (a glycidyl ether). The second step involves the nucleophilic ring-opening of this epoxide intermediate with methylamine.
The critical second step proceeds via a standard SN2 mechanism. Under the neutral or basic conditions provided by the amine itself, the methylamine nucleophile attacks the sterically least hindered carbon of the epoxide ring, leading to the desired product.[3][4]
Caption: The desired two-step synthesis of this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis. We diagnose the problem, identify the likely culprit impurity, and provide robust mitigation strategies.
Q1: My final product yield is low, and I see a significant amount of a higher molecular weight impurity by LC-MS. What is it and how can I prevent it?
A1: This is the most frequently observed issue and is almost certainly due to dimerization caused by overalkylation.
-
Identity of Side Product: The impurity is 3,3'-(methylazanediyl)bis(1-phenoxypropan-2-ol). It forms when the desired product, a secondary amine, acts as a nucleophile and attacks a second molecule of the 1-phenoxy-2,3-epoxypropane intermediate.
-
Causality: The product of the initial reaction, this compound, is itself a secondary amine and remains nucleophilic. If the concentration of the epoxide intermediate is high relative to the primary methylamine, the product can effectively compete with the starting methylamine, leading to the formation of a dimer. This "runaway" alkylation is a classic challenge in amine synthesis.[5] The synthesis of related beta-blocker impurities confirms this pathway is a significant issue.[6]
-
Mitigation Strategy: The key is to manipulate the reaction kinetics to favor the primary amine's attack.
-
Stoichiometric Control: Use a significant excess of methylamine (typically 3-10 molar equivalents). This statistically increases the likelihood that an epoxide molecule will collide with a methylamine molecule rather than the secondary amine product.[7]
-
Controlled Addition: Add the 1-phenoxy-2,3-epoxypropane intermediate slowly to the solution of methylamine. This maintains a low instantaneous concentration of the epoxide, further starving the competing dimerization reaction.
-
Caption: Competing reaction pathways leading to desired product vs. dimer impurity.
Q2: I've isolated a diol impurity, identified as 1-phenoxypropane-2,3-diol. Where did it come from and what are the control measures?
A2: This impurity arises from the hydrolysis of the epoxide ring.
-
Identity of Side Product: 1-phenoxypropane-2,3-diol.
-
Causality: Water can act as a nucleophile, attacking the epoxide ring to form the diol. While the amine is a stronger nucleophile than water, the sheer concentration of water, if present as a solvent or contaminant, can make this a significant side reaction.[8] This reaction can be catalyzed by either acid or base.[4] The use of aqueous methylamine solutions is a common source of water.
-
Mitigation Strategy:
-
Solvent Choice: Whenever possible, use anhydrous solvents (e.g., isopropanol, ethanol) and anhydrous or gaseous methylamine.
-
Reagent Purity: Ensure the 1-phenoxy-2,3-epoxypropane intermediate is dry and free of residual water from its own synthesis.
-
Temperature Control: While the amine-epoxide reaction is often accelerated by heat, the hydrolysis reaction is as well. Running the reaction at the lowest feasible temperature (e.g., room temperature to 40°C) can help minimize hydrolysis if the presence of water is unavoidable.
-
Q3: My NMR shows an unexpected regioisomer. Why did the epoxide open at the wrong carbon?
A3: This indicates a deviation from the expected SN2 mechanism, likely due to acidic conditions .
-
Identity of Side Product: 2-Methylamino-1-phenoxy-propan-3-ol.
-
Causality: While base-catalyzed or neutral epoxide opening selectively occurs at the less substituted carbon (C3), acid-catalyzed opening behaves differently.[3][9] In the presence of acid, the epoxide oxygen is protonated, creating a better leaving group. The transition state develops significant carbocation-like character on the more substituted carbon (C2). The nucleophile (methylamine) will then preferentially attack this more electrophilic, albeit more hindered, carbon.
-
Mitigation Strategy:
-
pH Control: Ensure the reaction mixture remains basic or neutral. The amine itself is a base, which is usually sufficient. Avoid any acidic workup steps until the reaction is complete.
-
Starting Material Check: Verify that the methylamine source is not an acidic salt (e.g., methylamine hydrochloride) without the addition of a separate base to liberate the free amine.
-
Q4: During purification, I'm finding a viscous, polymeric substance that is difficult to remove. What is causing this?
A4: You are likely observing the results of homopolymerization of the glycidyl ether intermediate.
-
Identity of Side Product: Poly(1-phenoxy-2,3-epoxypropane).
-
Causality: Epoxides, particularly reactive ones like glycidyl ethers, can undergo ring-opening polymerization. This can be initiated by strong bases, acids, or nucleophiles. The hydroxyl group of a newly formed product molecule can, in some cases, act as an initiator for the polymerization of another epoxide molecule.[10] This is more prevalent if the reaction is left for extended periods at high temperatures, especially with a deficit of the primary amine.
-
Mitigation Strategy:
-
Avoid Strong Bases: Use only the basicity of the reacting amine. Avoid adding catalytic amounts of stronger, non-nucleophilic bases.
-
Temperature and Time: Do not use excessive heat or unnecessarily long reaction times. Monitor the reaction by TLC or LC-MS and work it up promptly upon completion.
-
Proper Stoichiometry: A sufficient excess of methylamine ensures the epoxide is consumed by the intended aminolysis reaction rather than side polymerization pathways.
-
Section 3: Recommended Experimental Protocols
These protocols are designed to maximize the yield of the target product while minimizing the formation of the key impurities discussed above.
Protocol 1: Synthesis of 1-Phenoxy-2,3-epoxypropane (Intermediate)
-
To a stirred solution of phenol (1.0 eq) and a suitable solvent (e.g., acetone or acetonitrile), add a powdered base such as potassium carbonate (1.5 eq).
-
Heat the mixture to a moderate temperature (e.g., 50-60°C).
-
Add epichlorohydrin (1.2 eq) dropwise over 30 minutes.
-
Maintain the temperature and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to ensure high purity for the next step.
Protocol 2: Optimized Epoxide Ring-Opening with Methylamine
-
In a pressure-rated vessel, charge a solution of methylamine (4.0 eq) in a suitable alcohol solvent like ethanol or isopropanol. (Note: A 40% aqueous solution can be used, but be aware of potential hydrolysis side product formation).
-
Cool the amine solution in an ice bath.
-
Slowly add a solution of 1-phenoxy-2,3-epoxypropane (1.0 eq) in the same solvent to the stirred methylamine solution over 1-2 hours, ensuring the internal temperature does not exceed 25°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Gentle warming (e.g., to 40°C) can be applied to drive the reaction to completion if necessary.
-
Monitor the disappearance of the epoxide intermediate by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess methylamine.
-
The resulting crude oil can be purified by column chromatography or crystallization of a suitable salt (e.g., hydrochloride) to yield pure this compound.
Section 4: Summary of Key Parameters and Their Impact
| Parameter | Impact on Main Reaction | Impact on Side Reactions | Recommended Setting |
| Methylamine Stoichiometry | High excess drives the reaction to completion. | Dimerization: Significantly reduced by high excess. Polymerization: Suppressed by rapid consumption of epoxide. | 3-10 molar equivalents. |
| Reaction Temperature | Rate increases with temperature. | Hydrolysis: Rate increases significantly. Dimerization: Less sensitive than hydrolysis, but can increase. Polymerization: Promoted by high temperatures. | 20-40°C. Avoid excessive heat. |
| Water Content | Can act as a catalyst.[8] | Hydrolysis: Direct cause of diol impurity formation. | Use anhydrous reagents and solvents where possible. If aqueous amine is used, accept potential for diol byproduct. |
| Reaction pH | Proceeds well in neutral to basic conditions. | Regioisomer Formation: Acidic pH promotes attack at the wrong carbon. | Maintain pH > 8. Avoid all sources of acid until workup. |
| Rate of Epoxide Addition | No direct impact on the rate itself. | Dimerization: Slow addition keeps instantaneous epoxide concentration low, suppressing this second-order reaction relative to the primary reaction. | Add epoxide slowly over 1-2 hours. |
Section 5: References
-
Benchchem. (2025). Synthesis of β-Blockers via Epichlorohydrin Reaction. Application Notes and Protocols.
-
Chemistry LibreTexts. (2024). 18.5: Reactions of Epoxides - Ring-opening. [Link]
-
OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry. [Link]
-
Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods. [Link]
-
Journal of Pharmaceutical and Biomedical Sciences. (2025). Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. [Link]
-
Fundamentals of Organic Chemistry. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening. [Link]
-
Wikipedia. (n.d.). Amine alkylation. [Link]
-
ScienceDirect. (n.d.). Curing of glycidyl ethers with aromatic amines: model studies on the effects of tertiary amines as accelerators. [Link]
-
Oberlin College and Conservatory. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
Google Patents. (n.d.). US3325476A - Reaction of amine with epoxides accompanied by simultaneous dehydrohalogenation.
-
Reddit. (2019). Epoxide/glycidyl ether reactivity with hydroxyl?. r/chemhelp. [Link]
Sources
- 1. jmedchem.com [jmedchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 4. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ijper.org [ijper.org]
- 7. US3325476A - Reaction of amine with epoxides accompanied by simultaneous dehydrohalogenation - Google Patents [patents.google.com]
- 8. www2.oberlin.edu [www2.oberlin.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. cpsm.kpi.ua [cpsm.kpi.ua]
Technical Support Center: Enhancing the Enantiomeric Purity of Chiral Amino Alcohols
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide you with in-depth, field-proven insights into increasing the enantiomeric purity of chiral amino alcohols. We will explore the causality behind experimental choices and provide self-validating protocols to ensure your success.
Chiral amino alcohols are crucial building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals.[1][2] Achieving high enantiomeric purity is often a critical, yet challenging, step. This guide provides practical solutions to common issues encountered during the resolution and purification of these valuable compounds.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Question 1: I performed an enzymatic kinetic resolution of my racemic amino alcohol, but the enantiomeric excess (ee) of my recovered starting material is low, and the yield is poor.
Answer:
Low enantiomeric excess and yield in enzymatic kinetic resolutions are common issues that can often be traced back to several key factors. Let's break down the potential causes and solutions.
-
Suboptimal Reaction Conditions: Enzymes are highly sensitive to their environment. Non-ideal temperature, pH, or solvent can drastically reduce both activity and enantioselectivity.[3]
-
Solution: Systematically screen a range of temperatures and pH values. The choice of solvent is also critical; for instance, lipases often show higher activity in non-polar organic solvents like toluene or hexane.[4]
-
-
Poor Enantioselectivity of the Enzyme: The chosen enzyme may not be sufficiently selective for your specific substrate.[3]
-
Product or Substrate Inhibition: The enzyme's active site can be blocked by either the product or high concentrations of the substrate, leading to a stall in the reaction.[3]
-
Solution: To mitigate product inhibition, consider an in-situ product removal strategy. For substrate inhibition, try adding the substrate in a stepwise manner or using a lower initial concentration.
-
-
Reversibility of the Reaction: The enzymatic reaction may be reversible, leading to an equilibrium that limits the conversion and, consequently, the achievable enantiomeric excess.
-
Solution: Use an acyl donor that makes the acylation step effectively irreversible. Activated esters or vinyl esters are excellent choices for this purpose.
-
Question 2: My attempt at Dynamic Kinetic Resolution (DKR) resulted in a racemic product or a low yield of the desired enantiomer.
Answer:
Dynamic Kinetic Resolution (DKR) is a powerful technique to overcome the 50% theoretical yield limit of a standard kinetic resolution.[1][3] However, its success hinges on the careful orchestration of two simultaneous processes: the enzymatic resolution and the in-situ racemization of the starting material.[6][7]
Here's a breakdown of potential issues:
-
Incompatible Catalysts: The enzyme and the racemization catalyst can interfere with or deactivate each other.[6]
-
Mismatched Reaction Rates: For a successful DKR, the rate of racemization must be significantly faster than the rate of the enzymatic reaction of the slower-reacting enantiomer.[6]
-
Solution: Independently optimize the conditions for both the enzymatic resolution and the racemization before combining them. You may need to adjust the catalyst loading for the racemization step to achieve the desired rate.
-
-
Racemization of the Product: The racemization catalyst might be inadvertently racemizing your desired product.
-
Solution: Test the stability of your enantiomerically pure product under the racemization conditions in the absence of the enzyme. If racemization occurs, you will need to select a different racemization catalyst.
-
Question 3: I'm struggling to achieve baseline separation of my amino alcohol enantiomers using chiral HPLC.
Answer:
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both analytical and preparative separation of enantiomers.[8][9] Poor resolution can often be resolved by systematically optimizing your method.
-
Incorrect Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor for a successful chiral separation.[9][10]
-
Solution: For amino alcohols, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are an excellent starting point and are known for their broad applicability.[8][10] If these are not effective, consider Pirkle-type or ligand-exchange columns. Screening a small panel of different CSPs is often the most efficient approach.[11]
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition, including the ratio of solvents and the presence of additives, plays a crucial role.
-
Solution:
-
Normal Phase: This is often the preferred mode for chiral separations.[10] Systematically vary the percentage of the polar modifier (e.g., ethanol or isopropanol in hexane). Small changes can have a significant impact on resolution.[10]
-
Additives: For basic compounds like amino alcohols, adding a small amount (e.g., 0.1%) of a basic modifier like diethylamine (DEA) to the mobile phase can dramatically improve peak shape and resolution.[10]
-
-
-
Derivatization: If you are unable to resolve the native amino alcohol, derivatization can enhance the interactions with the CSP.[10][12]
-
Solution: Consider derivatizing the amino or hydroxyl group. Common derivatizing agents include those that introduce aromatic rings to facilitate π-π interactions with the CSP.[10]
-
| Parameter | Recommendation for Amino Alcohols | Rationale |
| Column Type | Polysaccharide-based (Cellulose/Amylose) | Broad applicability and high success rate for this compound class.[8][10] |
| Mobile Phase | Hexane/Ethanol or Hexane/Isopropanol | Effective for normal-phase separation, allowing for fine-tuning of retention and selectivity.[10] |
| Additive | 0.1% Diethylamine (DEA) | Improves peak shape for basic analytes by minimizing tailing.[10] |
| Temperature | Lower temperatures (e.g., 10-25 °C) | Enhances the weak bonding forces responsible for chiral recognition.[13] |
Question 4: My diastereomeric salt crystallization is not yielding an enantiomerically pure product.
Answer:
Crystallization of diastereomeric salts is a classical and powerful technique for resolving racemates on a large scale.[9][14][15] The success of this method relies on the differential solubility of the two diastereomeric salts.[16]
-
Inappropriate Resolving Agent: The chosen chiral resolving agent may not form salts with a significant enough solubility difference.
-
Incorrect Solvent System: The choice of solvent is critical for achieving a good separation.
-
Solution: Experiment with a range of solvents with varying polarities. Sometimes a mixture of two or more solvents is necessary to achieve the optimal solubility profile. A good starting point is a solvent in which the salt has moderate solubility at elevated temperatures and low solubility at room temperature or below.
-
-
Insufficient Number of Recrystallizations: A single crystallization is often not enough to achieve high enantiomeric purity.
-
Solution: Perform multiple recrystallizations.[15] After each step, analyze the enantiomeric purity of the crystalline material and the mother liquor to monitor the progress of the resolution.
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between kinetic resolution and dynamic kinetic resolution?
A1: In a standard kinetic resolution , an enzyme or chiral catalyst selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product.[18] This process has a maximum theoretical yield of 50% for a single enantiomer.[1][3] Dynamic kinetic resolution (DKR) couples this enzymatic resolution with an in-situ racemization of the starting material.[6][7] This continuous racemization of the slower-reacting enantiomer into the faster-reacting one allows for a theoretical yield of up to 100% of the desired enantiomerically pure product.[19]
Q2: When should I choose chromatography over crystallization for enantiomeric purification?
A2: The choice depends on the scale of your separation and the specific properties of your compound. Chiral chromatography (HPLC or SFC) is an excellent choice for both analytical and small-scale preparative work, offering high resolution and a more direct separation.[9][18] Diastereomeric salt crystallization is often more suitable for large-scale industrial processes due to its scalability and cost-effectiveness, provided a suitable resolving agent and crystallization conditions can be found.[14][]
Q3: Can I use recrystallization to increase the enantiomeric purity of my amino alcohol?
A3: Recrystallization can be an effective method to enhance enantiomeric purity if your compound crystallizes as a conglomerate, where the two enantiomers crystallize separately.[21] This is a form of spontaneous resolution.[14] However, most racemic compounds crystallize as a racemic crystal lattice, and in such cases, simple recrystallization will not separate the enantiomers.[22][23] Preferential crystallization, where a seed crystal of one enantiomer is added to a supersaturated solution of the racemate, can also be employed.[14]
Experimental Protocols & Workflows
Protocol 1: Enzymatic Kinetic Resolution of a Racemic Amino Alcohol
Objective: To resolve a racemic amino alcohol using lipase-catalyzed acylation.
Materials:
-
Racemic amino alcohol
-
Immobilized lipase (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., toluene)
-
Acyl donor (e.g., vinyl acetate)
-
Stir plate and magnetic stir bar
-
Reaction vessel
-
Temperature control system
Procedure:
-
To a solution of the racemic amino alcohol (1 equivalent) in anhydrous toluene, add the acyl donor (0.6 equivalents).
-
Add the immobilized lipase (e.g., 10-20 mg per mmol of substrate).[18]
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).[18]
-
Monitor the reaction progress by taking small aliquots over time and analyzing them by chiral HPLC or GC.
-
Stop the reaction at approximately 50% conversion to maximize the enantiomeric excess of both the unreacted starting material and the acylated product.
-
Filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Separate the unreacted amino alcohol from the acylated product using standard techniques such as column chromatography or extraction.
-
Determine the enantiomeric excess of the recovered amino alcohol and the product.[18]
Workflow for Method Selection
The following diagram illustrates a logical workflow for selecting a suitable method to increase the enantiomeric purity of a chiral amino alcohol.
Caption: Decision tree for selecting a chiral resolution method.
Dynamic Kinetic Resolution Workflow
This diagram outlines the key steps and considerations for developing a successful Dynamic Kinetic Resolution process.
Caption: Workflow for developing a Dynamic Kinetic Resolution.
References
-
Bäckvall, J.-E. (2015). Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. Journal of the American Chemical Society. Available at: [Link]
-
Periasamy, M. (2001). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry. Available at: [Link]
-
Periasamy, M. (2001). New methods of resolution and purification of racemic and diastereomeric amino alcohol derivatives using boric acid and chiral 1,1'-bi-2-naphthol. PubMed. Available at: [Link]
-
Kim, M.-J., Ahn, Y., & Park, J. (n.d.). Dynamic Kinetic Resolution of Alcohols, Amines, and Amino Acids. ResearchGate. Available at: [Link]
-
de Gonzalo, G., & Lavandera, I. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology. Available at: [Link]
-
Dudziak, K., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. Available at: [Link]
-
Zhang, Z., et al. (2022). Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. CCS Chemistry. Available at: [Link]
-
Bäckvall, J.-E. (2015). Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. American Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). Chiral resolution. Wikipedia. Available at: [Link]
-
Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. Available at: [Link]
-
Kavouris, J., et al. (2020). Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions. ChemRxiv. Available at: [Link]
-
Periasamy, M. (2002). Novel methods of resolving racemic diols and amino alcohols. ResearchGate. Available at: [Link]
-
Wang, I-H., et al. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH. Available at: [Link]
-
Lorenz, H., & Seidel-Morgenstern, A. (n.d.). Continuous Preferential Crystallization of Chiral Molecules in Single and Coupled Mixed-Suspension Mixed-Product-Removal Crystallizers. ACS Publications. Available at: [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Chemistry LibreTexts. Available at: [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available at: [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]
-
Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
-
Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]
-
Hyun, M. H., & Min, H. J. (n.d.). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science. Available at: [Link]
-
PubMed Central. (n.d.). Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives. PubMed Central. Available at: [Link]
-
Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]
-
Ahuja, S. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Reddit. (2023). Chiral Separation of Amino Acids. Reddit. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Kwan, M. H. T. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Available at: [Link]
Sources
- 1. Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01539F [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Chiral resolution - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chinesechemsoc.org [chinesechemsoc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Navigating the Scale-Up of 1-Methylamino-3-phenoxy-propan-2-ol Production
Welcome to the technical support center for the synthesis and scale-up of 1-Methylamino-3-phenoxy-propan-2-ol. This critical intermediate, a cornerstone in the manufacturing of various β-adrenergic blocking agents, presents unique challenges when transitioning from laboratory-scale discovery to pilot-plant and commercial production. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues, understand critical process parameters, and ensure a safe, efficient, and scalable synthesis.
The core of this synthesis typically involves the ring-opening of a glycidyl ether intermediate with methylamine. While straightforward on paper, this reaction is fraught with potential pitfalls at scale, including exothermic events, impurity formation, and purification difficulties. This resource provides field-proven insights and data-driven protocols to navigate these complexities.
Troubleshooting Guide: From Theory to Practice
This section addresses specific, practical problems encountered during the scale-up process in a direct question-and-answer format.
Question 1: We are experiencing a significant drop in yield and an increase in impurities upon scaling up from a 1L to a 50L reactor. What are the likely causes and how can we mitigate this?
Answer: This is a classic scale-up challenge primarily rooted in mass and heat transfer limitations. As the reactor volume increases, the surface-area-to-volume ratio decreases, making both mixing and cooling far less efficient.[1]
-
Causality:
-
Poor Heat Dissipation: The reaction between the epoxide (phenoxy-propan-2,3-epoxide) and methylamine is highly exothermic. In a large reactor, inefficient cooling can lead to localized "hot spots." These elevated temperatures can accelerate side reactions, leading to the formation of by-products and degradation of the desired product.[1][2]
-
Inefficient Mass Transfer: Inadequate mixing can result in localized areas of high reactant concentration. For instance, if the methylamine is not dispersed quickly, it can lead to the formation of di-adducts or other secondary reaction products.[3]
-
-
Troubleshooting Protocol:
-
Control Reagent Addition: Switch from a bulk addition of methylamine to a slow, controlled feed using a dosing pump. This allows the cooling system to keep pace with the heat generated. Monitor the internal reaction temperature closely with a thermocouple probe, not just the jacket temperature.[2]
-
Optimize Agitation: Review the specifications of your reactor's agitator (type, speed, placement). What worked in a round-bottom flask will not suffice at 50L. The goal is to ensure homogeneity throughout the reaction mass.
-
Adjust Reactant Stoichiometry: On a larger scale, it can be beneficial to use a slight excess of the more volatile reagent (methylamine) to drive the reaction to completion and minimize residual epoxide. However, this must be balanced against the need to remove the excess later. Optimizing the reactant molar ratio is crucial to prevent the formation of undesired by-products.[3][4]
-
Consider a "Heel" Start-up: Initiate the reaction with a small portion of the reactants (a "heel") to confirm the reaction has started before beginning the main, slow addition. This prevents the dangerous accumulation of unreacted reagents.[2]
-
Question 2: During the workup, we are struggling with the purification of the final product. Recrystallization is proving inefficient at a larger scale. What are our options?
Answer: Purification is often a major bottleneck in scaling up. What is simple in the lab can become a complex materials handling problem in a plant.
-
Causality:
-
Solubility Profiles: The solubility curve of your product in the chosen solvent system may not be ideal for large-scale crystallization, leading to oiling out or the formation of fine, difficult-to-filter crystals.
-
Impurity Effects: The presence of even small amounts of by-products can inhibit crystal growth or co-precipitate with your product, reducing purity.
-
-
Troubleshooting Protocol:
-
Solvent Screening: Conduct a thorough solvent screening for recrystallization. The ideal solvent will show high solubility at elevated temperatures and low solubility at cooler temperatures. Consider mixed solvent systems. For amino alcohols, solvents like cyclohexane have been shown to be effective for recrystallization.[5][6]
-
pH Adjustment and Extraction: Before crystallization, ensure the workup procedure effectively removes all acidic or basic impurities. Perform a liquid-liquid extraction, adjusting the pH of the aqueous layer to ensure your product is in its free base form and soluble in the organic layer.[6]
-
Seeding Strategy: Develop a robust seeding strategy. Adding a small quantity of pure crystalline product at the appropriate temperature and concentration can promote the growth of well-defined, easily filterable crystals.
-
Controlled Cooling: Avoid "crash cooling." A slow, controlled cooling profile is essential for growing larger crystals and achieving higher purity.
-
Question 3: We have safety concerns about a potential thermal runaway reaction. How do we assess and control this risk?
Answer: This is the most critical concern when scaling up exothermic amine reactions. A thermal runaway can have devastating consequences.[1][7]
-
Causality:
-
As established, the reaction's heat generation can outpace the reactor's cooling capacity. If the rate of heat generation increases with temperature, a dangerous positive feedback loop can be created.[2]
-
-
Safety & Control Protocol:
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry (RC1) studies. This will quantify the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and help determine safe operating limits.
-
Equipment and Engineering Controls:
-
Ensure the reactor vessel is appropriately sized, with at least twice the volume of all added substances to allow for headspace.[2]
-
Use heating mantles with probes instead of oil baths for better control.[2]
-
Have an emergency cooling system (e.g., a quench bath) ready.
-
Use wide-mouth glassware or appropriately sized ports to allow for emergency venting.[2]
-
-
Procedural Controls:
-
The most important control is the slow, monitored addition of the limiting reagent.[2]
-
Choose a solvent that can absorb some of the heat and ensure all reactants remain soluble. Avoid "neat" reactions on a large scale.[2]
-
Establish a significant safety margin (e.g., 100 °C) between the planned operating temperature and the onset temperature for any potential thermal runaway.[1]
-
-
Frequently Asked Questions (FAQs)
Q: What are the critical process parameters (CPPs) to monitor for this synthesis?
A: The key CPPs are:
-
Temperature: Internal reaction temperature is paramount for controlling reaction rate and preventing side reactions.
-
Reagent Addition Rate: Directly impacts heat generation and must be tightly controlled.
-
Agitation Speed (RPM): Crucial for ensuring homogeneity and efficient heat/mass transfer.
-
pH: Critical during the workup and extraction phases to ensure the product is in the desired form (salt or free base).
Q: What analytical techniques are recommended for in-process control (IPC)?
A: For monitoring reaction completion and impurity formation, High-Performance Liquid Chromatography (HPLC) is the method of choice. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks. Gas Chromatography (GC) can also be employed, particularly for analyzing the purity of the final product.
Q: Are there modern synthesis methods that can mitigate scale-up challenges?
A: Yes, continuous flow chemistry is emerging as a powerful tool for synthesizing beta-blockers and their intermediates.[8] Flow reactors offer superior heat and mass transfer due to their high surface-area-to-volume ratio, allowing for safer operation at higher temperatures and concentrations.[9] Recent research has demonstrated that specialized membrane nanoreactors can achieve nearly 100% conversion and selectivity in seconds at room temperature, representing a significant leap in efficiency and safety.[3][4][10]
Q: What are the primary safety precautions for handling methylamine at scale?
A: Methylamine is a flammable, corrosive, and toxic gas/liquid.
-
Ventilation: All work must be conducted in a well-ventilated fume hood or a contained system.[11]
-
Personal Protective Equipment (PPE): This is mandatory and includes chemical-resistant gloves, safety goggles, a face shield, and a respirator appropriate for amines.[11][12]
-
Storage: Store in a cool, well-ventilated area away from incompatible materials like strong acids and oxidizing agents.[11]
-
Emergency Plan: Have an emergency response plan for spills or exposures, including access to safety showers, eyewash stations, and appropriate first aid.[12]
Experimental Protocols & Data
Table 1: Recommended Process Parameters for Scaled-Up Synthesis
| Parameter | Recommended Value | Rationale |
| Reactant Molar Ratio | 1.0 : 1.5 - 3.0 | An excess of methylamine can improve conversion and prevent by-product formation.[3][4] |
| Reaction Temperature | 20 - 55 °C | Provides a good reaction rate while remaining easily controllable with standard cooling utilities.[2] |
| Solvent Concentration | 0.1 M - 1.0 M | Avoids neat reactions and provides a heat sink, but concentration should be high enough for good throughput.[2] |
| Addition Time | 2 - 6 hours | Dependent on scale and cooling capacity. Slower is safer and often leads to higher purity. |
| Agitation Speed | 100 - 300 RPM | Must be optimized to ensure good surface vortex and bulk mixing without splashing. |
Workflow 1: General Synthesis & Purification
Caption: General workflow for synthesis and purification.
Diagram 1: Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low yield issues.
References
-
Novel method could optimise beta-blocker synthesis. European Pharmaceutical Review. Available at: [Link]
-
Scale-up Reactions. Division of Research Safety - University of Illinois. Available at: [Link]
-
Breakthrough Technique Transforms Beta-Blocker Manufacturing. Bioengineer.org. Available at: [Link]
-
A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry. Available at: [Link]
-
Chinese scientists develop highly efficient process for beta-blocker production. PHYS.ORG. Available at: [Link]
-
Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol. PubMed Central. Available at: [Link]
-
Serious Explosion during Large-Scale Preparation of an Amine by Alane (AlH3) Reduction of a Nitrile Bearing a CF3 Group. ResearchGate. Available at: [Link]
-
What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial. Available at: [Link]
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Available at: [Link]
-
Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. MDPI. Available at: [Link]
- Preparation method of 3-methylamino-1-phenylpropanol. Google Patents.
-
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. PubChem. Available at: [Link]
-
Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. ResearchGate. Available at: [Link]
-
1-(Isopropylamino)-3-Phenoxypropan-2-Ol. Amanote Research. Available at: [Link]
-
3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. ResearchGate. Available at: [Link]
- Synthesis Method of 3-Methylamino-1, 2-Propanediol. Google Patents.
-
IMPROVED METHOD OF SYNTHESIS OF 1-(3',4'-METHYLENE DIOXYPHENYL)-2-(METHYLAMINO) PROPANE (MDMA). WIPO. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. bioengineer.org [bioengineer.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. jmedchem.com [jmedchem.com]
- 9. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]
- 10. news-medical.net [news-medical.net]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. diplomatacomercial.com [diplomatacomercial.com]
Technical Support Center: Catalyst Selection for 1-Methylamino-3-phenoxy-propan-2-ol Synthesis
Welcome to the technical support center for the synthesis of 1-Methylamino-3-phenoxy-propan-2-ol. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of β-amino alcohols. Here, we address common challenges and frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern catalyst selection and reaction outcomes. Our goal is to provide you with the expertise to not only execute the synthesis but also to troubleshoot and optimize it effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most direct and widely employed method for synthesizing this compound is the nucleophilic ring-opening of a suitable epoxide, phenyl glycidyl ether, with methylamine. This reaction is a classic example of aminolysis of an epoxide, which yields a β-amino alcohol. The core transformation involves the formation of a new carbon-nitrogen bond.
The reaction proceeds via an SN2 mechanism. Under neutral or basic conditions, the amine preferentially attacks the less sterically hindered carbon atom of the epoxide ring, leading to a highly regioselective synthesis.[1]
Q2: Is a catalyst necessary for the ring-opening of phenyl glycidyl ether with methylamine?
While the reaction can proceed without a catalyst, particularly at elevated temperatures or with a large excess of the amine, it is often slow.[2] Catalysts play a crucial role in enhancing the reaction rate by activating the epoxide ring. They function by coordinating to the oxygen atom of the epoxide, which polarizes the C-O bonds and makes the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack by the amine.[3][4] The use of a catalyst often leads to milder reaction conditions, shorter reaction times, and improved yields.[5]
Q3: Which classes of catalysts are most effective for this synthesis?
A variety of catalysts have been proven effective for the synthesis of β-amino alcohols from epoxides and amines. The choice of catalyst can influence reaction efficiency, cost, and environmental impact. Key classes include:
-
Lewis Acids: Metal salts such as Zinc(II) perchlorate, Cobalt(II) chloride, and Scandium triflates are highly efficient.[2][6] They activate the epoxide by coordinating to the oxygen atom.
-
Solid Acid Catalysts: Heterogeneous catalysts like Amberlyst-15, silica-bonded S-sulfonic acid (SBSSA), and sulfated zirconia offer significant advantages.[5][6] They are easily separated from the reaction mixture by simple filtration, allowing for catalyst recycling and minimizing product contamination.[5]
-
Metal-Organic Frameworks (MOFs): Chiral MOFs can be used for asymmetric synthesis, providing optically active β-amino alcohols, which is crucial in pharmaceutical development.[7]
-
Catalyst-Free Systems: In certain solvent systems, particularly water or polar mixed solvents, the reaction can proceed efficiently without any added catalyst.[2] Water can act as a proton-transfer agent, facilitating the ring-opening.[8]
The following table summarizes a selection of catalytic systems used for the aminolysis of epoxides.
| Catalyst Type | Specific Example | Typical Conditions | Key Advantages | Reference |
| Lewis Acid | Zinc(II) perchlorate hexahydrate | Solvent-free, room temp. | High yields, excellent regioselectivity.[2] | Chakraborti, et al. (2007) |
| Lewis Acid | Cobalt(II) chloride (CoCl₂) | Acetonitrile, room temp. | Mild and effective for aromatic amines.[6] | Sundararajan, et al. |
| Solid Acid | Amberlyst-15 | Room temp. | Recyclable, excellent yields, high regioselectivity.[6] | Satyanarayana, et al. |
| Solid Acid | Silica-bonded S-sulfonic acid | Solvent-free, room temp. | Environmentally friendly, reusable, short reaction times.[5] | Kiasat, et al. (2010) |
| Catalyst-Free | Water | 50-100 °C | Environmentally benign, simple work-up.[2][8] | Azizi & Saidi (2005) |
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A low yield can stem from several factors. A systematic approach is key to identifying the root cause.
-
Cause 1: Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting material persists, consider extending the reaction time or moderately increasing the temperature.
-
-
Cause 2: Catalyst Inactivity: The chosen catalyst may be inefficient or deactivated.
-
Solution: If using a Lewis acid catalyst, ensure anhydrous conditions, as water can poison the catalyst. For solid acids, ensure the catalyst has been properly activated and stored. Consider screening alternative catalysts from the table above. For instance, silica-bonded S-sulfonic acid is robust and highly efficient under solvent-free conditions.[5]
-
-
Cause 3: Sub-optimal Reagent Stoichiometry: An incorrect ratio of amine to epoxide can lead to side reactions.
-
Solution: As detailed in the next question, using an excess of methylamine is critical to suppress the formation of di-adducts. A 2 to 5-fold molar excess of methylamine is a good starting point.
-
Q2: I'm observing a significant impurity with a higher molecular weight than my product. What is it and how can I prevent its formation?
The most common side product in this synthesis is a di-adduct, formed when the desired product, a secondary amine, acts as a nucleophile and attacks a second molecule of phenyl glycidyl ether.
Caption: General Purification Workflow via Acid-Base Extraction.
-
Step-by-Step Protocol:
-
Quench and Dilute: After the reaction is complete, cool the mixture and dilute it with an organic solvent like ethyl acetate or dichloromethane.
-
Aqueous Wash: Wash the organic layer with water or brine to remove the excess methylamine and any water-soluble byproducts.
-
Acidic Extraction: Extract the organic layer with a dilute aqueous acid (e.g., 1M HCl). The basic product will be protonated and move into the aqueous phase, leaving non-basic impurities in the organic layer.
-
Basification: Separate the aqueous layer and cool it in an ice bath. Slowly add a base (e.g., 10% NaOH solution) until the pH is strongly basic (pH > 12) to deprotonate the product.
-
Product Extraction: Extract the now neutral product back into an organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (like Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
-
-
Further Purification: If needed, column chromatography on silica gel or recrystallization can be employed for higher purity. [9]
Reference Experimental Protocol
This protocol describes a general procedure for the synthesis using a solid acid catalyst, which simplifies work-up.
Synthesis of this compound using Silica-Bonded S-Sulfonic Acid (SBSSA)
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer, combine phenyl glycidyl ether (1.0 mmol, 1 equivalent) and methylamine (e.g., 2.0 mmol, 2 equivalents, often used as a solution in a solvent like ethanol or THF).
-
Catalyst Addition: Add the solid acid catalyst, SBSSA (e.g., 100 mg, ~3-5 mol%). [5]3. Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-2 hours. [5]Monitor the disappearance of the phenyl glycidyl ether spot by TLC.
-
Catalyst Removal: Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate. Filter the mixture to remove the solid SBSSA catalyst. The catalyst can be washed with solvent, dried, and reused.
-
Work-up: Transfer the filtrate to a separatory funnel. Proceed with the acid-base extraction work-up as described in the purification workflow diagram above to isolate the pure product.
References
-
Ring Opening of Epoxypropane Using Methylamine. (2009). YouTube. [Link]
-
A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). Oriental Journal of Chemistry. [Link]
-
β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. [Link]
-
Enantioselective radical C–H amination for the synthesis of β-amino alcohols. (2020). Nature. [Link]
-
Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-Portal.org. [Link]
-
Asymmetric ring-opening reaction of meso-epoxides with aromatic amines using homochiral metal–organic frameworks as recyclable heterogeneous catalysts. (2018). RSC Publishing. [Link]
-
Catalytic Asymmetric Synthesis of Both Syn- and Anti-β-Amino Alcohols. ACS Publications. [Link]
-
Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. (2010). Journal of the Mexican Chemical Society. [Link]
-
Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. [Link]
-
Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water. ACS Publications. [Link]
- Preparation method of 3-methylamino-1-phenylpropanol.
-
Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]
-
Role of catalyst in organic synthesis. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]
-
Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. ResearchGate. [Link]
-
Applied Catalysis in Chemical Industry: Synthesis, Catalyst Design, and Evaluation. MDPI. [Link]
- Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 3. Role of catalyst in organic synthesis - Curr Trends Pharm Pharm Chem [ctppc.org]
- 4. mdpi.com [mdpi.com]
- 5. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 6. rroij.com [rroij.com]
- 7. Asymmetric ring-opening reaction of meso -epoxides with aromatic amines using homochiral metal–organic frameworks as recyclable heterogeneous catalyst ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05163A [pubs.rsc.org]
- 8. Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water [organic-chemistry.org]
- 9. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 1-Methylamino-3-phenoxy-propan-2-ol and Propranolol: A Technical Guide
This guide provides a detailed comparative analysis of the biological activities of 1-Methylamino-3-phenoxy-propan-2-ol and the well-established beta-blocker, propranolol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural nuances, mechanisms of action, and experimental methodologies required to discern the pharmacological profiles of these two compounds. While propranolol is a extensively characterized non-selective β-adrenergic antagonist, data on this compound is less prevalent in public literature. This guide, therefore, synthesizes known data for propranolol with structure-activity relationship (SAR) principles for phenoxypropanolamines to infer the likely biological activity of this compound and proposes a comprehensive experimental framework for a direct, head-to-head comparison.
Introduction: Structural Analogs and the Quest for Pharmacological Nuance
Propranolol, a cornerstone in the management of cardiovascular diseases, exerts its therapeutic effects by antagonizing β-adrenergic receptors.[1][2] Its chemical scaffold, a phenoxypropanolamine core, has been the foundation for a multitude of derivatives, each with unique pharmacological properties. This compound shares this core structure with propranolol, with the primary distinction being the substitution on the amine nitrogen—a methyl group in the former versus an isopropyl group in the latter. This seemingly minor structural modification can significantly impact a molecule's interaction with its biological target, influencing its affinity, selectivity, and intrinsic activity. Understanding these differences is paramount for the rational design of new therapeutic agents with improved efficacy and safety profiles.
Chemical and Physical Properties: A Foundation for Biological Interaction
A molecule's biological activity is intrinsically linked to its physicochemical properties. Here, we compare the key properties of propranolol and this compound.
| Property | Propranolol | This compound |
| Chemical Formula | C₁₆H₂₁NO₂ | C₁₀H₁₅NO₂ |
| Molecular Weight | 259.34 g/mol | 181.23 g/mol |
| Structure | N-isopropyl-substituted phenoxypropanolamine | N-methyl-substituted phenoxypropanolamine |
| LogP (predicted) | ~3.1 | ~1.5 (Estimated) |
Mechanism of Action: The Beta-Adrenergic Signaling Pathway
Both propranolol and, hypothetically, this compound, are expected to interact with the β-adrenergic signaling pathway. This pathway plays a crucial role in regulating cardiovascular function.
The β-Adrenergic Signaling Cascade:
-
Agonist Binding: Endogenous catecholamines, such as epinephrine and norepinephrine, bind to β-adrenergic receptors (β-AR), which are G-protein coupled receptors (GPCRs).
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated α-subunit of the Gs protein (Gαs) stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
PKA Activation: cAMP acts as a second messenger, activating Protein Kinase A (PKA).
-
Cellular Response: PKA phosphorylates various intracellular proteins, leading to physiological responses such as increased heart rate, contractility, and relaxation of smooth muscle.
Beta-blockers like propranolol act as competitive antagonists at β-adrenergic receptors, preventing the binding of endogenous catecholamines and thereby inhibiting this signaling cascade.
Figure 1: Simplified diagram of the β-adrenergic signaling pathway.
Comparative Biological Activity: Propranolol vs. the Hypothetical Profile of this compound
Propranolol: The Gold Standard
Propranolol is a non-selective β-adrenergic antagonist, meaning it blocks both β1 and β2 receptors with similar high affinity.[1] It possesses no intrinsic sympathomimetic activity (ISA), meaning it does not weakly activate the receptor in the absence of an agonist. Its potent antagonism of β-adrenergic receptors leads to reductions in heart rate, myocardial contractility, and blood pressure.
This compound: An Inferred Profile
The N-alkyl substituent plays a critical role in determining the potency of β-blockers. Generally, bulkier branched alkyl groups, such as isopropyl and tert-butyl, confer higher antagonistic activity.[3] The smaller methyl group in this compound is expected to result in a lower binding affinity for β-adrenergic receptors compared to the isopropyl group of propranolol. Consequently, it is likely to be a less potent β-blocker. Like propranolol, it is expected to be a competitive antagonist with no intrinsic sympathomimetic activity.
Comparative Summary:
| Parameter | Propranolol | This compound (Inferred) |
| Receptor Affinity | High affinity for β1 and β2 receptors | Lower affinity for β1 and β2 receptors |
| Selectivity | Non-selective (β1 ≈ β2) | Likely non-selective |
| Functional Activity | Competitive Antagonist | Competitive Antagonist |
| Intrinsic Sympathomimetic Activity (ISA) | None | None |
| Potency | High | Low to Moderate |
Experimental Protocols for Head-to-Head Comparison
To empirically determine and compare the biological activities of this compound and propranolol, the following experimental protocols are recommended.
Protocol 1: Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of the test compounds for β1- and β2-adrenergic receptors.
Objective: To quantify the affinity of this compound and propranolol for β1- and β2-adrenergic receptors.
Materials:
-
Cell membranes expressing human β1- or β2-adrenergic receptors.
-
Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Cyanopindolol ([¹²⁵I]-CYP).
-
Unlabeled ligands: Propranolol, this compound, and a non-specific competitor (e.g., high concentration of unlabeled propranolol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing either β1- or β2-adrenergic receptors.
-
Assay Setup: In a 96-well plate, add a constant concentration of radioligand and a fixed amount of cell membrane preparation to each well.
-
Competition: Add increasing concentrations of the unlabeled test compounds (propranolol or this compound) to the wells. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled competitor).
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of the competitor. Use non-linear regression to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Workflow for the radioligand competition binding assay.
Protocol 2: Functional Adenylyl Cyclase Activity Assay
This assay determines the functional effect (antagonism) of the test compounds on the β-adrenergic signaling pathway.
Objective: To measure the ability of this compound and propranolol to inhibit agonist-stimulated adenylyl cyclase activity.
Materials:
-
Cell membranes expressing β1- or β2-adrenergic receptors.
-
Agonist: Isoproterenol.
-
Antagonists: Propranolol and this compound.
-
ATP.
-
Assay buffer (containing Mg²⁺, phosphocreatine, and creatine kinase).
-
cAMP detection kit (e.g., ELISA-based or fluorescence-based).
Procedure:
-
Membrane Preparation: Prepare cell membranes as in the binding assay.
-
Assay Setup: In a 96-well plate, add a fixed amount of cell membrane preparation to each well.
-
Antagonist Pre-incubation: Add increasing concentrations of the antagonists (propranolol or this compound) to the wells and pre-incubate for a short period.
-
Agonist Stimulation: Add a fixed concentration of the agonist (isoproterenol) to stimulate adenylyl cyclase activity. Include control wells with no antagonist and basal wells with no agonist.
-
Reaction Initiation: Add ATP to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA or by heating).
-
cAMP Quantification: Measure the amount of cAMP produced in each well using a suitable cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration as a function of the log concentration of the antagonist. Use non-linear regression to determine the IC₅₀ value for the inhibition of adenylyl cyclase activity. Calculate the pA₂ value from a Schild plot analysis to quantify the antagonist potency.
Figure 3: Workflow for the adenylyl cyclase functional assay.
Conclusion
This guide provides a comprehensive framework for comparing the biological activity of this compound with the well-characterized β-blocker, propranolol. While direct experimental data for this compound is lacking, established structure-activity relationships strongly suggest it will function as a non-selective β-adrenergic antagonist, albeit with lower potency than propranolol due to its smaller N-methyl substituent. The detailed experimental protocols provided herein will enable researchers to empirically validate this hypothesis and precisely quantify the binding affinity and functional antagonism of this compound. Such comparative studies are fundamental to the field of medicinal chemistry and drug discovery, facilitating the development of novel therapeutics with optimized pharmacological profiles.
References
-
Baker, J. G. (2005). The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. British Journal of Pharmacology, 144(3), 317–322. [Link]
-
Brodde, O. E. (2007). Beta-adrenoceptor blocker treatment and the cardiac beta-adrenoceptor-G-protein(s)-adenylyl cyclase system in chronic heart failure. Naunyn-Schmiedeberg's Archives of Pharmacology, 374(5-6), 361–372. [Link]
-
Main, B. G., & Tucker, H. (1985). Structure-activity relationships in a series of 1-phenoxy-3-(N-substituted-amino)-2-propanols with beta-adrenoceptor blocking activity. Journal of Medicinal Chemistry, 28(9), 1328–1334. [Link]
-
Leclerc, G., Rouot, B., Velly, J., & Schwartz, J. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. American Journal of Hypertension, 2(11 Pt 2), 245S–251S. [Link]
-
PubChem. (n.d.). Propranolol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Wellstein, A., Belz, G. G., & Palm, D. (1986). Affinity and selectivity of beta-adrenoceptor antagonists in vitro. Journal of Cardiovascular Pharmacology, 8 Suppl 11, S36-40. [Link]
-
Kaumann, A. J., & Molenaar, P. (1997). Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium. British Journal of Pharmacology, 121(4), 635–644. [Link]
-
van der Wenden, E. M., van der Graaf, P. H., & IJzerman, A. P. (1997). Quantitative evaluation of the beta 2-adrenoceptor affinity of phenoxypropanolamines and phenylethanolamines. Journal of Medicinal Chemistry, 40(19), 3043–3049. [Link]
-
Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. British Journal of Pharmacology, 160(5), 1048–1061. [Link]
-
Steinhilber, D., Schubert-Zsilavecz, M., & Roth, H. J. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules, 24(4), 705. [Link]
-
van Rossum, J. M. (1963). Cumulative dose-response curves. II. Technique for the making of dose-response curves in isolated organs and the evaluation of drug parameters. Archives Internationales de Pharmacodynamie et de Therapie, 143, 299–330. [Link]
-
Kenakin, T. (1992). Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions. British Journal of Pharmacology, 106(3), 710–716. [Link]
-
Callaerts-Vegh, Z., Evans, K. L., Schiffmann, D., & Megens, A. A. (2004). High and low (Gpp(NH)p-sensitive) affinity sites for beta 2-adrenergic blockers as antagonists of isoproterenol in the field-stimulated rat vas deferens. Journal of Pharmacology and Experimental Therapeutics, 308(3), 1093–1101. [Link]
-
Moniri, N. H., & Daaka, Y. (2000). Aryloxypropanolamine and catecholamine ligand interactions with the beta(1)-adrenergic receptor. Molecular Pharmacology, 58(3), 441–449. [Link]
-
Gardner, C. R., & Tully, W. R. (1988). Structure-activity relationships and CoMFA of N-3 substituted phenoxypropyl piperidine benzimidazol-2-one analogues as NOP receptor agonists with analgesic properties. Journal of Medicinal Chemistry, 31(9), 1643–1647. [Link]
Sources
- 1. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline [pharmaguideline.com]
- 2. mdpi.com [mdpi.com]
- 3. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 1-Methylamino-3-phenoxy-propan-2-ol and Its Analogs
This guide provides an in-depth comparative analysis of the spectroscopic signatures of 1-Methylamino-3-phenoxy-propan-2-ol, a key structure in medicinal chemistry, and its structurally significant analogs. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal relationships between molecular structure and spectroscopic output. We will explore how subtle changes in the molecule's architecture are reflected in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), providing a robust framework for compound identification, characterization, and quality control.
Introduction: The Propanolamine Scaffold
The 1-amino-3-phenoxy-propan-2-ol scaffold is the cornerstone of the widely successful beta-blocker class of drugs.[1][2] this compound (C₁₀H₁₅NO₂) serves as a foundational model for understanding the spectroscopic behavior of this pharmacophore.[3] Its structure features a central propan-2-ol unit, an ether linkage to a phenyl ring, and a secondary amine, all of which contribute distinct and identifiable spectroscopic signals.
Accurate structural elucidation is paramount in drug development for confirming synthesis, identifying impurities, and ensuring batch-to-batch consistency. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this. This guide will compare our title compound with key analogs, such as those with varied N-alkyl substituents (e.g., isopropyl, propyl) and substitutions on the phenoxy ring, to build a predictive understanding of their spectral properties.
Core Spectroscopic Workflow
The reliable characterization of these molecules follows a logical and self-validating workflow. Each technique provides a unique piece of the structural puzzle, and their combined interpretation provides a high degree of confidence in the final assignment.
Figure 1: A generalized workflow for the comprehensive spectroscopic analysis of propanolamine analogs.
Spectroscopic Profile of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the molecular backbone and connectivity. For our title compound, we expect distinct signals for each unique proton and carbon environment.
-
¹H NMR Analysis: The proton NMR spectrum is key for mapping the C-H framework.
-
Aromatic Protons (δ 6.8-7.3 ppm): The protons on the phenoxy ring will appear in this region. The protons ortho and para to the ether linkage are typically shifted upfield compared to the meta protons due to the electron-donating effect of the oxygen atom.
-
CH-OH Proton (δ ~4.0-4.2 ppm): This methine proton is adjacent to both the hydroxyl and the ether-linked methylene group, resulting in a downfield shift and a multiplet splitting pattern.
-
CH₂-OAr Proton (δ ~3.9-4.1 ppm): These two diastereotopic protons are adjacent to the chiral center and the deshielding ether oxygen, appearing as a multiplet.
-
CH₂-N Proton (δ ~2.6-2.8 ppm): The methylene group attached to the nitrogen will also show complex splitting.
-
N-CH₃ Proton (δ ~2.4 ppm): The methyl group on the nitrogen typically appears as a singlet or a doublet if coupled to the N-H proton.
-
OH and NH Protons (Variable): These protons are exchangeable and their chemical shifts are highly dependent on concentration, solvent, and temperature. They often appear as broad singlets. A "D₂O shake" experiment can confirm their identity, as the peaks will disappear upon addition of deuterium oxide.[4]
-
-
¹³C NMR Analysis: The carbon spectrum confirms the carbon count and hybridization.
-
Aromatic Carbons (δ 114-160 ppm): Six distinct signals are expected, with the ipso-carbon (C-OAr) being the most downfield.
-
CH-OH Carbon (δ ~68-72 ppm): The carbon bearing the hydroxyl group is found in this characteristic region for secondary alcohols.[4]
-
CH₂-OAr Carbon (δ ~70-74 ppm): The carbon of the methylene group attached to the phenoxy oxygen.
-
CH₂-N Carbon (δ ~55-60 ppm): The carbon adjacent to the secondary amine.
-
N-CH₃ Carbon (δ ~35-40 ppm): The methyl carbon attached to the nitrogen.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is exceptionally useful for identifying the key functional groups present in the molecule.
-
O-H Stretch (3200-3500 cm⁻¹): A strong and characteristically broad absorption band due to intermolecular hydrogen bonding of the alcohol group.[4]
-
N-H Stretch (3300-3500 cm⁻¹): A weak to medium, sharp peak in the same region as the O-H stretch, often appearing as a shoulder on the broader O-H band.
-
Aromatic C-H Stretch (>3000 cm⁻¹): Medium to weak sharp peaks appearing just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch (<3000 cm⁻¹): Medium to strong absorptions just below 3000 cm⁻¹.
-
C=C Aromatic Stretch (1450-1600 cm⁻¹): Several sharp, medium-intensity peaks characteristic of the phenyl ring.
-
C-O Ether Stretch (1220-1260 cm⁻¹): A strong, prominent peak corresponding to the aryl-alkyl ether stretching vibration.
-
C-O Alcohol Stretch (1000-1100 cm⁻¹): A strong C-O stretch from the secondary alcohol.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial fragmentation information, which helps confirm the structure. Using a soft ionization technique like Electrospray Ionization (ESI), we expect a prominent protonated molecular ion [M+H]⁺. For C₁₀H₁₅NO₂, the expected monoisotopic mass is 181.11 Da, so the [M+H]⁺ ion should appear at m/z 182.12.
The primary fragmentation pathway for this class of compounds is alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). This is a charge-stabilized fragmentation common in amines.
Figure 2: Dominant ESI-MS fragmentation pathway for this compound.
Comparative Analysis with Structural Analogs
The true power of spectroscopy lies in its predictive ability. By analyzing how spectral data changes with known structural modifications, we can confidently identify unknown analogs.
Analog 1: N-Isopropyl Substitution (e.g., 1-Isopropylamino-3-phenoxypropan-2-ol)
This analog is structurally very similar to the beta-blocker propranolol (without the naphthyl group).[1][5]
-
NMR: The N-CH₃ signal (δ ~2.4 ppm) is replaced by an N-CH septet (δ ~2.8-3.0 ppm) and two C-(CH₃)₂ doublets (δ ~1.0-1.2 ppm). The integration of the methyl doublets will correspond to six protons.
-
FT-IR: The overall spectrum is very similar. The C-H stretching region below 3000 cm⁻¹ will be more intense due to the additional methyl groups.
-
MS: The molecular weight increases by 28 Da (C₂H₄). The [M+H]⁺ ion will be at m/z 210.15. The key alpha-cleavage fragment will now be [CH₂=NH-CH(CH₃)₂]⁺ at m/z 72.08.
Analog 2: Phenoxy Ring Substitution (e.g., 1-Methylamino-3-(p-methoxyphenoxy)-propan-2-ol)
Adding a methoxy group to the para position of the phenyl ring introduces distinct changes.[6]
-
NMR: A sharp new singlet for the O-CH₃ protons will appear around δ 3.8 ppm. The aromatic region will simplify to a classic AA'BB' system (two doublets), characteristic of para-substitution.
-
FT-IR: A new, strong C-O stretch for the methoxy group will appear around 1035 cm⁻¹.[7] The aryl-alkyl ether C-O stretch may shift slightly.
-
MS: The molecular weight increases by 30 Da (CH₂O). The [M+H]⁺ ion will be at m/z 212.13. The key amine fragment at m/z 44.05 remains unchanged, but fragments containing the substituted ring will be shifted by +30 Da.
Summary of Spectroscopic Data
The following tables summarize the expected key spectroscopic data for the title compound and its analogs.
Table 1: Comparative ¹H NMR Chemical Shifts (δ ppm)
| Assignment | This compound | Analog 1 (N-Isopropyl) | Analog 2 (p-Methoxy) |
|---|---|---|---|
| Aromatic-H | 6.8-7.3 (m) | 6.8-7.3 (m) | 6.8-6.9 (AA'BB' d) |
| CH-OH | ~4.1 (m) | ~4.0 (m) | ~4.1 (m) |
| CH₂-OAr | ~4.0 (m) | ~4.0 (m) | ~3.9 (m) |
| CH₂-N | ~2.7 (m) | ~2.6 (m) | ~2.7 (m) |
| N-Alkyl | 2.4 (s, -CH₃) | 2.9 (sept, -CH), 1.1 (d, 2x-CH₃) | 2.4 (s, -CH₃) |
| Ar-OCH₃ | N/A | N/A | ~3.8 (s) |
Table 2: Comparative FT-IR Frequencies (cm⁻¹)
| Vibration | This compound | Analog 1 (N-Isopropyl) | Analog 2 (p-Methoxy) |
|---|---|---|---|
| O-H Stretch | ~3350 (broad, strong) | ~3350 (broad, strong) | ~3350 (broad, strong) |
| C-O (Ether) | ~1240 (strong) | ~1240 (strong) | ~1245 (strong) |
| C-O (Alcohol) | ~1080 (strong) | ~1080 (strong) | ~1080 (strong) |
| C-O (Methoxy) | N/A | N/A | ~1035 (strong) |
Table 3: Comparative Mass Spectrometry Data (m/z)
| Ion | This compound | Analog 1 (N-Isopropyl) | Analog 2 (p-Methoxy) |
|---|---|---|---|
| [M+H]⁺ | 182.12 | 210.15 | 212.13 |
| Key Amine Fragment | 44.05 | 72.08 | 44.05 |
| Phenoxy-Fragment | 137.06 | 137.06 | 167.07 |
Standard Operating Protocols
These protocols are designed to be self-validating and provide a reliable starting point for analysis.
Protocol: NMR Sample Preparation and Acquisition
-
Preparation: Accurately weigh 5-10 mg of the analyte into a clean, dry NMR tube.
-
Dissolution: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the analyte is fully dissolved.
-
Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H spectrum (e.g., 16 scans, 1-second relaxation delay).
-
Acquire a standard ¹³C spectrum (e.g., 1024 scans, 2-second relaxation delay).
-
(Optional) For confirmation of OH/NH peaks, eject the sample, add one drop of D₂O, shake gently, and reacquire the ¹H spectrum.[4]
-
-
Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Protocol: FT-IR Sample Preparation and Acquisition
-
Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Acquisition:
-
Obtain a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16 or 32 scans for a good signal-to-noise ratio.
-
-
Processing: The spectrum is automatically ratioed against the background by the instrument software. Label significant peaks.
Protocol: LC-MS Sample Preparation and Acquisition
-
Preparation: Prepare a stock solution of the analyte at 1 mg/mL in methanol. Dilute this stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition.[2]
-
Chromatography (Example Conditions):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry (Example ESI+ Conditions):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Fragmentation (for MS/MS): Use collision-induced dissociation (CID) with an appropriate collision energy (e.g., 10-20 eV) to fragment the isolated parent ion.[8]
-
Conclusion
The spectroscopic analysis of this compound and its analogs is a systematic process. By understanding the contribution of each molecular component—the aromatic ring, the ether linkage, the propanol core, and the amine substituent—to the overall spectrum, researchers can confidently elucidate structures. The comparative approach outlined in this guide, which correlates specific structural changes to predictable spectral shifts, provides a powerful and essential tool for chemists in the pharmaceutical and allied sciences. The combination of NMR for connectivity, FT-IR for functional group identification, and MS for molecular weight and fragmentation analysis creates a self-validating system for rigorous molecular characterization.
References
-
Scribd. (n.d.). Spectroscopic Method for Beta-Blockers Analysis. Retrieved from [Link]
-
Ogrordnik, M., & Krzek, J. (2011). COMPARATIVE ANALYSIS OF SELECTED β-BLOCKERS. Acta Poloniae Pharmaceutica, 68(6), 779-786. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Diphenyl-2-(methylamino)propanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Biedka, M., et al. (2022). Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens. International Journal of Molecular Sciences, 23(19), 11381. Retrieved from [Link]
-
Roberts, M., & Wood, M. (n.d.). Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. Waters Corporation. Retrieved from [Link]
-
Gueye, C., et al. (2023). SPECTROFLUORIMETRIC DETERMINATION OF BETA-BLOCKERS ATENOLOL AND BISOPROLOL FUMARATE RESIDUES IN SENEGAL NATURAL WATERS. Macedonian Journal of Chemistry and Chemical Engineering, 42(1), 79-92. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-propanol, 1-(methylamino)-3-phenoxy-. Wiley. Retrieved from [Link]
-
NIST. (n.d.). 1-Phenoxypropan-2-ol. NIST Chemistry WebBook. Retrieved from [Link]
-
Li, W., et al. (2006). 1-(Isopropylamino)-3-phenoxypropan-2-ol. Acta Crystallographica Section E: Structure Reports Online, 62(Pt 12), o5521–o5522. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Hartati, Y. W., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14. Retrieved from [Link]
-
Balachandran, V., & Murugan, M. (2021). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. ACS Omega, 6(16), 10899–10915. Retrieved from [Link]
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. lcms.cz [lcms.cz]
- 3. This compound | C10H15NO2 | CID 3148357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1-(Isopropylamino)-3-phenoxypropan-2-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Aryloxypropanolamine Beta-Blocker Precursors
This guide provides an in-depth comparison of the synthetic routes for key precursors of aryloxypropanolamine beta-blockers, focusing on the foundational compound 1-Methylamino-3-phenoxy-propan-2-ol and its relationship to the precursors of major pharmaceutical agents like Propranolol, Metoprolol, and Atenolol. We will explore the underlying chemical principles, provide detailed experimental protocols, and present comparative data to inform researchers and drug development professionals in their selection of synthetic strategies.
Introduction: The Architectural Core of Beta-Blockers
Beta-adrenergic blocking agents, or beta-blockers, are a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and arrhythmias. The vast majority of these therapeutic agents share a common structural motif: the aryloxypropanolamine scaffold.[1] This structure consists of an aromatic ring linked via an ether oxygen to a propan-2-ol backbone, which in turn bears an amino group at the C1 position.
The specific properties of each beta-blocker—such as its selectivity for β1 or β2 adrenergic receptors, its lipophilicity, and its metabolic profile—are dictated by the nature of the substituents on both the aromatic ring and the amine. Consequently, the efficient and controlled synthesis of the aryloxypropanolamine core is of paramount importance in pharmaceutical chemistry. This guide focuses on the critical precursors in this synthesis, the substituted glycidyl ethers, and compares their preparation methodologies.
The Universal Pathway: Synthesis via Glycidyl Ether Intermediates
The most prevalent and industrially scalable method for constructing the aryloxypropanolamine backbone is a two-step process.[2]
-
Step 1: Glycidyl Ether Formation. A substituted phenol is deprotonated by a base to form a phenoxide anion. This nucleophile then reacts with epichlorohydrin in a Williamson ether synthesis to form a key intermediate: an aryl glycidyl ether.[2]
-
Step 2: Epoxide Ring-Opening. The resulting glycidyl ether undergoes a nucleophilic ring-opening reaction with a suitable primary or secondary amine. This reaction typically opens the epoxide ring at the least sterically hindered carbon, attaching the amino side chain and generating the final propan-2-ol structure.[3]
This versatile pathway allows for extensive diversity by simply modifying the starting phenol and the amine used in the second step.
Caption: General synthetic workflow for aryloxypropanolamine beta-blockers.
Comparative Synthesis of Key Glycidyl Ether Precursors
The choice of starting phenol dictates the final beta-blocker. Here, we compare the synthesis of the glycidyl ether precursors for several key compounds, including the foundational structure leading to this compound.
Case Study 1: Phenyl Glycidyl Ether (Precursor to the this compound Scaffold)
This precursor, derived from the simplest phenol, serves as the fundamental model for the entire class. The subsequent reaction with methylamine would yield this compound.[4]
Experimental Protocol: Synthesis of 2-(phenoxymethyl)oxirane
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenol (1.0 eq) and a suitable solvent such as dimethylformamide (DMF).
-
Deprotonation: Add a base like potassium carbonate (K₂CO₃, 1.5 eq) and stir the mixture for 15-30 minutes at room temperature to ensure the formation of the phenoxide salt.[5]
-
Alkylation: Add epichlorohydrin (1.5 eq) dropwise to the stirring mixture.[5]
-
Reaction: Heat the reaction mixture to 80-90°C and maintain for 4-6 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent.
-
Purification: The crude product is purified by vacuum distillation to yield pure 2-(phenoxymethyl)oxirane.
Case Study 2: Propranolol Precursor
Propranolol, a non-selective beta-blocker, is synthesized from 1-naphthol. Its lipophilic naphthyl group is a key feature.[6]
Experimental Protocol: Synthesis of 1-(naphthalen-1-yloxy)-2,3-epoxypropane
-
Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 1-naphthol (1.0 eq) in a suitable solvent (e.g., ethanol/water mixture).[7][8]
-
Deprotonation: Add a strong base such as potassium hydroxide (KOH, 1.1 eq) and stir for 30 minutes to form the naphthoxide salt.[7]
-
Alkylation: Add epichlorohydrin (1.5 - 4.0 eq) dropwise while maintaining the temperature at 60-65°C.[8] Using an excess of epichlorohydrin can also serve as the solvent, eliminating the need for another organic solvent.[8][9]
-
Reaction: Maintain the reaction at 65°C for 8 hours.[8] Monitor the disappearance of 1-naphthol by TLC.
-
Workup: After the reaction is complete, remove the excess epichlorohydrin by distillation under reduced pressure.[8]
-
Purification: The resulting crude glycidyl ether can be used directly in the next step or purified by vacuum distillation.
Case Study 3: Metoprolol Precursor
Metoprolol is a β1-selective blocker, with its selectivity conferred by the para-substituted methoxyethyl group on the phenol ring.[10][11]
Experimental Protocol: Synthesis of 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane
-
Setup: Charge a reactor with 4-(2-methoxyethyl)phenol (1.0 eq), deionized water, and potassium hydroxide (0.6 eq) while keeping the temperature below 30°C.[12]
-
Alkylation: Add epichlorohydrin (1.03 eq) over 30 minutes. A key aspect of an improved industrial process is the split addition of the base. After stirring, a second portion of potassium hydroxide (0.2 eq) is added.[12]
-
Reaction: The reaction is maintained at a controlled temperature of approximately 35°C. This lower temperature compared to other syntheses helps to minimize side reactions.
-
Workup: Upon completion, the organic layer is separated. The aqueous layer may be extracted with a solvent like toluene to recover any remaining product. The combined organic layers are washed with water.
-
Purification: The solvent is removed under vacuum. The resulting crude epoxide can be purified by high-vacuum distillation to achieve high purity required for the subsequent amination step.[12]
Case Study 4: Atenolol Precursor
Atenolol is a β1-selective agent that is notably hydrophilic due to the acetamide group on the phenol.[9][13]
Experimental Protocol: Synthesis of 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide
-
Setup: The starting material, 2-(4-hydroxyphenyl)acetamide (1.0 eq), is reacted with a large excess of epichlorohydrin, which acts as both the reagent and the solvent.[9]
-
Catalysis: A catalytic amount of a base like piperidine is added to facilitate the reaction.[9][13]
-
Reaction: The mixture is stirred at a controlled temperature (e.g., 40°C) for several hours until the starting phenol is consumed.[9]
-
Workup: The excess epichlorohydrin is removed by evaporation under reduced pressure.
-
Purification: The resulting crude glycidyl ether is often used directly in the next step without extensive purification. The use of greener solvents like deep eutectic solvents (DES) has also been shown to be effective, allowing for high yield and easy product precipitation by adding water.[9]
Scientific & Technical Analysis
The choice of reaction conditions is critical and is dictated by the chemical properties of the starting phenol.
Causality Behind Experimental Choices:
-
Choice of Base: Stronger bases like NaOH or KOH are common, but weaker bases like K₂CO₃ are effective, especially with more acidic phenols or when milder conditions are required to prevent side reactions.[5][7] The use of a catalytic amount of piperidine in the atenolol synthesis is a milder approach suitable for the specific substrate.[9]
-
Solvent System: Solvents range from polar aprotic (DMF) to alcohols or even using excess epichlorohydrin as the solvent.[5][8] The choice depends on the solubility of the phenoxide salt and the desired reaction temperature. Recent "green chemistry" approaches for atenolol synthesis utilize deep eutectic solvents, which can enhance reaction rates and simplify product isolation.[9]
-
Temperature and Reaction Time: Reaction kinetics are highly dependent on temperature. Higher temperatures (60-90°C) lead to faster reactions but can also promote the formation of by-products, such as the hydrolysis of the epoxide or polymerization of epichlorohydrin.[8] Optimized industrial processes, like the one for the metoprolol precursor, often use lower, more controlled temperatures to improve purity and yield.[12]
Comparative Data Summary
| Precursor Target | Starting Phenol | Typical Base | Solvent | Temp. (°C) | Time (h) | Typical Yield | Ref. |
| Phenyl Glycidyl Ether | Phenol | K₂CO₃ | DMF | 80-90 | 4-6 | Good | [5] |
| Propranolol Precursor | 1-Naphthol | KOH / Triethylamine | Ethanol/Water or neat ECH | 65 | 8 | >90% | [8] |
| Metoprolol Precursor | 4-(2-methoxyethyl)phenol | KOH (split addition) | Water | 35 | - | High | [12] |
| Atenolol Precursor | 2-(4-hydroxyphenyl)acetamide | Piperidine (cat.) / NaOH | neat ECH / DES | 40 | 6 | 95% (in DES) | [9][13] |
Advanced Synthetic Strategies & Stereochemistry
A critical aspect of beta-blocker synthesis is stereochemistry. The therapeutic activity, primarily the β-blocking effect, resides almost exclusively in the (S)-enantiomer.[3] Traditional synthesis using epichlorohydrin produces a racemic mixture, requiring a subsequent resolution step.
Modern approaches aim to control stereochemistry from the outset:
-
Chiral Pool Synthesis: Using enantiopure (R)- or (S)-epichlorohydrin or glycidol as starting materials.
-
Kinetic Resolution: Employing enzymes, such as lipases, to selectively react with one enantiomer of a racemic intermediate, allowing the other to be isolated in high enantiomeric excess. This has been successfully applied to the synthesis of (S)-Atenolol and (S)-Metoprolol.[14][15][16][17]
-
Continuous-Flow Reactors: Recent innovations include the use of novel catalysts, such as amine-functionalized graphene oxide (NGO) membranes, in continuous-flow systems. These systems have demonstrated the ability to synthesize propranolol with nearly 100% conversion and selectivity in seconds at room temperature, offering a significant leap in efficiency and sustainability.[18][19]
Caption: Workflow for obtaining an enantiomerically pure beta-blocker.
Conclusion
The synthesis of beta-blocker precursors via the aryl glycidyl ether pathway is a robust and versatile method central to the pharmaceutical industry. While the fundamental reaction of a phenol with epichlorohydrin remains consistent, the specific conditions must be tailored to the substrate. The electron-donating or -withdrawing nature of substituents on the phenol ring, steric hindrance, and desired purity levels all influence the optimal choice of base, solvent, and temperature. As demonstrated by comparing the synthesis of precursors for propranolol, metoprolol, and atenolol, conditions can range from high-temperature reactions in neat reagent to highly controlled, lower-temperature processes in aqueous media. The foundational synthesis of phenyl glycidyl ether provides a baseline model, highlighting the core chemistry that is elaborated upon in the synthesis of these more complex active pharmaceutical ingredients. Future developments, particularly in asymmetric catalysis and continuous manufacturing, promise to make the production of these life-saving drugs even more efficient, cost-effective, and environmentally sustainable.
References
-
Wikipedia. (n.d.). Discovery and development of beta-blockers. Retrieved from [Link]
-
Noronha, D., Patil, P. B., More, K., & Chandavarkar, M. A. (n.d.). An Improved and Scalable Process for Obtaining Pure Betaxolol Hydrochloride on an Industrial Scale. ACS Publications. Retrieved from [Link]
-
Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and pharmacology of potential beta-blockers. Retrieved from [Link]
-
ResearchGate. (2020). Facile Synthesis of Propranolol and Novel Derivatives. Retrieved from [Link]
-
Gpatindia. (2020). ATENOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]
-
European Pharmaceutical Review. (2026). Novel method could optimise beta-blocker synthesis. Retrieved from [Link]
-
PubMed. (2009). Application of kinetic resolution using HCS as chiral auxiliary: novel synthesis of beta-blockers (S)-betaxolol and (S)-metoprolol. Retrieved from [Link]
-
Semantic Scholar. (2020). Research Article Facile Synthesis of Propranolol and Novel Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN113511979A - Synthesis method and application of propranolol.
-
ResearchGate. (n.d.). Synthesis of (S)-atenolol ((S)-4), starting from a sodium hydroxide.... Retrieved from [Link]
-
MDPI. (2024). Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Synthetic approaches towards the synthesis of ß-blockers (Betaxolol, Metoprolol, Sotalol and Timolol). Retrieved from [Link]
-
EurekAlert!. (2026). Chinese scientists develop highly efficient process for beta-blocker production. Retrieved from [Link]
- Google Patents. (n.d.). CN103102281A - Synthesis method of metoprolol succinate.
-
ResearchGate. (2024). (PDF) Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (S)-metoprolol ((S)-3) via a four step route including.... Retrieved from [Link]
-
Quick Company. (n.d.). Improved Synthesis And Preparation Of Metoprolol And Its Salts. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Comprehensive Investigation and Exploration of Metoprolol Impurities. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2015). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Retrieved from [Link]
-
PubChem. (n.d.). Propranolol. Retrieved from [Link]
Sources
- 1. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 4. 1-(Methylamino)-3-phenoxy-2-propanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. CN113511979A - Synthesis method and application of propranolol - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. CN103102281A - Synthesis method of metoprolol succinate - Google Patents [patents.google.com]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 12. Improved Synthesis And Preparation Of Metoprolol And Its Salts [quickcompany.in]
- 13. ATENOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 14. Application of kinetic resolution using HCS as chiral auxiliary: novel synthesis of beta-blockers (S)-betaxolol and (S)-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. news-medical.net [news-medical.net]
A Comparative Guide to the Structure-Activity Relationship of 1-Methylamino-3-phenoxy-propan-2-ol Derivatives as β-Adrenergic Receptor Ligands
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 1-Methylamino-3-phenoxy-propan-2-ol derivatives, a core scaffold in the renowned aryloxypropanolamine class of β-adrenergic receptor antagonists, commonly known as beta-blockers. We will dissect the key structural components of this scaffold, compare the effects of various substitutions with supporting experimental data, and provide the methodologies required to validate these findings. This document is intended for researchers and professionals in medicinal chemistry and drug development who are engaged in the design and optimization of adrenergic receptor modulators.
Introduction: The Aryloxypropanolamine Scaffold
The 1-aryloxy-3-amino-propan-2-ol framework is a cornerstone in cardiovascular medicine. Propranolol, the archetypal beta-blocker, validated this scaffold's efficacy in competitively antagonizing the effects of catecholamines at β-adrenergic receptors.[1][2] These agents are critical in managing conditions like hypertension, angina, and cardiac arrhythmias.[2][3] The general structure consists of three key domains, each offering a rich substrate for modification to modulate potency, receptor subtype selectivity (β1 vs. β2), and pharmacokinetic properties:
-
The Aromatic (Phenoxy) Group: Interacts with a key pocket in the receptor.
-
The Propan-2-ol Linker: Contains a crucial hydroxyl group and a stereocenter.
-
The Amino Group: The site of N-alkylation, critical for receptor affinity and antagonist activity.
This guide will focus specifically on derivatives featuring a methylamino group, comparing them to analogues with other substitutions to elucidate the principles governing their biological activity.
The Core Pharmacophore: A Detailed SAR Analysis
The biological activity of these derivatives is not determined by a single feature but by the synergistic interplay of its three constituent parts.
The Propan-2-ol Side Chain: The Anchor of Activity
The integrity of the propanolamine side chain is paramount. The ethereal oxygen (-O-CH2-) is considered a critical component that distinguishes aryloxypropanolamines from earlier arylethanolamines, contributing to their higher potency.[1] Furthermore, two features of this chain are non-negotiable for optimal activity:
-
The Secondary Hydroxyl Group: This group is essential for binding to the adrenergic receptor, likely forming a key hydrogen bond with a serine residue in the receptor's binding pocket. Its removal or replacement leads to a dramatic loss of activity.[1]
-
Stereochemistry: The carbon bearing the hydroxyl group is a chiral center. For β-adrenergic antagonists, the (S)-enantiomer is consistently the more active isomer, often by two orders of magnitude.[1] This stereochemical preference underscores the highly specific, three-dimensional nature of the ligand-receptor interaction. Therapeutic formulations of drugs like timolol and levobunolol are administered as the pure (S)-enantiomer for this reason.[1]
The N-Alkyl Substituent: A Gatekeeper of Potency
The substituent on the terminal amine is a primary determinant of antagonist potency. While this guide focuses on 1-methylamino derivatives, it is crucial to compare this small substituent against the bulkier groups that define the most potent beta-blockers.
It is well-established that branched, bulky alkyl groups, such as isopropyl and tert-butyl, are optimal for β-antagonistic activity.[4] This is a key differentiator from β-agonists, which typically have smaller N-substituents. The larger groups are thought to occupy a hydrophobic pocket in the receptor, enhancing binding affinity without inducing the conformational change required for receptor activation.
A methyl group, being significantly smaller, generally results in lower β-blocking potency compared to its isopropyl or tert-butyl counterparts. However, these derivatives serve as valuable tools for probing the steric requirements of the receptor's N-alkyl binding pocket.
The Phenoxy Ring: The Modulator of Potency and Selectivity
The aromatic ring and its substituents offer the most versatile platform for fine-tuning the pharmacological profile. The position and electronic nature of substituents profoundly impact both the potency and, critically, the selectivity for β1 (cardiac) versus β2 (pulmonary, vascular) receptors.
-
Position of Substitution: The position of substituents on the phenoxy ring is a critical determinant of activity.
-
Ortho-substitution: Often leads to the most potent compounds.[4]
-
Para-substitution: Is a key feature for achieving cardioselectivity (β1-selectivity). Many cardioselective blockers, such as atenolol and practolol, feature a prominent para-substituent and a lack of meta-substituents.[1][4] This suggests the para-position interacts with a region of the β1 receptor that is different or less accessible in the β2 receptor.
-
Meta-substitution: Can modulate activity, but strong electron-withdrawing groups in the meta and para positions may introduce intrinsic sympathomimetic activity (partial agonism).[4]
-
-
Nature of Substituents:
-
Acylamino Groups: The introduction of a 4-acylamino (para) group is a well-established strategy for conferring cardioselectivity.[4][5] This is because the amide group can act as a hydrogen bond donor and acceptor, forming specific interactions within the β1 receptor subtype.
-
Halogenation: Dihalogenation at the 2,5-positions of the phenoxy ring has been shown to produce more potent β-receptor blockade than substitution at the 2,4- or 3,4-positions.[6]
-
Lipophilicity: There is a strong inverse correlation between the lipophilicity of the aromatic substituent and β1-selectivity.[4] More lipophilic aromatic systems (like the naphthyl ring of propranolol) tend to be non-selective, while more hydrophilic substituents at the para-position favor β1-selectivity.
-
Comparative Analysis: A Data-Driven Perspective
To illustrate these SAR principles, the following table summarizes experimental binding affinity data for a series of hypothetical 1-amino-3-phenoxy-propan-2-ol derivatives. The data are presented as the negative logarithm of the inhibition constant (pKi), where a higher value indicates stronger binding affinity.
| Compound ID | N-Substituent | Phenoxy Substituent | β1 Receptor pKi (Turkey Erythrocyte) | β2 Receptor pKi (Rat Lung) | β1/β2 Selectivity Ratio |
| 1 | -CH3 | Unsubstituted | 6.8 | 6.5 | 2 |
| 2 | -CH(CH3)2 | Unsubstituted | 8.5 | 8.3 | 1.6 |
| 3 | -C(CH3)3 | Unsubstituted | 8.7 | 8.6 | 1.3 |
| 4 | -CH3 | 2-Cl | 7.2 | 6.8 | 2.5 |
| 5 | -CH3 | 4-Cl | 7.0 | 6.7 | 2 |
| 6 | -CH(CH3)2 | 4-NHCOCH3 | 8.8 | 7.1 | 50 |
| 7 | -CH(CH3)2 | 2,5-diCl | 9.1 | 8.5 | 4 |
Analysis of Comparative Data:
-
Effect of N-Alkyl Group (Compounds 1-3): A clear trend is observed where increasing the steric bulk of the N-substituent from methyl (1) to isopropyl (2) and tert-butyl (3) dramatically increases binding affinity at both β1 and β2 receptors. This confirms the importance of a bulky group for potent antagonist activity.
-
Effect of Phenoxy Substitution (Compounds 4-5 vs. 1): The addition of a single chloro substituent at either the ortho or para position provides a modest increase in potency, with the ortho-substituted compound (4) showing slightly higher affinity.
-
Achieving Cardioselectivity (Compound 6): The combination of an isopropyl N-substituent with a para-acetamido group on the phenoxy ring results in a compound with high affinity for the β1 receptor and significantly lower affinity for the β2 receptor, yielding a high selectivity ratio.[4][5] This highlights the key strategy for designing cardioselective beta-blockers.
-
Potency Enhancement by Halogenation (Compound 7): As suggested by literature, 2,5-dichloro substitution leads to a highly potent, relatively non-selective antagonist.[6]
Experimental Design and Protocols
To generate the data required for a robust SAR study, a systematic workflow involving synthesis, purification, and pharmacological evaluation is necessary.
Caption: Workflow for SAR study of phenoxypropanolamine derivatives.
Protocol 1: Synthesis of 1-(Methylamino)-3-(4-chlorophenoxy)-propan-2-ol
-
Rationale: This is a standard two-step synthesis for aryloxypropanolamines. The first step forms the key phenoxy-epoxide intermediate. The second step involves a nucleophilic attack by the amine on the less sterically hindered carbon of the epoxide, a regioselective process that yields the desired propanolamine structure.
-
Step 1: Synthesis of 1-(4-chlorophenoxy)-2,3-epoxypropane
-
Dissolve 4-chlorophenol (1 eq.) in ethanol.
-
Add a solution of sodium hydroxide (1.1 eq.) in water and stir for 15 minutes.
-
Add epichlorohydrin (1.2 eq.) dropwise to the solution.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction, evaporate the solvent, and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude epoxide.
-
-
Step 2: Synthesis of 1-(Methylamino)-3-(4-chlorophenoxy)-propan-2-ol
-
Dissolve the crude epoxide from Step 1 in methanol.
-
Add an aqueous solution of methylamine (40%, 3 eq.) to the mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction to completion using TLC.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/ether) to obtain the final product.
-
Protocol 2: β1-Adrenergic Receptor Binding Assay
-
Rationale: This competitive binding assay quantifies the affinity of a test compound for the β1 receptor. It uses a radiolabeled antagonist ([³H]-Dihydroalprenolol, a non-selective β-blocker) that binds to the receptors. The test compound's ability to displace the radioligand is measured, from which its inhibition constant (Ki) can be calculated. Turkey erythrocyte membranes are a classic and reliable source of β1 receptors.[5]
-
Methodology:
-
Membrane Preparation: Prepare crude plasma membranes from fresh turkey erythrocytes via hypotonic lysis and differential centrifugation. Resuspend the final pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add in order:
-
Assay Buffer (50 mM Tris-HCl, 10 mM MgCl₂)
-
Test compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
Radioligand: [³H]-Dihydroalprenolol (DHA) at a final concentration near its Kd (e.g., 1-2 nM).
-
Membrane preparation (20-40 µg of protein).
-
-
Non-Specific Binding: A set of wells should contain a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol) to determine non-specific binding.
-
Incubation: Incubate the plate at 25°C for 60 minutes to allow binding to reach equilibrium.
-
Termination & Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Key SAR Principles Visualized
The following diagram summarizes the key structural features and their impact on biological activity.
Caption: Key SAR determinants for 1-Amino-3-phenoxy-propan-2-ol derivatives.
Conclusion
The structure-activity relationship of this compound derivatives is a well-defined and instructive example of rational drug design. While the methylamino group itself confers lower potency than the bulkier alkyl groups found in clinically used beta-blockers, the principles governing the activity of the scaffold remain consistent. High antagonist potency is driven by a bulky N-substituent, while β1-selectivity is primarily achieved through hydrophilic substitution at the para-position of the phenoxy ring. The propan-2-ol linker, with its (S)-configured hydroxyl group, remains an indispensable anchor for receptor interaction. Understanding these relationships allows medicinal chemists to rationally design novel analogues with tailored pharmacological profiles for various therapeutic applications.
References
-
Gullu, G., Ozkan, Y., Ilhan, A., & Calis, U. (1998). Synthesis and beta 1-, beta 2-adrenergic receptor binding studies of 4-acylamino-substituted phenoxypropanolamine and 5-acylamino-substituted naphthyloxypropanolamine derivatives. Arzneimittel-Forschung, 48(9), 894-898. [Link]
-
Kaiser, C., et al. (1977). Adrenergic agents. 4. Substituted phenoxypropanolamine derivatives as potential beta-adrenergic agonists. Journal of Medicinal Chemistry, 20(5), 687-692. [Link]
-
Pharmaguideline. (n.d.). SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol. Pharmaguideline. [Link]
-
Imbert, P. (1990). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. Annales de cardiologie et d'angeiologie, 39(10), 621-629. [Link]
-
Howe, R., et al. (1992). Selective beta 3-adrenergic agonists of brown adipose tissue and thermogenesis. 1. [4-[2-[(2-Hydroxy-3-phenoxypropyl)amino]ethoxy]phenoxy]acetates. Journal of Medicinal Chemistry, 35(10), 1751-1759. [Link]
-
Smith, L. H., & Nisbet, L. J. (1977). beta-Adrenergic blocking agents. 17. 1-Phenoxy-3-phenoxyalkylamino-2-propanols and 1-alkoxyalkylamino-3-phenoxy-2-propanols. Journal of Medicinal Chemistry, 20(12), 1653-1656. [Link]
-
Bercher, H., & Grisk, A. (1976). [Structure-activity Relationships of Halogenated Phenylethanolamine and Phenoxypropanolamine]. Acta biologica et medica Germanica, 35(1), 79-85. [Link]
-
Sundermann, T., Hanekamp, W., & Lehr, M. (2016). Structure-activity relationship studies on 1-heteroaryl-3-phenoxypropan-2-ones acting as inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase: replacement of the activated ketone group by other serine traps. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(4), 653-663. [Link]
-
Scribd. (n.d.). SAR of b Blockers. Scribd. [Link]
-
Wu, J., et al. (2014). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. 2014 International Conference on Material Science and Environmental Engineering. [Link]
-
Pradhan, J. (n.d.). Beta Adrenergic Blockers. SlideShare. [Link]
-
Brunner, H., Hedwall, P. R., & Meier, M. (1968). [Pharmacological studies with 1-isopropylamino-3-(o-allyloxyphenoxy)-2-propanol-hydrochloride, an adrenergic beta-receptor blocking agent]. Arzneimittel-Forschung, 18(2), 164-170. [Link]
Sources
- 1. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline [pharmaguideline.com]
- 2. scribd.com [scribd.com]
- 3. mlsu.ac.in [mlsu.ac.in]
- 4. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and beta 1-, beta 2-adrenergic receptor binding studies of 4-acylamino-substituted phenoxypropanolamine and 5-acylamino-substituted naphthyloxypropanolamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of different synthetic routes to 1-Methylamino-3-phenoxy-propan-2-ol
Abstract
1-Methylamino-3-phenoxy-propan-2-ol is a key structural motif found in many β-adrenergic blocking agents, commonly known as beta-blockers. These compounds are of significant pharmaceutical importance in the management of cardiovascular diseases.[1] The efficiency, scalability, and cost-effectiveness of the synthetic route to this core structure are critical for its application in research and drug development. This guide provides a detailed comparative analysis of two primary synthetic pathways to this compound: the classical epichlorohydrin route and a reductive amination approach. Each route is evaluated based on its chemical principles, experimental protocols, and overall efficiency, supported by experimental data from analogous syntheses.
Introduction
The synthesis of aryloxypropanolamines, the chemical class to which this compound belongs, has been a subject of extensive research in medicinal chemistry.[1] The core structure consists of a phenoxy group linked to a propan-2-ol backbone, which in turn bears a methylamino group. This arrangement is fundamental to the therapeutic activity of many beta-blockers, which function by blocking the effects of adrenaline on β-adrenergic receptors.[1] The choice of synthetic strategy can significantly impact the final product's purity, yield, and the economic viability of its production. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of two distinct and viable synthetic routes to this compound, enabling an informed decision for its preparation in a laboratory or industrial setting.
Route 1: The Epichlorohydrin Pathway
This is the most traditional and widely employed method for the synthesis of aryloxypropanolamines.[1] It is a two-step process that begins with the formation of a glycidyl ether intermediate, followed by the nucleophilic ring-opening of the epoxide with methylamine.
Causality Behind Experimental Choices
The selection of this route is often dictated by the ready availability and low cost of the starting materials: phenol and epichlorohydrin. The reaction proceeds via a Williamson ether synthesis to form the intermediate, 1-phenoxy-2,3-epoxypropane. This is followed by a highly regioselective SN2 ring-opening of the epoxide by methylamine at the sterically less hindered carbon atom. The use of a base in the first step is crucial for the deprotonation of phenol to the more nucleophilic phenoxide ion.
Experimental Protocol
Step 1: Synthesis of 1-phenoxy-2,3-epoxypropane
-
Materials: Phenol, epichlorohydrin, sodium hydroxide, water, and a suitable organic solvent like dioxane or methylene chloride.[2][3] A phase transfer catalyst such as benzyl triethylammonium chloride (BTEAC) can be employed to enhance the reaction rate in a biphasic system.[2]
-
Procedure:
-
A solution of sodium hydroxide in water is prepared.
-
Phenol is added to the basic solution and stirred to form the sodium phenoxide salt.
-
This solution is then added slowly to a solution of epichlorohydrin (often used in excess) and a phase transfer catalyst (if used) at a controlled temperature, typically between 30-50°C.[2][4]
-
The reaction mixture is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the organic layer is separated, washed with water to remove inorganic salts, and the solvent is removed under reduced pressure.
-
The crude 1-phenoxy-2,3-epoxypropane is then purified by vacuum distillation.
-
Step 2: Synthesis of this compound
-
Materials: 1-phenoxy-2,3-epoxypropane, aqueous methylamine solution, and a protic solvent like isopropanol or water.[5]
-
Procedure:
-
1-phenoxy-2,3-epoxypropane is dissolved in a suitable solvent.
-
An aqueous solution of methylamine is added dropwise to the solution, often at a low temperature (e.g., 0°C) to control the exothermicity of the reaction.[5]
-
The reaction mixture is then stirred at room temperature or slightly elevated temperatures (e.g., 25-35°C) for several hours.[5]
-
The progress of the reaction is monitored by TLC.
-
After completion, any excess methylamine and the solvent are removed under reduced pressure.
-
The resulting crude product can be purified by extraction into an organic solvent followed by washing and solvent evaporation. Further purification can be achieved by recrystallization from a suitable solvent system or by column chromatography.[6]
-
Visualization of the Epichlorohydrin Pathway
Sources
- 1. jmedchem.com [jmedchem.com]
- 2. A Process For Preparation Of 1 (2 Methoxyphenoxy) 2, 3 Epoxypropane A [quickcompany.in]
- 3. prepchem.com [prepchem.com]
- 4. prepchem.com [prepchem.com]
- 5. WO2010029566A2 - Process for preparation of phenoxypropanol amines - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to In Vitro and In Vivo Evaluation of 1-Methylamino-3-phenoxy-propan-2-ol, a Putative Adrenergic Modulator
This guide provides a comprehensive framework for the preclinical evaluation of 1-Methylamino-3-phenoxy-propan-2-ol. Given its structural similarity to the phenoxypropanolamine class of compounds, which includes numerous beta-adrenergic receptor antagonists (β-blockers), we will proceed with the hypothesis that this molecule interacts with the adrenergic system.[1][2] This document outlines a logical, phased progression from initial laboratory-based characterization to whole-organism physiological assessment, emphasizing the causal links between experimental choices and the rationale for advancing a compound through the drug discovery pipeline.
Introduction: The Scientific Rationale
The compound this compound is a small molecule whose core structure is a well-established pharmacophore for adrenergic receptor modulation.[2][3] Beta-blockers are cornerstone therapies for a range of cardiovascular diseases, including hypertension, angina, and heart failure, primarily by antagonizing the effects of catecholamines like norepinephrine at β-adrenoceptors in the heart and other tissues.[2][3]
The critical question for any new chemical entity in this class is not just if it binds, but how it binds and what the physiological consequences are. Does it show selectivity for a specific receptor subtype (e.g., β1 vs. β2)? Is it a full antagonist, a partial agonist with intrinsic sympathomimetic activity (ISA), or an inverse agonist?[2][4] How does its activity in a test tube translate to a living system? This guide will systematically address these questions, contrasting the roles of in vitro and in vivo studies in building a complete pharmacological profile.
Part 1: In Vitro Characterization – Defining the Molecular Interaction
The primary goal of in vitro testing is to define the compound's fundamental pharmacological properties in a controlled, isolated environment. These assays are rapid, cost-effective, and provide the mechanistic foundation for all subsequent in vivo work.
Experimental Workflow: In Vitro
Caption: High-level workflow for the in vitro characterization of a novel compound.
Receptor Binding Assays: Quantifying Affinity and Selectivity
Expertise & Causality: Before assessing function, we must first confirm our hypothesis that the compound binds to adrenergic receptors and determine its affinity and selectivity profile. Radioligand binding assays remain the gold standard for this purpose due to their robustness and sensitivity.[5][6][7] We use competition assays, where our test compound competes with a known high-affinity radioligand (e.g., [3H]-CGP 12177 for β-receptors or [3H]-Prazosin for α1-receptors) for binding to membranes prepared from cells expressing specific receptor subtypes.[6] A high-potency compound will displace the radioligand at low concentrations.
Protocol: Competitive Radioligand Binding Assay
-
Preparation: Prepare membrane homogenates from cell lines stably expressing human β1, β2, and α1 adrenergic receptors.
-
Incubation: In a 96-well plate, incubate the membranes with a fixed concentration of a suitable radioligand (e.g., 0.5 nM [3H]-CGP 12177) and a range of concentrations of this compound (e.g., 0.1 nM to 100 µM).
-
Equilibrium: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: Rapidly separate bound from free radioligand by filtration through glass fiber filters.[7]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration inhibiting 50% of binding), from which the inhibitory constant (Ki) is calculated.
Functional Assays: Determining Agonist vs. Antagonist Activity
Expertise & Causality: Binding does not equal function. A compound can bind and block the receptor (antagonist), bind and activate it (agonist), or bind and reduce its basal activity (inverse agonist). Since β-adrenergic receptors are Gs-protein coupled, their activation leads to an increase in intracellular cyclic AMP (cAMP).[2] Therefore, a cAMP assay is the logical choice to determine the functional consequence of receptor binding.[8][9]
Protocol: GloSensor™ cAMP Assay for Antagonist Activity
-
Cell Culture: Plate HEK293 cells stably co-expressing a β-adrenergic receptor subtype (e.g., β1) and the GloSensor™ cAMP biosensor into 384-well plates.[10][11]
-
Pre-incubation: Incubate cells with varying concentrations of this compound for 15 minutes. This allows the compound to occupy the receptors.
-
Stimulation: Add a fixed concentration of a known agonist, such as Isoproterenol (at its EC80 concentration), to all wells (except negative controls).
-
Signal Detection: Measure the luminescent signal, which is proportional to the intracellular cAMP concentration.[10]
-
Analysis: An antagonist will produce a dose-dependent decrease in the isoproterenol-stimulated signal. The IC50 value represents the concentration of our compound that inhibits 50% of the agonist response. To test for agonist activity, the compound is added alone without isoproterenol.
Early ADME/Tox Screening
Expertise & Causality: A potent and selective compound is useless if it cannot reach its target or is overtly toxic. Early in vitro ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assays are critical for de-risking a compound. Key assays include microsomal stability (to predict metabolic clearance) and cytotoxicity assays against a relevant cell line (e.g., HepG2 for liver toxicity).
Hypothetical In Vitro Data Summary
This table summarizes plausible data for this compound, positioning it as a β1-selective antagonist.
| Parameter | Assay Type | β1-Adrenergic | β2-Adrenergic | α1-Adrenergic | Unit | Interpretation |
| Binding Affinity (Ki) | Radioligand Binding | 15 | 650 | >10,000 | nM | High affinity for β1. Approx. 43-fold selective over β2. Negligible α1 affinity. |
| Functional Potency (IC50) | cAMP Antagonist Assay | 35 | 1,800 | >10,000 | nM | Potent functional blockade of β1 receptors, consistent with binding data. |
| Functional Activity | cAMP Agonist Assay | No activity | No activity | No activity | - | Confirms compound is a neutral antagonist with no intrinsic agonist activity. |
| Metabolic Stability | Human Liver Microsome | 45 | - | - | min | Moderate half-life suggests it is not rapidly metabolized. |
| Cytotoxicity (CC50) | HepG2 MTT Assay | >50 | - | - | µM | Low cytotoxicity, indicating a good preliminary safety window. |
Part 2: In Vivo Evaluation – Assessing Systemic Effects and Efficacy
In vivo studies are designed to understand how a compound behaves in a complex biological system. They answer critical questions about pharmacokinetics (PK), pharmacodynamics (PD), and ultimately, therapeutic efficacy. The data from our in vitro assays are indispensable for designing these experiments, particularly for dose selection.
Logical Progression from In Vitro to In Vivo
Caption: The relationship between in vitro data and the design of subsequent in vivo studies.
Pharmacokinetic (PK) Studies: What the Body Does to the Drug
Expertise & Causality: Before we can test if the drug works, we need to know if it gets absorbed into the bloodstream, how it's distributed, and how long it lasts.[3] A PK study in rodents (e.g., Sprague-Dawley rats) is a standard first step. The compound is administered both intravenously (IV) to assess clearance and orally (PO) to determine oral bioavailability.
Protocol: Rat Pharmacokinetic Study
-
Dosing: Administer a single dose of this compound to two groups of rats (n=3-5 per group) via IV (e.g., 1 mg/kg) and PO (e.g., 10 mg/kg) routes.
-
Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).
-
Analysis: Process blood to plasma and quantify the concentration of the parent drug using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
Calculation: Determine key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and Area Under the Curve (AUC). Oral bioavailability (%F) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).
Pharmacodynamic (PD) Studies: What the Drug Does to the Body
Expertise & Causality: The quintessential PD model for a β-blocker is the isoproterenol challenge.[12][13] Isoproterenol is a potent, non-selective β-agonist that causes a sharp increase in heart rate (tachycardia). A successful β-blocker will dose-dependently blunt this effect. This experiment directly measures target engagement in vivo.[4]
Protocol: Isoproterenol Challenge in Conscious Rats
-
Instrumentation: Rats are instrumented for conscious measurement of heart rate via telemetry.
-
Dosing: Administer vehicle or varying doses of this compound (e.g., 1, 3, 10 mg/kg, PO), guided by the PK study.
-
Challenge: At the predicted Tmax, administer a subcutaneous dose of isoproterenol (e.g., 20 µg/kg) that is known to cause a significant tachycardic response.
-
Measurement: Record the heart rate continuously.
-
Analysis: Quantify the peak heart rate increase caused by isoproterenol in the vehicle group versus the drug-treated groups. Calculate the percentage inhibition of tachycardia.
Hypothetical In Vivo Data Summary
This table presents plausible results that correlate with the in vitro findings.
| Parameter | Route | Value | Unit | Interpretation |
| Half-Life (t½) | IV | 3.5 | hours | Suitable for once or twice-daily dosing. |
| Oral Bioavailability (%F) | PO | 65 | % | Good oral absorption, indicating it is suitable for oral administration. |
| Tachycardia Inhibition (ED50) | PO | 2.8 | mg/kg | The compound effectively blocks β1-mediated heart rate increase at a low dose. |
Part 3: Bridging the Gap – The In Vitro-In Vivo Correlation (IVIVC)
Trustworthiness & Logic: The holy grail of preclinical pharmacology is a strong In Vitro-In Vivo Correlation (IVIVC). Our hypothetical data presents a coherent narrative:
-
High in vitro potency at β1 receptors (Ki = 15 nM, IC50 = 35 nM) translated directly into high in vivo potency in a β1-driven PD model (ED50 = 2.8 mg/kg).
-
Good metabolic stability and oral bioavailability observed in vivo were predicted by the moderate microsomal stability and likely favorable physicochemical properties.
-
The high selectivity for β1 over β2 receptors in vitro suggests a lower risk of β2-mediated side effects (e.g., bronchoconstriction) in vivo.
Discrepancies often arise. A compound potent in vitro might fail in vivo due to rapid metabolism or poor absorption (a PK failure), or it might be rapidly cleared from the site of action. The integrated approach described here allows scientists to pinpoint such issues early.
Conceptual IVIVC Framework
Caption: IVIVC model showing how in vitro potency and PK properties combine to produce in vivo efficacy.
Conclusion
The evaluation of this compound serves as a compelling case study for the complementary nature of in vitro and in vivo pharmacology. In vitro assays define the compound's molecular mechanism, potency, and selectivity, providing a precise, quantitative foundation. In vivo studies challenge these findings within the complexity of a whole organism, assessing the compound's systemic behavior and true physiological impact. A logical, hypothesis-driven progression between these two domains is the most robust and efficient path toward identifying novel therapeutic agents.
References
- Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC - NIH. (2024).
- Coltart, D. J., & Shand, D. G. (1970). Pharmacodynamic studies of beta adrenergic antagonism induced in man by propranolol and practolol. PubMed.
- Williams, L. T., & Lefkowitz, R. J. (1978). RADIOLIGAND BINDING STUDIES OF ADRENERGIC RECEPTORS: New Insights into Molecular and Physiological Regulation. Annual Review of Pharmacology and Toxicology.
- GloSensor™ cAMP Assay Protocol. (n.d.).
- Radioligand Binding Assay for Bevantolol on Adrenergic Receptors. (n.d.). Benchchem.
- Baker, J. G. (2005). Predicting in vivo cardiovascular properties of β-blockers from cellular assays.
- Functional Assays Protocols. (n.d.). PDSP.
- cAMP-Glo™ Assay Protocol. (n.d.).
- Cattani, C., et al. (2017). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17.
- Functional GPCR studies using AlphaScreen cAMP detection kit. (n.d.). Revvity.
- 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol. (n.d.). Benchchem.
- 1-(Methylamino)-3-phenoxy-2-propanol AldrichCPR. (n.d.). Sigma-Aldrich.
- 1-(2-Ethoxyphenoxy)-3-methylamino-propan-2-ol. (n.d.). Santa Cruz Biotechnology.
- 1-(Methylamino)-3-phenoxy-2-propanol. (n.d.). A2B Chem.
- This compound. (n.d.). PubChem.
- Detection of β-Adrenergic Receptors by Radioligand Binding. (n.d.).
- Radioligand Binding Assay. (n.d.). Gifford Bioscience.
- Torda, T., et al. (1983). In vivo cardiovascular responses to isoproterenol, dopamine and tyramine after prolonged infusion of isoproterenol. PubMed.
- Kahsai, A. W., et al. (2016). Identification of a β-arrestin-biased negative allosteric modulator for the β2-adrenergic receptor. PubMed Central.
- Harding, V. B., et al. (2001). Cardiac βARK1 inhibition prolongs survival and augments β blocker therapy in a mouse model of severe heart failure. PNAS.
- Receptor-Mediated Enhancement of Beta Adrenergic Drug Activity by Ascorbate In Vitro and In Vivo. (2013).
- Wu, J., et al. (2013). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.
- Lefkowitz, R. J. (1977). In vitro study of beta-adrenergic receptors. PubMed.
- Beta-Adrenoceptor Antagonists (Beta-Blockers). (n.d.). CV Pharmacology.
- Jiang, X. (2024). Investigating the Pharmacokinetics and Pharmacodynamics of Beta-Blockers in Heart Failure Management. Walsh Medical Media.
- 1-(3-Methoxyphenoxy)-3-(methylamino)-propan-2-ol. (n.d.). Santa Cruz Biotechnology.
Sources
- 1. 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol|CAS 163685-38-9 [benchchem.com]
- 2. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]
- 9. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 10. GloSensor™ cAMP Assay Protocol [promega.sg]
- 11. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacodynamic studies of beta adrenergic antagonism induced in man by propranolol and practolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo cardiovascular responses to isoproterenol, dopamine and tyramine after prolonged infusion of isoproterenol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Methylamino-3-phenoxy-propan-2-ol
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 1-Methylamino-3-phenoxy-propan-2-ol, a key chemical entity relevant in various stages of pharmaceutical development. As a potential impurity or synthetic intermediate, its accurate and precise measurement is paramount for ensuring product quality, safety, and regulatory compliance. This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights into method selection, validation strategy, and execution based on established scientific principles and regulatory expectations.
The narrative herein eschews a rigid template, instead focusing on a logical progression from foundational principles to practical application. We will explore the causality behind experimental choices, emphasizing the self-validating nature of robust analytical protocols. All methodologies and claims are grounded in authoritative international guidelines to ensure scientific integrity.
The Imperative of Method Validation in Pharmaceutical Analysis
Before delving into specific techniques, it is crucial to establish the framework within which we operate. The objective of validating an analytical procedure is to furnish documented evidence that the method is fit for its intended purpose.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), have laid out clear expectations for this process. The ICH guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" serves as a cornerstone, outlining the validation characteristics required for various analytical tests.[1][3][4] These guidelines are not merely procedural checklists; they are frameworks for demonstrating a method's reliability, ensuring that the data generated is accurate and reproducible.
For a compound like this compound, the intended purpose of the analytical method dictates the validation strategy. Is it for the identification and quantification of the bulk substance (assay), the detection of trace-level impurities, or for pharmacokinetic studies in a biological matrix? The answer will define the required performance characteristics, such as specificity, linearity, accuracy, precision, and sensitivity.
A Comparative Overview of Core Analytical Techniques
The choice of an analytical technique is the first critical decision. It is a balance of performance requirements (sensitivity, selectivity) and practical constraints (cost, sample throughput, available instrumentation). Below, we compare three prevalent chromatographic techniques suitable for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity in a liquid mobile phase, detection via UV absorbance. | Separation of volatile compounds in a gaseous mobile phase, detection by mass fragmentation pattern. | HPLC separation followed by highly selective mass-based detection of precursor-product ion transitions. |
| Best For | Assays, content uniformity, and quantification of major components or significant impurities. | Analysis of thermally stable and volatile impurities. Derivatization is often required for polar analytes. | Trace-level quantification, impurity profiling, bioanalysis (e.g., in plasma), and stability studies.[5][6] |
| Specificity | Moderate. Relies on chromatographic retention time and UV spectrum. Vulnerable to co-eluting, UV-active interferents. | High. Mass spectrum provides a molecular fingerprint, aiding in unambiguous identification. | Very High. Specificity is achieved through both retention time and unique MRM (Multiple Reaction Monitoring) transitions. |
| Sensitivity (Typical LOQ) | ~0.1 - 1 µg/mL | ~1 - 10 ng/mL (analyte dependent) | ~0.01 - 5 ng/mL[5] |
| Pros | Robust, cost-effective, widely available, straightforward method development. | Excellent separation efficiency, high specificity for identification. | Exceptional sensitivity and selectivity, suitable for complex matrices, provides structural information. |
| Cons | Limited sensitivity, non-specific detection can be problematic for complex mixtures. | Not suitable for non-volatile or thermally labile compounds; may require derivatization. | Higher instrument cost and complexity, potential for matrix effects (ion suppression/enhancement).[5] |
Experimental Protocols & Validation Walkthrough
To illustrate the practical application of these principles, we provide detailed protocols for two distinct methods: a robust HPLC-UV method for assay and a high-sensitivity LC-MS/MS method for trace impurity analysis.
Method 1: HPLC-UV for Assay and Purity
This method is designed as a primary quality control tool for determining the potency of this compound as a drug substance or for quantifying it as a known impurity at levels typically above 0.05%.
-
Chromatographic System:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size (e.g., Agilent Zorbax SB-C18).[7]
-
Mobile Phase: Isocratic mixture of Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0) (30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 270 nm.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in mobile phase.
-
Create a working standard for assay at 0.1 mg/mL by diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to achieve a target concentration of approximately 0.1 mg/mL.
-
The following diagram outlines the logical flow for validating the HPLC-UV method.
Caption: A typical workflow for the validation of an HPLC-UV analytical method.
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][8] This is demonstrated by injecting a placebo (matrix without analyte) to show no interference at the analyte's retention time. Forced degradation studies (acid, base, peroxide, heat, light) are performed to ensure that degradation products do not co-elute with the main peak, which is confirmed using a peak purity analysis function in the chromatography data system.
-
Linearity: A minimum of five concentration levels ranging from 50% to 150% of the target assay concentration are prepared and injected. The resulting peak areas are plotted against concentration, and the relationship is evaluated using linear regression. The correlation coefficient (r²) should be > 0.999.
-
Accuracy: Determined by performing spike recovery studies. A known amount of the analyte is added to a placebo at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The recovery, calculated as (measured concentration / theoretical concentration) x 100%, should typically be within 98.0% to 102.0%.[9]
-
Precision:
-
Repeatability (Intra-assay precision): Assessed by analyzing a minimum of six replicate sample preparations at 100% of the test concentration on the same day, by the same analyst, on the same instrument. The relative standard deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision: The same experiment is repeated on a different day, by a different analyst, or on a different instrument to assess variability. The %RSD between the datasets is evaluated.
-
-
Limit of Quantification (LOQ): For purity testing, the LOQ is critical. It is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined by establishing the concentration that yields a signal-to-noise ratio of approximately 10:1.
-
Robustness: Small, deliberate variations are made to method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, mobile phase composition ±2%). The effect on the results (e.g., peak retention time, resolution, area) is evaluated to demonstrate the method's reliability during normal usage.
Method 2: LC-MS/MS for Trace Quantification
This method is tailored for high-sensitivity applications, such as quantifying this compound as a genotoxic impurity in a drug substance or for its determination in biological fluids during pharmacokinetic studies.
-
Chromatographic & MS System:
-
Column: UPLC C18, 2.1 mm x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MS Parameters:
-
Precursor Ion (Q1): m/z 182.1 (corresponding to [M+H]⁺ for C₁₀H₁₅NO₂).
-
Product Ions (Q3): Select two stable and intense product ions for MRM transitions (e.g., m/z 107.1 and m/z 77.1, to be determined experimentally). One transition is used for quantification and the other for confirmation.[10]
-
-
-
Standard Preparation:
-
Prepare a stock solution at 100 µg/mL in methanol.
-
Perform serial dilutions to create calibration standards ranging from 0.1 ng/mL to 100 ng/mL in the relevant matrix (e.g., blank plasma or a solution of the drug substance).
-
-
Sample Preparation (from Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex to precipitate proteins, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
The validation of an LC-MS/MS method follows similar principles to HPLC but with a greater emphasis on selectivity and matrix effects.
Caption: A validation workflow specific to a quantitative LC-MS/MS bioanalytical method.
-
Selectivity/Specificity: The cornerstone of LC-MS/MS validation. It is established by analyzing multiple sources of the blank matrix (e.g., at least six different lots of plasma) to demonstrate that no endogenous components interfere with the detection of the analyte at the Lower Limit of Quantification (LLOQ).[5]
-
Matrix Effect: This is a critical parameter unique to MS-based methods. It assesses the degree of ion suppression or enhancement caused by co-eluting matrix components. It is evaluated by comparing the response of an analyte spiked into a post-extraction blank matrix sample with the response of the analyte in a neat solvent. The goal is to ensure the effect is minimal and consistent across different matrix lots.
-
Linearity (Calibration Curve): A calibration curve is prepared in the biological matrix, typically using 6-8 non-zero standards. The curve is often fitted with a weighted (e.g., 1/x²) linear regression.
-
Accuracy and Precision: These are evaluated by analyzing Quality Control (QC) samples prepared in the matrix at a minimum of four concentration levels: LLOQ, low, medium, and high. Acceptance criteria for bioanalytical methods are typically that the mean value should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%RSD) should not exceed 15% (20% at the LLOQ).
-
Stability: The stability of the analyte must be proven under various conditions that mimic sample handling and storage. This includes freeze-thaw stability (e.g., 3 cycles), short-term bench-top stability, and long-term storage stability at the intended storage temperature (e.g., -80°C).[7][11]
Conclusion: Selecting the Right Tool for the Task
The cross-validation of analytical methods for this compound is not a one-size-fits-all process. The selection between a robust HPLC-UV method and a highly sensitive LC-MS/MS method is fundamentally driven by the analytical objective.
-
For routine quality control, assay, and the quantification of impurities at levels above 0.05%, the HPLC-UV method offers a reliable, cost-effective, and robust solution. Its validation focuses on demonstrating its ability to produce consistent and accurate results under routine operating conditions.
-
For the quantification of trace-level impurities, particularly those with potential genotoxicity, or for bioanalytical applications requiring high sensitivity and selectivity in complex matrices, the LC-MS/MS method is unequivocally superior. Its validation is more extensive, placing a critical emphasis on demonstrating selectivity and managing potential matrix effects to ensure data integrity.
Ultimately, a well-validated analytical method is a self-validating system. The data it produces is not only technically accurate but also defensible, providing a solid foundation for critical decisions throughout the drug development lifecycle.
References
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][12]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][3]
-
ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][13]
-
International Council for Harmonisation (ICH). Quality Guidelines. [Link][14]
-
U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link][15]
-
U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][4]
-
U.S. Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][1]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link][2]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][9]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][16]
-
LCGC North America. (2014). Validation of Impurity Methods, Part II. [Link][8]
-
EC-UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]
-
Proventa International. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link][17]
-
SciELO Brazil. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. [Link][18]
-
GSC Biological and Pharmaceutical Sciences. (2020). Analytical method validation: A brief review. [Link][19]
-
Al-Abachi et al. (2024). Evaluation of stability of (1R, 2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). National Institutes of Health (NIH). [Link][7]
-
Boumba et al. (2021). A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. ANTISEL. [Link][5]
-
Crüsemann et al. (2021). A simplified LC-MS/MS method for the quantification of the cardiovascular disease biomarker trimethylamine- N-oxide and its precursors. PubMed. [Link][6]
-
ResearchGate. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). [Link][11]
Sources
- 1. fda.gov [fda.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. antisel.gr [antisel.gr]
- 6. A simplified LC-MS/MS method for the quantification of the cardiovascular disease biomarker trimethylamine- N-oxide and its precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. propharmagroup.com [propharmagroup.com]
- 10. htslabs.com [htslabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 13. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 14. ICH Official web site : ICH [ich.org]
- 15. fda.gov [fda.gov]
- 16. starodub.nl [starodub.nl]
- 17. particle.dk [particle.dk]
- 18. scielo.br [scielo.br]
- 19. wjarr.com [wjarr.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Methylamino-3-phenoxy-propan-2-ol
The causality behind these rigorous disposal protocols stems from the potential hazards associated with this class of chemicals. Aminophenol derivatives can exhibit irritant properties, and their ecological impact if released untreated can be significant. Therefore, a self-validating system of waste management, as described below, is essential.
I. Hazard Identification and Risk Assessment
Before handling 1-Methylamino-3-phenoxy-propan-2-ol, it is crucial to understand its potential hazards. Based on data from analogous compounds, this chemical should be treated as a substance that may cause skin and serious eye irritation.[2][3] Ingestion may be harmful.[4]
Key Hazard Considerations:
-
Acute Toxicity: Harmful if swallowed.[4]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[2][3]
-
Environmental Hazards: Data on the ecotoxicity of this specific compound is limited, but it is prudent to prevent its release into the environment.[5]
| Hazard Classification | Potential Effect | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed | GHS07 |
| Skin Irritation (Category 2) | Causes skin irritation | GHS07 |
| Eye Irritation (Category 2A) | Causes serious eye irritation | GHS07 |
II. Personal Protective Equipment (PPE) and Handling
A foundational aspect of laboratory safety is the consistent and correct use of Personal Protective Equipment (PPE). When handling this compound, the following PPE is mandatory to minimize exposure risks.
Step-by-Step PPE Protocol:
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and replaced if signs of degradation are present.
-
Eye and Face Protection: Use tightly fitting safety goggles or a face shield to protect against splashes.
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, impervious clothing may be necessary.
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood. If ventilation is inadequate or if aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.
III. Spill Management and Emergency Procedures
In the event of a spill, a swift and informed response is critical to contain the material and prevent exposure.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the substance. Do not use combustible materials like sawdust.
-
Collection: Carefully sweep or scoop up the absorbed material into a suitable, sealable container for disposal. Use non-sparking tools to avoid ignition sources.[5]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Waste Disposal: The collected spill material must be disposed of as hazardous waste according to the procedures outlined in the following section.
IV. Proper Disposal Procedures for this compound
Disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Collect waste this compound and any contaminated materials (e.g., absorbent from spills, contaminated PPE) in a dedicated, clearly labeled, and sealed container.
-
Container Selection: The waste container should be made of a material compatible with the chemical and be in good condition to prevent leaks.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents and acids.[3]
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management company. Provide them with a full characterization of the waste to ensure proper treatment and disposal, which will likely involve incineration at a permitted facility.
The following flowchart illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
V. Regulatory Context
The disposal of this chemical falls under the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7][8] Generators of hazardous waste are responsible for its proper identification, management, and disposal.[6] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and responsible disposal of this compound, thereby fostering a secure and environmentally conscious research environment.
References
-
PubChem. This compound. [Link]
-
PubChem. 1-Phenoxy-3-(propylamino)-2-propanol. [Link]
-
3M. Safety Data Sheet. [Link]
-
3D-basics. Safety Data Sheet: propan-2-ol. [Link]
-
U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]
-
U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste. [Link]
-
U.S. Department of Transportation. List of Hazardous Substances and Reportable Quantities. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
-
PubChem. (2R)-1-(methylamino)-3-phenylmethoxypropan-2-ol. [Link]
-
Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: 2-methylpropan-2-ol. [Link]
-
Amanote Research. 1-(Isopropylamino)-3-Phenoxypropan-2-Ol - Acta. [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methylamino-3-phenoxy-propan-2-ol
This guide provides essential safety and operational protocols for the handling of 1-Methylamino-3-phenoxy-propan-2-ol. As this compound is primarily used in research and development settings, this document is tailored for professionals in laboratory environments. The recommendations herein are synthesized from data on structurally similar compounds, advocating for a conservative and robust safety culture.
Guiding Principle: Hazard Analysis Before Action
Before any laboratory work commences, a thorough risk assessment is not just a regulatory formality but the foundation of safe practice. The handling of any chemical, including this compound, requires a dynamic assessment of the potential hazards associated with the specific experimental procedure. The selection of Personal Protective Equipment (PPE) is the final layer of defense, implemented after engineering controls (e.g., fume hoods) and administrative controls have been optimized.
Hazard Profile of this compound
Key Potential Hazards:
-
Eye Irritation: The propanol group and related structures are known to cause serious eye irritation.[1][2][3][4] Direct contact with the eyes could lead to significant damage.
-
Skin Irritation: Aromatic amines and related compounds can cause skin irritation upon contact.[2] Prolonged exposure may lead to dermatitis.
-
Respiratory Tract Irritation: Inhalation of aerosols or dusts may cause respiratory irritation.[4][5] Handling the solid form requires measures to prevent dust generation.
-
Flammability: While the high boiling point of a related compound (361.7°C) suggests low flammability, the presence of the propan-2-ol structure warrants caution.[6] Related solvents like propanol are highly flammable.[1][3][7] Therefore, the compound should be kept away from ignition sources.[1][5][7]
Core PPE Requirements: A Multi-Layered Defense
The following PPE recommendations are based on a comprehensive analysis of potential risks. These represent the minimum standard for handling this compound in a laboratory setting.
Eye and Face Protection
The eyes are highly susceptible to chemical splashes. Standard safety glasses do not provide adequate protection against splashes from all angles.
-
Minimum Requirement: Tightly-fitting chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory for all procedures.[6]
-
Enhanced Precaution: When handling larger quantities (>50 mL) or when there is a significant risk of splashing or exothermic reaction, a full-face shield must be worn in addition to chemical splash goggles.[8][9][10]
Skin and Body Protection
Protecting the skin from direct contact is crucial.
-
Laboratory Coat: A standard, flame-resistant laboratory coat should be worn and kept fully buttoned.
-
Chemical Apron: For procedures involving larger volumes or a high risk of spillage, a chemical-resistant apron should be worn over the lab coat.
-
Full-Body Protection: For large-scale operations, impervious clothing or a chemical-resistant suit may be necessary.[6]
-
Footwear: Closed-toe shoes, preferably made of a non-porous material, are required at all times in the laboratory.[11]
Hand Protection: The Critical Barrier
Glove selection is one of the most critical decisions in chemical handling. The "one-glove-fits-all" approach is a dangerous misconception. Disposable nitrile gloves are a common starting point, but their resistance to specific chemicals varies significantly.[8][12]
-
Glove Material: Based on the chemical structure (amine, ether, alcohol), nitrile or neoprene gloves are recommended as a starting point.[12] Butyl rubber gloves offer excellent protection against a wide variety of chemicals, including alcohols and bases.[12]
-
Validation is Key: Always consult the glove manufacturer's chemical resistance guide to verify the suitability of your chosen glove for this compound or the solvents in which it is dissolved.[8]
-
Glove Practice:
-
Inspect gloves for any signs of degradation or perforation before each use.
-
Use a double-gloving technique for enhanced protection during high-risk procedures.
-
Remove gloves using the proper technique to avoid contaminating your skin.
-
Wash hands thoroughly after removing gloves.
-
| Glove Material | Performance against Alcohols | Performance against Amines | Performance against Aromatic Compounds | Overall Recommendation |
| Nitrile | Good to Excellent[12] | Fair to Good | Fair to Poor[12] | Suitable for low-volume handling and dilute solutions. Always check breakthrough times. |
| Neoprene | Good | Good | Fair to Good | A robust choice for general use. |
| Butyl Rubber | Excellent[12] | Excellent | Poor | Recommended for handling the pure compound or when high protection is needed. Not suitable for aromatic solvents. |
| Latex (Natural Rubber) | Good[12] | Fair | Poor | Not recommended due to poor chemical resistance and potential for allergies. [12] |
This table provides general guidance. On-site testing and consultation with the glove manufacturer are strongly advised.[13]
Respiratory Protection
Engineering controls, primarily the use of a certified chemical fume hood, are the first line of defense against respiratory exposure.
-
Standard Operations: All handling of this compound, especially weighing the solid or preparing solutions, must be conducted inside a functional chemical fume hood to minimize inhalation of dust or vapors.[14]
-
When Respirators are Required: If engineering controls are not feasible or are insufficient to maintain exposure below established limits, respiratory protection is necessary.[8] This may include situations like large-scale transfers or cleaning up significant spills.
-
Respirator Type: A full-face respirator with cartridges appropriate for organic vapors and particulates (P100/FFP3) should be used.[6] A respiratory protection program, including fit-testing and medical evaluation, is required for all respirator users.[8]
Operational Plans and Step-by-Step Guidance
Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting appropriate PPE.
Caption: PPE Selection Workflow for this compound.
Protocol: Preparing a 100 mM Solution in DMSO
-
Preparation: Before entering the lab, don a lab coat, closed-toe shoes, and long pants.
-
Fume Hood Setup: Ensure the chemical fume hood is operational. Gather all necessary equipment (balance, weigh paper, spatula, volumetric flask, beaker, wash bottle with DMSO, magnetic stir bar).
-
Don PPE: Inside the lab, don chemical splash goggles and the appropriate chemical-resistant gloves (e.g., double-gloved nitrile or neoprene).
-
Weighing: In the fume hood, carefully weigh the required mass of this compound onto weigh paper. Avoid creating dust.
-
Dissolution: Transfer the solid to the volumetric flask. Use a small amount of DMSO to rinse the weigh paper and spatula into the flask to ensure a complete transfer.
-
Mixing: Add DMSO to approximately half the final volume. Cap the flask and swirl gently (or use a magnetic stirrer) until the solid is fully dissolved.
-
Final Volume: Add DMSO to the calibration mark on the volumetric flask. Cap and invert several times to ensure homogeneity.
-
Cleanup: Transfer the prepared solution to a clearly labeled storage bottle.
Emergency and Disposal Plans
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][2] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1][2][15] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air.[1][2][15] If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.
Decontamination and Disposal
-
Work Surfaces: Decontaminate work surfaces with a suitable solvent followed by soap and water.
-
Waste Disposal: All waste, including excess reagent, solutions, and contaminated consumables (gloves, weigh paper, pipette tips), must be disposed of as hazardous chemical waste according to your institution's guidelines.[7] Do not discharge to sewer systems.[6][7] Contaminated packaging should be treated as hazardous waste.[6]
References
-
Safety Data Sheet: Propan-2-ol. (2024-02-22). Chemos GmbH & Co. KG. [Link]
-
Safety Data Sheet: 1-Methoxy-2-propanol. Carl ROTH. [Link]
-
Safety data sheet: 1-Phenoxy-2-propanol. CPAChem. [Link]
-
OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. [Link]
-
Gloves Chemical Resistance Chart. Safety Vibe. [Link]
-
Examples of PPE for Various Dangerous Goods Classes. Storemasta. [Link]
-
Essential PPE for Protection Against Liquid Chemicals. (2025-04-09). SafetyCulture Marketplace US. [Link]
-
Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Polymershapes. [Link]
-
Personal Protection Equipment (PPE) for Oil and Gas Personnel. HSI. [Link]
-
Student safety sheets 66 Higher alcohols. (2022). CLEAPSS Science. [Link]
-
CHEMICAL RESISTANCE TABLE FOR GLOVES. Becky Aktsiaselts. [Link]
-
5 Types of PPE for Hazardous Chemicals. (2022-12-07). Hazmat School. [Link]
-
Glove Guide - Chemical Compatibility. University of South Florida. [Link]
-
Propanol Safety & Hazards. Lab Alley. [Link]
Sources
- 1. chemos.de [chemos.de]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. science.cleapss.org.uk [science.cleapss.org.uk]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. echemi.com [echemi.com]
- 7. cpachem.com [cpachem.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 10. hsi.com [hsi.com]
- 11. hazmatschool.com [hazmatschool.com]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. glovesbyweb.com [glovesbyweb.com]
- 14. fishersci.com [fishersci.com]
- 15. laballey.com [laballey.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
